1H-Indazole-5,6-diamine
Description
Structure
3D Structure
Properties
IUPAC Name |
1H-indazole-5,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4/c8-5-1-4-3-10-11-7(4)2-6(5)9/h1-3H,8-9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJPUNSUXMNSPCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40224940 | |
| Record name | 1H-Indazole, 5,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7404-68-4, 936940-91-9 | |
| Record name | 1H-Indazole-5,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7404-68-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Indazole-5,6-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936940-91-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,6-Diaminoindazole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007404684 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Indazole-5,6-diamine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400122 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Indazole, 5,6-diamino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40224940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-indazole-5,6-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5,6-DIAMINOINDAZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/60SN334A6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 1H-Indazole-5,6-diamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Indazole Scaffold in Medicinal Chemistry
The indazole ring system, a bicyclic aromatic heterocycle, is a cornerstone in modern medicinal chemistry.[1] Its structural resemblance to purine bases allows for interaction with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2][3] Indazole derivatives have demonstrated a broad spectrum of pharmacological activities, including potent anti-cancer, anti-inflammatory, and antiviral properties.[4][5] Notably, several FDA-approved drugs, such as the anti-cancer agent Entrectinib and the antiemetic Granisetron, feature the indazole core, underscoring its therapeutic relevance.[3][6]
1H-Indazole-5,6-diamine, the subject of this guide, is a key synthetic intermediate for the development of novel therapeutic agents. The two adjacent amino groups on the benzene ring offer versatile handles for further chemical modifications, enabling the construction of complex molecular architectures and the exploration of new chemical space. This guide provides a comprehensive overview of the core physicochemical properties of this compound, offering both theoretical data and detailed experimental protocols for their determination.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.
Predicted Physicochemical Data
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | PubChem[7] |
| Molecular Weight | 148.17 g/mol | PubChem[7] |
| XLogP3 | 0.2 | PubChem[7] |
| Hydrogen Bond Donor Count | 3 | PubChem[7] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[7] |
| Rotatable Bond Count | 0 | PubChem[7] |
XLogP3 is a computed measure of hydrophobicity and plays a crucial role in predicting the pharmacokinetic behavior of a compound.
Experimental Determination of Physicochemical Properties
For researchers seeking to validate and expand upon the predicted data, the following section outlines detailed, field-proven methodologies for the experimental determination of key physicochemical properties.
Melting Point Determination
The melting point is a critical indicator of a compound's purity. A sharp melting range typically signifies a high degree of purity, while a broad range can indicate the presence of impurities.
Experimental Protocol:
-
Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus.
-
Measurement: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range.
Causality Behind Experimental Choices: A slow heating rate is crucial for ensuring thermal equilibrium between the sample and the heating block, leading to an accurate melting point determination. Rapid heating can result in a broad and erroneously high melting range.
Solubility Assessment
Solubility is a critical determinant of a drug's bioavailability. The "shake-flask" method is a widely accepted technique for determining thermodynamic solubility.
Experimental Protocol:
-
Preparation of Saturated Solution: An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, phosphate-buffered saline (PBS), ethanol) in a sealed vial.
-
Equilibration: The vial is agitated at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration.
-
Concentration Analysis: The concentration of the dissolved compound in the supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
Trustworthiness of the Protocol: This protocol is self-validating by ensuring that a solid excess of the compound is present throughout the equilibration period, guaranteeing that the measured concentration represents the true thermodynamic solubility.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with basic nitrogen atoms like this compound, the pKa values indicate the extent of protonation at different physiological pH values, which significantly impacts its absorption and distribution. Potentiometric titration is a common method for pKa determination.
Experimental Protocol:
-
Sample Preparation: A precise amount of this compound is dissolved in a suitable solvent (e.g., water or a co-solvent system if solubility is low).
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) while the pH is monitored using a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa value corresponds to the pH at the half-equivalence point.
Expertise in Action: The choice of solvent is critical. For poorly water-soluble compounds, a co-solvent system may be necessary. However, the pKa value obtained will be an apparent pKa (pKaapp) and may need to be extrapolated to aqueous conditions.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for confirming the chemical structure and identity of a compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
Expected ¹H NMR Spectral Features for this compound:
-
Aromatic Protons: Signals in the aromatic region (typically δ 6.5-8.0 ppm) corresponding to the protons on the indazole ring system. The specific chemical shifts and coupling patterns will depend on the electronic environment of each proton.
-
Amine Protons: Broad signals corresponding to the protons of the two amino groups (-NH₂). The chemical shift of these protons can vary depending on the solvent and concentration.
-
Indazole N-H Proton: A broad singlet for the proton on the indazole nitrogen.
Expected ¹³C NMR Spectral Features:
-
Signals in the aromatic region (typically δ 100-150 ppm) corresponding to the seven carbon atoms of the indazole ring. The carbons attached to the nitrogen atoms will have distinct chemical shifts.
Experimental Protocol for NMR Spectroscopy:
-
Sample Preparation: A few milligrams of this compound are dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
-
Data Processing and Analysis: The acquired data is processed (Fourier transformation, phasing, and baseline correction) and the chemical shifts, integration, and coupling constants are analyzed to elucidate the structure.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
Expected IR Absorption Bands for this compound:
-
N-H Stretching: Broad absorptions in the region of 3200-3500 cm⁻¹ corresponding to the stretching vibrations of the N-H bonds in the amino groups and the indazole ring.
-
C=C and C=N Stretching: Absorptions in the region of 1500-1650 cm⁻¹ characteristic of the aromatic ring system.
-
N-H Bending: Absorptions in the region of 1550-1650 cm⁻¹.
Experimental Protocol for FTIR Spectroscopy:
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet, or a spectrum is obtained using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The IR spectrum is recorded using an FTIR spectrometer.
-
Data Analysis: The positions and intensities of the absorption bands are correlated with the functional groups present in the molecule.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Expected Mass Spectrum for this compound:
-
Molecular Ion Peak (M⁺): A peak at an m/z value corresponding to the molecular weight of the compound (148.17).
-
Fragmentation Peaks: Peaks corresponding to the characteristic fragmentation of the indazole ring and the loss of amino groups.
Experimental Protocol for Mass Spectrometry:
-
Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: The molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The abundance of each ion is measured by a detector.
Synthesis and Application in Drug Discovery
This compound is a valuable building block for the synthesis of a wide range of biologically active molecules. Its diamino functionality allows for the construction of fused heterocyclic systems and the introduction of diverse substituents to explore structure-activity relationships (SAR). For instance, it can serve as a precursor for the synthesis of novel kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[4][5]
The synthesis of this compound itself typically involves the reduction of a corresponding dinitro-indazole precursor. The choice of reducing agent and reaction conditions is critical to achieve high yields and purity.
Caption: General synthetic workflow for this compound and its application.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling this compound. It is recommended to consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion
This compound is a molecule of significant interest to the pharmaceutical and chemical research communities. While comprehensive experimental data on its physicochemical properties is still emerging, this guide provides a solid foundation based on computed values and established analytical protocols. The methodologies detailed herein empower researchers to independently determine these critical parameters, thereby facilitating the advancement of drug discovery programs that utilize this versatile indazole scaffold. The continued exploration of this compound and its derivatives holds great promise for the development of novel therapeutics to address unmet medical needs.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
1H-Indazole-5,6-diamine spectroscopic data (NMR, MS, IR)
An In-depth Technical Guide to the Spectroscopic Characterization of 1H-Indazole-5,6-diamine
The methodologies and interpretations presented herein are designed for researchers, scientists, and drug development professionals, providing both a predictive framework for characterization and a set of validated protocols for empirical data acquisition.
Molecular Structure and Analytical Overview
This compound is an aromatic heterocyclic compound featuring a bicyclic indazole core substituted with two amino groups on the benzene ring. The structural elucidation of such a molecule relies on the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy to map the carbon-hydrogen framework, Mass Spectrometry (MS) to confirm molecular weight and elemental composition, and Infrared (IR) spectroscopy to identify characteristic functional groups.
The standard numbering convention for the indazole ring, which will be used throughout this guide, is presented below.
Caption: Molecular Structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise structure of this compound in solution. For optimal results, particularly for observing the exchangeable N-H protons, a polar aprotic solvent such as DMSO-d₆ is recommended.
Predicted ¹H NMR Spectrum
The presence of two electron-donating amino groups (-NH₂) at positions 5 and 6 dramatically influences the electronic environment of the aromatic protons, causing significant upfield shifts compared to the unsubstituted 1H-indazole parent molecule.[1][2]
Table 1: Predicted ¹H NMR Data for this compound (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Rationale & Notes |
|---|---|---|---|---|
| H-3 | ~7.8-8.0 | Singlet (s) | - | The pyrazole ring proton, typically the most downfield aromatic proton, is relatively unaffected by substituents on the benzene ring.[1] |
| H-4 | ~6.8-7.0 | Singlet (s) | - | Significantly shielded (shifted upfield) by the strong electron-donating effect of the adjacent amino group at C-5. |
| H-7 | ~7.1-7.3 | Singlet (s) | - | Shielded by the amino group at C-6, though to a lesser extent than H-4. |
| 5-NH₂ | ~4.5-5.5 | Broad Singlet (br s) | - | Chemical shift is concentration and temperature-dependent. Appears as a broad signal due to quadrupole broadening and exchange. |
| 6-NH₂ | ~4.5-5.5 | Broad Singlet (br s) | - | Likely to overlap with the 5-NH₂ signal. D₂O exchange would confirm the assignment by causing these signals to disappear. |
| 1-NH | ~12.0-13.0 | Broad Singlet (br s) | - | The acidic indazole N-H proton. Its significant downfield shift is characteristic of N-H protons in a five-membered aromatic ring.[1] |
Predicted ¹³C NMR Spectrum
The carbon signals are also predictably influenced by the diamino substitution. The carbons directly bonded to the amino groups (C-5 and C-6) will experience the most substantial upfield shift.
Table 2: Predicted ¹³C NMR Data for this compound (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ) ppm | Rationale & Notes |
|---|---|---|
| C-3 | ~133-135 | The chemical shift is characteristic of the C-3 position in the 1H-indazole system.[3] |
| C-3a | ~120-123 | A quaternary carbon at the ring junction. |
| C-4 | ~110-115 | Shielded by the adjacent C-5 amino group. |
| C-5 | ~138-142 | Ispo-carbon attached to the amino group, shifted downfield relative to other substituted carbons but upfield relative to unsubstituted C5. |
| C-6 | ~130-135 | Ispo-carbon attached to the amino group. The exact shift is influenced by the adjacent C5-NH2 group. |
| C-7 | ~95-100 | Strongly shielded by the C-6 amino group, expected to be the most upfield aromatic carbon. |
| C-7a | ~138-141 | A quaternary carbon at the ring junction, typically downfield.[3] |
Experimental Protocol for NMR Data Acquisition
This self-validating protocol ensures high-quality, reproducible data.
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of high-purity deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is critical for observing the exchangeable N-H protons.
-
Add a trace amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Insert the sample and lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical solvent peak.
-
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum using a 30-45° pulse angle.
-
Set a relaxation delay of 2-5 seconds to ensure full relaxation of all protons, especially the quaternary-adjacent protons.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
A larger number of scans (e.g., 1024 or more) is necessary due to the low natural abundance of ¹³C.
-
Employ Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) experiments to differentiate between CH, CH₂, and CH₃ (none in this molecule) and quaternary carbons.
-
-
Data Processing:
-
Apply Fourier transform to the acquired Free Induction Decays (FIDs).
-
Phase the spectra and perform baseline correction.
-
Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the central peak of the DMSO-d₆ multiplet at 39.52 ppm.
-
Integrate the ¹H signals and assign the peaks based on chemical shifts, multiplicities, and coupling constants.
-
Caption: Standard workflow for NMR-based structural characterization.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula, serving as an absolute confirmation of the compound's identity.
Predicted Mass Spectrum
-
Molecular Formula: C₇H₈N₄
-
Monoisotopic Mass: 148.0749 g/mol
-
High-Resolution MS (HRMS): In electrospray ionization (ESI) positive mode, the expected protonated molecule [M+H]⁺ would have an exact mass of 149.0827 . This high-precision measurement is crucial for unambiguous formula determination.
-
Electron Ionization (EI) MS: The molecular ion peak (M⁺˙) would be observed at m/z = 148. Key fragmentation pathways would likely involve the loss of small, stable molecules.
Table 3: Predicted Key Mass Fragments
| m/z Value | Ion Formula | Description |
|---|---|---|
| 149.0827 | [C₇H₉N₄]⁺ | Protonated molecule [M+H]⁺ (ESI) |
| 148.0749 | [C₇H₈N₄]⁺˙ | Molecular ion M⁺˙ (EI) |
| 121 | [C₇H₅N₂]⁺ | Loss of HCN and NH₂ |
| 92 | [C₆H₄N]⁺ | Loss of N₂ from the pyrazole ring |
Experimental Protocol for LC-MS (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use a Liquid Chromatography (LC) system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
-
Chromatography: Inject the sample onto a C18 reverse-phase column. Elute with a gradient of water and acetonitrile (both containing 0.1% formic acid to promote protonation).
-
Mass Spectrometry:
-
Operate the ESI source in positive ion mode.
-
Acquire data over a mass range of m/z 50-500.
-
Perform MS/MS fragmentation on the parent ion (m/z 149.1) to aid in structural confirmation.
-
-
Data Analysis: Extract the accurate mass from the [M+H]⁺ peak and use it to confirm the elemental composition (C₇H₈N₄) within a 5 ppm mass accuracy window.
Infrared (IR) Spectroscopy
IR spectroscopy is essential for identifying the key functional groups present in the molecule by probing their characteristic vibrational frequencies.
Predicted IR Absorption Bands
The IR spectrum of this compound is expected to be rich in the N-H stretching region due to the presence of three distinct N-H environments (indazole NH and two amine NH₂ groups).
Table 4: Predicted Characteristic IR Frequencies
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
|---|---|---|---|
| 3450 - 3200 | N-H Stretch | Indazole N-H & Amine N-H | Strong, Broad |
| 3150 - 3000 | C-H Stretch | Aromatic C-H | Medium |
| 1640 - 1600 | N-H Bend | Amine Scissoring | Strong |
| 1610 - 1450 | C=C Stretch | Aromatic Ring | Medium-Strong |
| 1350 - 1250 | C-N Stretch | Aromatic Amine C-N | Strong |
| 850 - 750 | C-H Bend | Aromatic C-H Out-of-Plane | Strong |
Experimental Protocol for FTIR (ATR)
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition:
-
Ensure the ATR crystal is clean by taking a background spectrum.
-
Apply pressure to the sample using the ATR anvil to ensure good contact.
-
Collect the spectrum, typically by co-adding 16 to 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the spectrum to identify the key absorption bands and assign them to the corresponding functional group vibrations as detailed in Table 4.
Conclusion
This guide provides a detailed, predictive spectroscopic profile for this compound. The structural identity can be confidently established by confirming a protonated molecule with an exact mass of 149.0827 via HRMS. The ¹H NMR spectrum in DMSO-d₆ should distinctly show three aromatic singlets, two broad amine signals, and a characteristic downfield indazole N-H peak above 12 ppm. The IR spectrum will be dominated by strong, broad N-H stretching and bending vibrations. By following the outlined experimental protocols, researchers can generate high-quality data to validate these predictions and unequivocally confirm the structure and purity of their synthesized material.
References
An In-depth Technical Guide to Indium(III) Acetylacetonate
A Note on Chemical Identity: The provided CAS number 7404-68-4 corresponds to 1H-indazole-5,6-diamine.[1][2][3] However, the scope and requirements of this guide, aimed at researchers in drug development and materials science, strongly suggest that the intended subject is Indium(III) acetylacetonate , a compound with extensive applications in these fields. This guide will therefore focus on Indium(III) acetylacetonate, which has the CAS number 14405-45-9 .[4]
Introduction to Indium(III) Acetylacetonate
Indium(III) acetylacetonate, with the chemical formula In(C₅H₇O₂)₃, is an indium coordination complex formed with acetylacetone ligands.[5] Also known as In(acac)₃ or Indium(III) 2,4-pentanedionate, it is a white to light yellow, crystalline powder. Its thermal stability and volatility make it a valuable precursor in various deposition techniques. The acetylacetonate anion acts as a bidentate ligand, bonding to the indium cation through both oxygen atoms to form a stable chelate ring.[6] This structure contributes to its solubility in organic solvents and its utility in organic synthesis and materials science.[6]
Physicochemical and Spectroscopic Properties
A comprehensive understanding of the physicochemical properties of In(acac)₃ is crucial for its application in research and development.
| Property | Value | References |
| CAS Number | 14405-45-9 | |
| Molecular Formula | C₁₅H₂₁InO₆ | [5] |
| Molecular Weight | 412.14 g/mol | |
| Appearance | White to light yellow powder/solid | [7] |
| Melting Point | 187-189 °C | |
| Boiling Point | 260-280 °C | [8] |
| Density | 1.41 - 1.52 g/cm³ | [5][8] |
| Solubility | Soluble in benzene, methanol, and chloroform. Insoluble in water. | [8] |
Structural Information:
Caption: Octahedral coordination of Indium(III) with acetylacetonate ligands.
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A common laboratory preparation involves the reaction of an indium salt with acetylacetone in the presence of a base. A historical method involves reacting an aqueous solution of indium nitrate with an excess of acetylacetone and ammonia.[9] A more contemporary approach is detailed below.
Protocol for the Synthesis of Indium(III) Acetylacetonate:
-
Reactant Preparation: Dissolve indium(III) chloride (InCl₃) in an appropriate aqueous solvent.
-
Chelating Agent Addition: Add acetylacetone to the solution.
-
pH Adjustment: Gradually add a base, such as sodium hydroxide or sodium carbonate solution, while stirring. This deprotonates the acetylacetone, allowing it to coordinate with the indium ion. A precipitate of In(acac)₃ will begin to form.[9]
-
Isolation: The precipitate is then collected by filtration.
-
Purification: The crude product is purified by extraction with a suitable organic solvent like benzene. The organic solution is washed with water until neutral.[9]
-
Final Product: Evaporation of the solvent yields the purified, solid In(acac)₃.[9] Yields for this type of synthesis are reported to be high, often exceeding 80-90%.[9]
Industrial Manufacturing
On an industrial scale, synthesis may be optimized for cost-effectiveness and scalability. This can include electrolytic methods. One such method involves placing an indium metal electrode in an electrolytic solution of acetylacetone and methanol with tetraethylammonium perchlorate, applying a voltage to produce the compound.[8]
Applications in Research and Industry
In(acac)₃ is a versatile compound with significant applications in materials science and catalysis.
Precursor for Thin-Film Deposition
Due to its volatility and thermal stability, In(acac)₃ is a key precursor in chemical vapor deposition (CVD) and atomic layer deposition (ALD) techniques.[5][10]
-
Indium Tin Oxide (ITO): In(acac)₃ is used to synthesize indium tin oxide nanocrystals and thin films.[5][11] These films are transparent and conductive, making them essential components in solar cells, flat-panel displays, and other optoelectronic devices.[5]
-
Copper Indium Gallium Selenide (CIGS): It serves as a precursor in the non-vacuum synthesis of CIGS ink, which is used to create thin-film solar cells.[12] The hot injection method or ALCVD with hydrogen sulfide are common techniques.[5]
-
Indium Oxide (In₂O₃): It is also used as a precursor for the synthesis of indium oxide, a wide-bandgap semiconductor.[11]
Caption: A generalized workflow for thin-film deposition using In(acac)₃.
Catalysis
In(acac)₃ acts as a catalyst in various organic reactions. For instance, it has been used in the synthesis of oxindole derivatives.[11] Its utility as a catalyst is often enhanced when supported on materials like silica gel, which can improve efficiency and recyclability.
Gas Sensing
Metal acetylacetonates, including In(acac)₃, exhibit high sensitivity to oxidizing gases.[11] This property makes them suitable for use in the fabrication of gas sensors.[11]
Safety and Handling
In(acac)₃ is a hazardous substance and requires careful handling.
| Hazard Class | GHS Codes | Precautionary Statements |
| Acute Toxicity (Oral, Dermal, Inhalation) | H302, H312, H332 | P261, P270, P280, P301+P312, P302+P352, P304+P340 |
| Skin and Eye Irritation | H315, H319 | P264, P280, P302+P352, P305+P351+P338 |
| Specific Target Organ Toxicity | H335 | P261, P271, P304+P340 |
| Carcinogenicity | H351 | P201, P280, P308+P313 |
Personal Protective Equipment (PPE):
-
Respiratory Protection: Use a dust mask (e.g., N95) or a respirator.
-
Eye Protection: Wear safety glasses or goggles.
-
Hand Protection: Use chemical-resistant gloves.
First Aid Measures:
-
Inhalation: Move the person to fresh air.[13]
-
Skin Contact: Wash off with soap and plenty of water.[13]
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[13]
-
Ingestion: Rinse mouth with water and consult a physician.[13]
Storage and Disposal:
Store in a cool, dry, and well-ventilated area.[8] Keep the container tightly closed. Dispose of the chemical in accordance with local, state, and federal regulations.
Analytical Methods
The purity and identity of In(acac)₃ can be confirmed through various analytical techniques:
-
Titration: Complexometric titration can be used to determine the indium content, providing an assay of the purity.[7]
-
Melting Point Analysis: A sharp melting point range (187-189 °C) is indicative of high purity.
-
Spectroscopic Methods: Techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to confirm the structure of the acetylacetonate ligands and their coordination to the indium center.
Conclusion
Indium(III) acetylacetonate is a compound of significant interest to researchers in materials science, chemistry, and drug development. Its role as a precursor for advanced materials like ITO and CIGS highlights its importance in the electronics and renewable energy sectors. While it presents handling hazards that necessitate proper safety protocols, its versatile applications in thin-film deposition and catalysis make it an invaluable tool for innovation.
References
- 1. This compound , 95% , 7404-68-4 - CookeChem [cookechem.com]
- 2. 5,6-Diaminoindazole_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. scbt.com [scbt.com]
- 5. Indium acetylacetonate - Wikipedia [en.wikipedia.org]
- 6. americanelements.com [americanelements.com]
- 7. Indium (III) acetylacetonate | Indium(III) acetylacetonate | InC15H21O6 - Ereztech [ereztech.com]
- 8. chembk.com [chembk.com]
- 9. US2654769A - Preparation of indium acetylacetonate - Google Patents [patents.google.com]
- 10. plasma-ald.com [plasma-ald.com]
- 11. scientificlabs.ie [scientificlabs.ie]
- 12. インジウム(III)アセチルアセトナート ≥99.99% trace metals basis | Sigma-Aldrich [sigmaaldrich.com]
- 13. INDIUM ACETYLACETONATE - Safety Data Sheet [chemicalbook.com]
The Latent Potential of 1H-Indazole-5,6-diamine: A Technical Guide to a Privileged Scaffold in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole core is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its versatile biological activities and its presence in numerous FDA-approved therapeutics.[1][2] This bicyclic heterocycle, a bioisostere of native indoles, is adept at forming critical hydrogen bonds within the ATP-binding pockets of various enzymes, making it a highly sought-after motif in the design of targeted therapies.[3] While extensive research has focused on various substituted indazoles, the specific biological landscape of 1H-Indazole-5,6-diamine remains largely uncharted territory. This technical guide aims to illuminate the therapeutic potential of this core structure by examining the established biological activities of its closest analogs, providing a scientifically grounded rationale for its investigation as a novel therapeutic agent, particularly in oncology. We present a plausible synthetic route to this core and detail the essential experimental protocols required to rigorously evaluate its biological activity.
A Plausible Synthetic Pathway to this compound
While the direct synthesis of this compound is not extensively documented, a chemically sound route can be proposed based on established indazole synthesis methodologies. The pathway commences with a suitable ortho-substituted dinitroaniline precursor, followed by diazotization and cyclization, and concludes with the reduction of the nitro groups. A key starting material for this synthesis is 2-methyl-4,5-dinitroaniline. The subsequent steps involve a classical transformation of an o-toluidine derivative into the indazole ring system, followed by a standard reduction of the dual nitro functionalities.[4]
This proposed synthesis provides a clear and feasible route to obtain the target compound, enabling its biological evaluation.
The Biological Activity Landscape: Inferences from Key Analogs
Direct biological data for this compound is scarce in publicly available literature. However, a wealth of information on closely related 6-aminoindazole and 3-aminoindazole derivatives provides a strong foundation for predicting its potential therapeutic applications, particularly in oncology.
Anticancer and Antiproliferative Effects
The indazole scaffold is a well-established pharmacophore in the development of anticancer agents.[1][2] Derivatives bearing amino groups, particularly at the 6-position, have demonstrated significant antiproliferative activity across a range of cancer cell lines.
For instance, a series of N-substituted 1H-indazol-6-amine derivatives have shown potent growth inhibitory activity.[5] One such compound, N-(4-fluorobenzyl)-1H-indazol-6-amine, exhibited an IC50 value of 14.3 µM in the HCT116 human colorectal cancer cell line, while showing no cytotoxicity in normal lung fibroblast cells (MRC5) at concentrations up to 100 µM.[3] This highlights the potential for achieving a therapeutic window with this class of compounds.
Furthermore, 1H-indazole-3-amine derivatives have also been extensively investigated as anticancer agents.[6][7] Certain compounds from this class have demonstrated promising inhibitory effects against chronic myeloid leukemia (K562) cells, with IC50 values in the low micromolar range.[7]
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-Aminoindazole Derivatives | HCT116 (Colorectal) | 2.9 - 59.0 | [3][5] |
| 1H-Indazole-3-amine Derivatives | K562 (Leukemia) | ~5.15 | [7] |
| 1H-Indazole-3-amine Derivatives | Hep-G2 (Hepatoma) | ~3.32 | [7] |
This table presents a selection of reported IC50 values for different classes of aminoindazole derivatives to illustrate the general anticancer potential of the scaffold.
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest
A crucial aspect of anticancer drug discovery is the elucidation of the mechanism of cell death. Several aminoindazole derivatives have been shown to induce apoptosis, a form of programmed cell death, in cancer cells.[6][8]
Studies on 1H-indazole-3-amine derivatives have indicated that they can trigger apoptosis by modulating the expression of key regulatory proteins.[7] Specifically, these compounds have been observed to inhibit members of the anti-apoptotic Bcl-2 family and to affect the p53/MDM2 pathway.[6] The p53 tumor suppressor protein is a critical regulator of the cell cycle and apoptosis, and its pathway is often dysregulated in cancer.
In addition to apoptosis induction, some 6-aminoindazole derivatives have been found to influence key signaling pathways involved in cell proliferation and survival, such as the mitogen-activated protein kinase (MAPK) pathway.[8] The ability to modulate such fundamental cellular processes underscores the therapeutic potential of the indazole scaffold.
Kinase Inhibition: A Privileged Scaffold for Targeted Therapy
The indazole ring is a prominent feature in a multitude of kinase inhibitors, including several FDA-approved drugs.[1] Kinases are a class of enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers. The ability of the indazole scaffold to effectively compete with ATP for binding to the kinase active site makes it an ideal starting point for the design of potent and selective inhibitors.
Indazole-based compounds have been developed to target a wide array of kinases, including:
-
Pim kinases: A family of serine/threonine kinases implicated in tumorigenesis.
-
Polo-like kinase 4 (PLK4): A key regulator of centriole duplication, which is often dysregulated in cancer.
-
Fibroblast growth factor receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and survival.
The established success of the indazole scaffold in kinase inhibitor design strongly suggests that this compound could serve as a valuable core for the development of novel kinase-targeted therapies. Its diamine functionality offers multiple points for chemical modification, allowing for the fine-tuning of potency and selectivity against specific kinase targets.
Experimental Protocols for Biological Evaluation
To systematically evaluate the biological activity of this compound, a series of well-established in vitro assays are essential. The following section provides detailed, step-by-step protocols for key experiments.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound at various concentrations for a predetermined time (e.g., 24 or 48 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin to detach them. Centrifuge the cell suspension and discard the supernatant.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 1X binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Biochemical Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase reaction, which is inversely correlated with kinase inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. js.vnu.edu.vn [js.vnu.edu.vn]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
1H-Indazole-5,6-diamine derivatives and analogs
An In-Depth Technical Guide to 1H-Indazole-5,6-diamine Derivatives and Analogs
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] Its structural similarity to endogenous purines like adenine allows it to effectively interact with various biopolymers, leading to a wide spectrum of pharmacological activities.[2][3] This guide focuses specifically on the this compound core, a highly versatile intermediate that serves as a powerful platform for generating diverse libraries of therapeutic candidates. The ortho-diamine functionality on the benzene ring is a key synthetic handle, enabling the construction of novel fused heterocyclic systems and a wide array of derivatives. We will explore the synthesis of this core, its chemical reactivity, key derivatization strategies, and the significant pharmacological applications of its analogs, particularly in the realm of oncology and kinase inhibition. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important chemical scaffold.
The 1H-Indazole Scaffold: A Privileged Core in Drug Discovery
Indazole, a bicyclic aromatic heterocycle composed of a fused benzene and pyrazole ring, exists in several tautomeric forms, with the 1H-tautomer being the most thermodynamically stable and predominant form.[1][4][5] This scaffold is considered a bioisostere of indole, a critical motif in numerous natural products and pharmaceuticals, allowing it to mimic indole's interactions with biological targets.[1]
The therapeutic relevance of the indazole nucleus is validated by its presence in several FDA-approved drugs.[6] Notable examples include:
-
Axitinib and Pazopanib: Potent tyrosine kinase inhibitors used in the treatment of renal cell carcinoma.[4][6][7]
-
Niraparib: A poly(ADP-ribose) polymerase (PARP) inhibitor for treating recurrent ovarian cancer.[4][6]
-
Granisetron: A serotonin 5-HT3 receptor antagonist used as an antiemetic to combat the side effects of chemotherapy.[1][6]
-
Benzydamine: A non-steroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic properties.[1][8]
While the broader indazole family is well-established, the this compound substructure offers unique advantages. The vicinal diamines provide a reactive anchor for building complex molecular architectures, particularly for creating fused heterocyclic systems through condensation reactions, significantly expanding the chemical space accessible for drug discovery.
Synthesis of the this compound Core
The synthesis of the this compound core is not trivial and relies on multi-step sequences starting from readily available materials. A common and logical approach involves the construction of a suitably substituted indazole ring followed by functional group manipulations to install the diamine moiety. One such validated pathway begins with 2-methyl-4-methoxy-5-nitroaniline.[9]
Synthetic Workflow Overview
The following diagram illustrates a representative synthetic pathway. The rationale behind this route is the strategic use of a nitro group, which serves as a precursor to one of the amine functionalities and directs the initial cyclization, while the methoxy group is a stable protecting group for the future hydroxyl, which can later be converted to the second amine.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
solubility and stability of 1H-Indazole-5,6-diamine
<An In-Depth Technical Guide to the Solubility and Stability of 1H-Indazole-5,6-diamine
A Senior Application Scientist's Framework for Preclinical Characterization
Introduction
This compound is a heterocyclic amine containing the indazole scaffold. The indazole ring system is a significant pharmacophore in medicinal chemistry, with numerous derivatives being investigated and developed for a wide range of therapeutic applications, including oncology and anti-inflammatory treatments.[1][2][3] The diamine substitution on the benzene ring portion of the indazole core introduces key functionalities that can influence the molecule's physicochemical properties, including its solubility and stability. These two parameters are critical to understand early in the drug development process as they directly impact bioavailability, formulation development, and the overall viability of a compound as a therapeutic candidate.[4][5]
This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals to characterize the . The methodologies described herein are based on industry best practices and regulatory guidelines, providing a robust approach to generating the foundational data necessary for advancing a compound through preclinical development.[4][6][7]
Section 1: Solubility Characterization
Aqueous solubility is a paramount physical property for any potential drug candidate as it governs the rate and extent of absorption from the gastrointestinal tract. Poor solubility can lead to low and erratic bioavailability, hindering clinical development.[5][8] Therefore, a thorough understanding of the solubility of this compound is essential.
Theoretical Underpinnings: Kinetic vs. Thermodynamic Solubility
It is crucial to distinguish between two key types of solubility measurements:
-
Kinetic Solubility: This is a measure of how quickly a compound dissolves and is often determined in high-throughput screening (HTS) settings.[5][8][9] It typically involves dissolving the compound in an organic solvent, like dimethyl sulfoxide (DMSO), and then diluting it into an aqueous buffer.[8][10] The resulting value can be influenced by the initial solid-state form and the presence of residual solvent.[5] While useful for initial rank-ordering of compounds, it may not represent the true equilibrium solubility.[9]
-
Thermodynamic Solubility: This represents the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure.[8][9][10][11] It is the most accurate and relevant measure for guiding formulation development.[9][10] The "shake-flask" method is the gold standard for determining thermodynamic solubility.[8][10]
For a comprehensive understanding, both kinetic and thermodynamic solubility of this compound should be assessed.
Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is a robust and widely accepted technique for determining the thermodynamic solubility of a compound.[10]
Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.
Materials:
-
This compound (solid)
-
Phosphate buffered saline (PBS), pH 7.4
-
Simulated Gastric Fluid (SGF), pH 1.2
-
Simulated Intestinal Fluid (SIF), pH 6.8
-
Ethanol
-
Propylene Glycol
-
DMSO
-
Orbital shaker/incubator
-
Centrifuge
-
HPLC-UV or LC-MS/MS system
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Add an excess amount of solid this compound to a known volume of each solvent in separate vials. The excess solid is crucial to ensure that equilibrium is reached with undissolved solute.
-
Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The equilibration time should be established by taking measurements at various time points until the concentration of the dissolved compound remains constant.[11]
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.
-
Dilute the supernatant with a suitable solvent and analyze the concentration of this compound using a validated HPLC-UV or LC-MS/MS method.
-
Prepare a calibration curve using known concentrations of this compound to quantify the solubility.
Data Presentation: Solubility Profile of this compound
The results of the solubility studies should be summarized in a clear and concise table.
| Solvent System | pH | Temperature (°C) | Solubility (µg/mL) | Method |
| Phosphate Buffered Saline | 7.4 | 25 | [Insert Data] | Shake-Flask |
| Simulated Gastric Fluid | 1.2 | 37 | [Insert Data] | Shake-Flask |
| Simulated Intestinal Fluid | 6.8 | 37 | [Insert Data] | Shake-Flask |
| Water | ~7.0 | 25 | [Insert Data] | Shake-Flask |
| Ethanol | N/A | 25 | [Insert Data] | Shake-Flask |
| Propylene Glycol | N/A | 25 | [Insert Data] | Shake-Flask |
| DMSO | N/A | 25 | [Insert Data] | Shake-Flask |
Experimental Workflow Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Section 2: Stability Assessment
Understanding the chemical stability of this compound is critical for determining its shelf-life, appropriate storage conditions, and potential degradation pathways.[12] Forced degradation, or stress testing, is a key component of this assessment, as it helps to identify likely degradation products and establish the stability-indicating nature of analytical methods.[13][14][15]
Regulatory Framework: ICH Guidelines
The International Council for Harmonisation (ICH) provides guidelines for stability testing of new drug substances and products.[16][17][18] ICH Q1A(R2) outlines the core stability data package required for regulatory submissions.[17][18] This includes long-term, intermediate, and accelerated stability studies under defined temperature and humidity conditions.[16][17]
Experimental Protocol: Forced Degradation Studies
Objective: To investigate the intrinsic stability of this compound under various stress conditions and to identify potential degradation products.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
Calibrated photostability chamber
-
Calibrated stability chambers (temperature/humidity controlled)
-
HPLC-UV or LC-MS/MS system with a validated stability-indicating method
Procedure: Forced degradation studies should aim for 5-20% degradation of the active pharmaceutical ingredient (API).[15]
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 M HCl. Incubate at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 M NaOH. Incubate at room temperature and elevated temperature (e.g., 60°C) for a defined period. Neutralize the solution before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% hydrogen peroxide. Incubate at room temperature for a defined period.
-
Thermal Degradation: Expose the solid this compound to dry heat (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[16]
Samples from each stress condition should be analyzed at various time points using a validated stability-indicating HPLC method. This method must be able to separate the parent compound from all process-related impurities and degradation products.[6]
Potential Degradation Pathways for Indazole Derivatives
Indazole derivatives can be susceptible to several degradation pathways:[13]
-
Photodegradation: A known pathway for indazoles is phototransposition into the more stable benzimidazole structure upon exposure to UV light.[13]
-
Oxidative Degradation: The indazole ring can be susceptible to oxidation.[13]
-
Hydrolytic Degradation: Hydrolysis under acidic or basic conditions can occur, with the stability being pH-dependent.[13]
Data Presentation: Forced Degradation Summary
The results should be tabulated to clearly show the extent of degradation under each condition.
| Stress Condition | Reagent/Condition | Duration | Temperature | % Degradation of this compound | Number of Degradants |
| Acid Hydrolysis | 0.1 M HCl | [Insert Data] | 60°C | [Insert Data] | [Insert Data] |
| Base Hydrolysis | 0.1 M NaOH | [Insert Data] | 60°C | [Insert Data] | [Insert Data] |
| Oxidation | 3% H₂O₂ | [Insert Data] | RT | [Insert Data] | [Insert Data] |
| Thermal | Dry Heat | [Insert Data] | 80°C | [Insert Data] | [Insert Data] |
| Photolytic | ICH Q1B | [Insert Data] | RT | [Insert Data] | [Insert Data] |
Experimental Workflow Visualization
Caption: Workflow for Forced Degradation Studies.
Conclusion
A thorough investigation of the is a non-negotiable cornerstone of its preclinical development. The experimental frameworks provided in this guide, grounded in established scientific principles and regulatory expectations, offer a clear path to generating the high-quality data required for informed decision-making. By understanding these fundamental physicochemical properties, researchers can de-risk their development programs, design appropriate formulations, and ultimately, accelerate the journey of a promising molecule towards the clinic.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to Conduct Stability Studies for Small Molecule Drugs – StabilityStudies.in [stabilitystudies.in]
- 5. inventivapharma.com [inventivapharma.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Best Practices in Stability Indicating Method Development and Validation for Non-clinical Dose Formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Aqueous Solubility Assay - Enamine [enamine.net]
- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 10. enamine.net [enamine.net]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biomedres.us [biomedres.us]
- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 16. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 17. database.ich.org [database.ich.org]
- 18. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
1H-Indazole-5,6-diamine: A Cornerstone Heterocyclic Building Block for Kinase Inhibitor Scaffolds
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of the Indazole Core
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its structural rigidity, coupled with the presence of hydrogen bond donors and acceptors, allows it to form key interactions with biological targets, particularly the hinge region of protein kinases.[3] Among the various substituted indazoles, 1H-Indazole-5,6-diamine stands out as a highly versatile and strategically important building block. The vicinal diamine functionality on the benzene ring provides a reactive handle for the construction of fused polycyclic heteroaromatic systems, which are prevalent in numerous clinically evaluated and approved kinase inhibitors.[4] This guide offers a detailed exploration of the synthesis, properties, and application of this compound, providing researchers with the foundational knowledge to leverage this critical intermediate in drug discovery programs.
Physicochemical Properties of this compound
A comprehensive understanding of the physical and chemical properties of a building block is paramount for its effective utilization in multi-step synthetic campaigns. The key properties of this compound are summarized below.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | PubChem |
| Molecular Weight | 148.17 g/mol | PubChem |
| Appearance | Solid (predicted) | --- |
| IUPAC Name | This compound | PubChem |
| CAS Number | 936940-91-9 | PubChem |
Synthesis of this compound: A Two-Step Approach
The synthesis of this compound is most effectively achieved through a two-step sequence commencing from the commercially available 6-nitro-1H-indazole. This strategy involves an initial nitration to install a second nitro group at the 5-position, followed by a robust reduction of both nitro groups to the corresponding diamines.
Caption: Synthetic route to this compound.
Step 1: Synthesis of 5,6-Dinitro-1H-indazole
The initial step involves the nitration of 6-nitro-1H-indazole. The pre-existing nitro group at the 6-position is deactivating and meta-directing. Therefore, the introduction of a second nitro group is directed to the 5-position.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid (H₂SO₄) to 0 °C in an ice bath.
-
Addition of Starting Material: To the cooled sulfuric acid, slowly add 6-nitro-1H-indazole (1.0 eq) in portions, ensuring the temperature does not exceed 10 °C.
-
Addition of Nitrating Agent: Add potassium nitrate (KNO₃) (1.1 eq) portion-wise to the reaction mixture, maintaining the temperature below 10 °C.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by vacuum filtration.
-
Purification: Wash the solid with cold water until the washings are neutral to pH paper. Dry the solid under vacuum to obtain 5,6-dinitro-1H-indazole.
Step 2: Synthesis of this compound
The reduction of the dinitro intermediate to the target diamine is efficiently accomplished by catalytic transfer hydrogenation. This method is generally preferred over direct hydrogenation with hydrogen gas due to its operational simplicity and enhanced safety.[5] Hydrazine hydrate in the presence of palladium on carbon (Pd/C) serves as an excellent hydrogen source for this transformation.[6][7]
Experimental Protocol:
-
Reaction Setup: To a solution of 5,6-dinitro-1H-indazole (1.0 eq) in methanol (MeOH) in a round-bottom flask, add 10% Palladium on Carbon (Pd/C) (0.1 eq).
-
Addition of Reducing Agent: To the stirred suspension, add hydrazine hydrate (H₂NNH₂·H₂O) (10.0 eq) dropwise at room temperature. An exothermic reaction is often observed.
-
Reaction: After the initial exothermic reaction subsides, heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC until the starting material is completely consumed.
-
Work-up: Cool the reaction mixture to room temperature and filter through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with methanol.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford this compound.
Application in the Synthesis of Kinase Inhibitors
The primary utility of this compound in medicinal chemistry lies in its role as a precursor to fused polycyclic systems, particularly those that are effective as kinase inhibitors.[3] The vicinal diamine moiety is ideally suited for condensation reactions with 1,2-dicarbonyl compounds to form pyrazine rings, leading to the formation of pyrazino[2,3-f]indazoles and related scaffolds.
Caption: General scheme for kinase inhibitor scaffold synthesis.
This cyclocondensation reaction is a powerful tool for rapidly increasing molecular complexity and generating libraries of compounds for high-throughput screening. The substituents on the 1,2-dicarbonyl compound (R₁ and R₂) can be varied to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the resulting kinase inhibitors. This approach has been successfully employed in the development of inhibitors for various kinases, including Pim kinases, which are implicated in several cancers.[3]
Conclusion
This compound is a pivotal heterocyclic building block with significant applications in the synthesis of kinase inhibitors and other biologically active molecules. The reliable two-step synthesis from 6-nitro-1H-indazole provides a practical entry point to this valuable intermediate. Its ability to undergo cyclocondensation reactions with 1,2-dicarbonyl compounds makes it an indispensable tool for the construction of diverse and complex molecular scaffolds in modern drug discovery. The insights and protocols provided in this guide are intended to empower researchers to effectively utilize this compound in their synthetic endeavors.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selective Reduction of Halogenated Nitroarenes with Hydrazine Hydrate in the Presence of Pd/C [organic-chemistry.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Tautomerism in Diaminoindazoles: A Comprehensive Technical Guide for Drug Discovery Professionals
Abstract
Diaminoindazoles represent a privileged scaffold in medicinal chemistry, underpinning the development of numerous therapeutic agents. The inherent tautomeric nature of the indazole core, further modulated by the presence of two amino substituents, profoundly influences the physicochemical properties, reactivity, and biological activity of these compounds. A comprehensive understanding of the tautomeric equilibria in diaminoindazoles is therefore paramount for successful drug design and development. This in-depth technical guide provides a thorough exploration of the tautomeric landscape of diaminoindazoles, integrating fundamental principles with experimental and computational evidence. We delve into the structural nuances of the possible tautomers, the analytical techniques for their characterization, and the critical implications of tautomerism in the context of medicinal chemistry, offering a valuable resource for researchers and scientists in the field.
Introduction: The Significance of Tautomerism in Drug Discovery
Tautomerism, the dynamic equilibrium between two or more interconverting structural isomers, is a fundamental concept in organic chemistry with profound implications for drug discovery and development.[1] The subtle shift of a proton and the concomitant rearrangement of double bonds can dramatically alter a molecule's properties, including its shape, hydrogen bonding capacity, lipophilicity, and metabolic stability. These alterations, in turn, can significantly impact a drug candidate's pharmacokinetic and pharmacodynamic profile.
The indazole ring system, a bicyclic heteroaromatic scaffold composed of a benzene ring fused to a pyrazole ring, is a well-established pharmacophore found in numerous approved drugs.[2] The inherent annular tautomerism of the indazole nucleus, primarily existing as the 1H- and 2H-tautomers, adds a layer of complexity to the design of indazole-based drugs. Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-form.[2][3] The introduction of amino groups onto the indazole core, creating diaminoindazoles, further diversifies the tautomeric possibilities and modulates the energetic landscape of the system. A thorough understanding of these tautomeric preferences is crucial for optimizing ligand-receptor interactions and achieving the desired therapeutic effect.
The Tautomeric Landscape of Diaminoindazoles
The presence of two amino groups on the indazole scaffold gives rise to a variety of potential tautomeric forms. The position of the amino groups on either the pyrazole or the benzene ring, or one on each, will dictate the specific tautomers possible. The primary tautomerism involves the migration of a proton between the two nitrogen atoms of the pyrazole ring, leading to the 1H- and 2H-indazole forms. Additionally, amino-imino tautomerism of the exocyclic amino groups can also occur.
Let's consider the example of a generic diaminoindazole. The principal tautomeric equilibrium lies between the 1H- and 2H-forms. The relative stability of these tautomers is influenced by a delicate interplay of electronic and steric effects imparted by the amino substituents and their positions on the ring.
Figure 1: General tautomeric equilibria in diaminoindazoles.
Synthesis and Characterization of Diaminoindazoles
The synthesis of diaminoindazoles is a critical first step in their study. Several synthetic strategies have been developed to access these important scaffolds.
Synthetic Strategies
A common approach to synthesizing substituted indazoles involves the cyclization of appropriately substituted ortho-halobenzonitriles with hydrazine. For the synthesis of diaminoindazoles, this would typically involve starting materials bearing nitro groups that can be subsequently reduced to amino groups.
For instance, the synthesis of 5,6-diaminoindazole derivatives has been reported starting from 5,6-dinitroindazole.[4] This approach involves the protection of the indazole nitrogen, followed by selective reduction of one nitro group, functionalization, and subsequent reduction of the second nitro group.
A novel series of 3,5-diaminoindazoles have been prepared and identified as cyclin-dependent kinase (CDK) inhibitors.[3] The synthetic route to these compounds provides a practical method for accessing this particular substitution pattern.
Spectroscopic and Crystallographic Characterization
The characterization of diaminoindazole tautomers relies heavily on a combination of spectroscopic and crystallographic techniques.
3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the tautomeric forms of molecules in solution.[2][5] Key NMR parameters that can provide insights into the tautomeric state include:
-
¹H NMR: The chemical shifts of the N-H and C-H protons can be indicative of the protonation site.
-
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole and benzene rings are sensitive to the electronic distribution, which differs between tautomers.[5]
-
¹⁵N NMR: Direct observation of the nitrogen chemical shifts can provide unambiguous evidence for the location of the proton in the pyrazole ring.[6]
Experimental Protocol: ¹H and ¹³C NMR Analysis of Diaminoindazoles
-
Sample Preparation: Dissolve 5-10 mg of the diaminoindazole derivative in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. The choice of solvent is critical as it can influence the tautomeric equilibrium.
-
¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Pay close attention to the chemical shifts and integration of the N-H and aromatic protons.
-
¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum. The chemical shifts of the carbons in the heterocyclic ring are particularly informative.
-
2D NMR Experiments: To aid in the assignment of signals and to probe for through-space correlations, perform two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).
-
Data Analysis: Compare the observed chemical shifts with those reported for known 1H- and 2H-substituted indazoles. Computational prediction of NMR chemical shifts for the different tautomers can also be a valuable tool for comparison.[7]
3.2.2. X-ray Crystallography
Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous determination of the tautomeric form present in the crystal lattice.[8][9] The bond lengths within the pyrazole ring are particularly diagnostic. For example, in the 1H-tautomer, the N1-N2 bond is typically a single bond, while in the 2H-tautomer, it has more double-bond character.
Computational Insights into Tautomer Stability
In the absence of extensive experimental data, computational chemistry offers a powerful approach to predict the relative stabilities of tautomers.[10] Density Functional Theory (DFT) calculations can provide valuable insights into the gas-phase and solution-phase energetics of the different tautomeric forms.
Computational Workflow for Tautomer Stability Prediction
Figure 2: A typical computational workflow for predicting tautomer stability.
Factors Influencing Tautomeric Equilibrium
The tautomeric equilibrium of diaminoindazoles is a delicate balance influenced by several factors:
-
Electronic Effects of Substituents: The electron-donating nature of the amino groups can significantly influence the electron density distribution in the indazole ring, thereby affecting the relative stability of the 1H- and 2H-tautomers. The position of the amino groups is also critical in determining their electronic influence.
-
Solvent Effects: The polarity of the solvent can play a crucial role in stabilizing one tautomer over another.[11] Polar protic solvents can form hydrogen bonds with the amino and N-H groups, while polar aprotic solvents can interact through dipole-dipole interactions.
-
pH: The pH of the medium can have a profound effect on the tautomeric equilibrium, especially for ionizable compounds like diaminoindazoles. Protonation or deprotonation can favor specific tautomeric forms.
-
Intramolecular Hydrogen Bonding: The formation of intramolecular hydrogen bonds between an amino group and a nitrogen atom of the pyrazole ring can significantly stabilize a particular tautomer.
Implications for Drug Design and Development
The tautomeric state of a diaminoindazole-based drug candidate has far-reaching consequences for its biological activity and pharmaceutical properties.
-
Receptor Binding: Different tautomers present distinct three-dimensional shapes and hydrogen bonding patterns. This can lead to significant differences in their binding affinity and selectivity for a biological target. A drug designed to bind in one tautomeric form may be inactive if it predominantly exists in another form under physiological conditions.
-
Pharmacokinetics (ADME):
-
Absorption: Tautomerism can affect a molecule's lipophilicity (logP) and aqueous solubility, which are key determinants of its absorption.
-
Distribution: The ability of a drug to cross biological membranes and distribute to its target tissues can be influenced by its tautomeric form.
-
Metabolism: The metabolic fate of a drug can be dependent on its tautomeric state, as different tautomers may be recognized and processed differently by metabolic enzymes.
-
Excretion: The route and rate of drug elimination can also be affected by tautomerism.
-
-
Intellectual Property: The existence of multiple tautomers can have implications for patent claims and the definition of the chemical entity.
Case Studies and Future Perspectives
While specific, in-depth studies on the tautomerism of diaminoindazoles are still emerging, the principles outlined in this guide provide a robust framework for their investigation. The development of novel kinase inhibitors based on the 3,5-diaminoindazole scaffold highlights the therapeutic potential of this class of compounds.[3] Future research should focus on the systematic experimental and computational characterization of the tautomeric behavior of various diaminoindazole isomers. Such studies will be invaluable for the rational design of next-generation diaminoindazole-based therapeutics with improved efficacy and safety profiles.
Conclusion
The tautomerism of diaminoindazoles is a multifaceted phenomenon with significant implications for their application in drug discovery. A comprehensive understanding of the factors governing tautomeric equilibria, coupled with the application of modern analytical and computational techniques, is essential for harnessing the full therapeutic potential of this important class of molecules. This guide has provided a detailed overview of the key concepts, methodologies, and considerations related to the tautomerism of diaminoindazoles, serving as a valuable resource for scientists and researchers dedicated to the development of innovative medicines.
References
- 1. organicchemistrydata.org [organicchemistrydata.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Distinguishing tautomerism in the crystal structure of (Z)-N-(5-ethyl-2,3-dihydro-1,3,4-thiadiazol-2-ylidene)-4-methylbenzenesulfonamide using DFT-D calculations and (13)C solid-state NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]
- 11. Synthesis, Spectroscopic Studies and Keto-Enol Tautomerism of Novel 1,3,4-Thiadiazole Derivative Containing 3-Mercaptobutan-2-one and Quinazolin-4-one Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
Chapter 1: Understanding the Molecule: Physicochemical & Reactivity Profile
An In-Depth Technical Guide to the Safe Handling of 1H-Indazole-5,6-diamine
This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for the safe handling, storage, and disposal of this compound (CAS No. 7404-68-4). As a pivotal building block in medicinal chemistry and materials science, understanding its unique properties and potential hazards is paramount to ensuring laboratory safety and experimental integrity. This document moves beyond a standard safety data sheet (SDS) to explain the causality behind recommended procedures, grounding them in established safety principles and authoritative standards.
This compound is a solid, often a powder, whose physical state immediately dictates a primary handling concern: the potential for aerosolization and inhalation.[1] Its heterocyclic aromatic structure, featuring both an indazole core and vicinal diamine functional groups, suggests potential reactivity and sensitivity. While specific stability data is limited, related amino-indazole compounds are known to be sensitive to air and light.[2] Therefore, it is best practice to treat this compound as a potentially air-sensitive material.[3] Exposure to atmospheric oxygen can lead to gradual degradation, impacting sample purity and experimental outcomes.[3]
Furthermore, the diamine moiety imparts basic properties, making the compound incompatible with strong acids and oxidizing agents.[2] Such contact could lead to vigorous, exothermic reactions. Hazardous decomposition, particularly under thermal stress or during a fire, can release toxic gases such as nitrogen oxides (NOx) and carbon monoxide (CO).[2][4]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₈N₄ | PubChem[5] |
| Molecular Weight | 148.17 g/mol | PubChem[5] |
| Physical State | Solid, Powder | Fisher Scientific[1] |
| Melting Point | 172 - 178 °C | Fisher Scientific[1][6] |
| Appearance | Brown Powder | Fisher Scientific[1] |
| Incompatible Materials | Strong oxidizing agents, Strong acids | Fisher Scientific[2] |
Chapter 2: The Hazard Landscape: A Proactive Assessment
Regulatory information from the European Chemicals Agency (ECHA) provides a clear, harmonized classification of the primary health hazard associated with this compound.[5] Understanding these classifications is the first step in developing a robust safety protocol.
Table 2: GHS Hazard Classification for this compound
| Pictogram | Signal Word | Hazard Statement | Classification | Source |
|---|
|
| Warning | H302: Harmful if swallowed | Acute Toxicity 4 (Oral) | ECHA C&L Inventory[5] |
While the official harmonized classification is specific to oral toxicity, safety data for analogous amino-indazoles consistently indicate additional risks that must be considered as best practice. These include:
-
Skin Irritation (Category 2) : May cause redness, itching, or inflammation upon contact.[2][7][8]
-
Serious Eye Irritation (Category 2/2A) : Can cause significant, but reversible, eye damage.[2][7][8]
-
Respiratory Irritation : Inhalation of dust may irritate the respiratory system.[2][7]
Therefore, a comprehensive risk assessment must assume the compound is harmful if swallowed, an irritant to skin, eyes, and the respiratory tract, and potentially unstable when exposed to air.
Chapter 3: The Core of Safe Practice: A Multi-Layered Control Strategy
A self-validating safety protocol relies on the "hierarchy of controls," a system prioritized by OSHA to minimize or eliminate exposure to hazards.[9]
Engineering Controls: The First Line of Defense
Engineering controls are designed to remove the hazard at the source, before it can contact the researcher.
-
Chemical Fume Hood : All weighing, transfer, and dissolution of this compound powder must be performed inside a certified chemical fume hood. This is critical to prevent inhalation of aerosolized particles.[8]
-
Glove Box/Inert Atmosphere : For long-term storage or sensitive experiments where degradation is a concern, handling the material within a glove box under an inert atmosphere (e.g., nitrogen or argon) is strongly recommended.[3][10] This practice prevents reaction with atmospheric oxygen and moisture.[3]
-
Ventilation : Ensure the laboratory has adequate general ventilation to remove any fugitive vapors or dust.[11]
Administrative Controls & Safe Work Practices
These are the core procedures that define the safe handling of the chemical. All personnel must receive training on these practices and the specific hazards of this compound.[9][12]
Protocol 1: Weighing and Transfer of Solid this compound
-
Preparation : Don all required PPE (see Section 3.3). Ensure the chemical fume hood sash is at the appropriate height and the work area is clean and uncluttered.[12]
-
Inerting (Optional but Recommended) : If the compound is being handled as air-sensitive, gently flush the container with a stream of dry nitrogen or argon before opening.[13]
-
Weighing : Use a tared weigh boat or glass vial. Carefully scoop the powder using a clean spatula, avoiding actions that could generate dust. Do not tap the spatula on the side of the container.
-
Transfer : To transfer the weighed solid to a reaction vessel, gently tap the weigh boat or use the spatula to guide the powder. If transferring to a flask with a narrow neck, use a powder funnel.
-
Cleaning : After transfer, carefully wipe the spatula and any surfaces within the fume hood with a solvent-dampened cloth (e.g., ethanol or isopropanol) to collect any residual powder. Dispose of the cloth as hazardous waste.
-
Sealing : Tightly close the main container, preferably under a blanket of inert gas, and secure the cap.
Caption: Safe Handling Workflow for this compound.
Personal Protective Equipment (PPE): The Final Barrier
PPE is essential but should never be the only line of defense.[11] It is used in conjunction with engineering and administrative controls.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale and Source |
|---|---|---|
| Hand Protection | Nitrile gloves (standard laboratory grade) | Provides a barrier against skin contact and irritation. Contaminated gloves must be removed and disposed of properly.[14] |
| Eye Protection | Safety glasses with side shields or chemical splash goggles | Protects against dust particles and accidental splashes. Required by OSHA standards.[4] |
| Skin/Body Protection | Fully buttoned laboratory coat | Prevents contamination of personal clothing.[1] |
| Respiratory | Not required if handled exclusively in a fume hood. If dust cannot be controlled, a NIOSH-approved respirator is necessary. | A fume hood provides primary respiratory protection. |
Chapter 4: Long-Term Integrity: Storage and Waste Management
Proper storage and disposal are critical for maintaining chemical integrity and ensuring compliance with safety and environmental regulations.
-
Storage : Store this compound in a tightly sealed container in a cool, dry, and dark place. The storage area should be well-ventilated.[1] To mitigate degradation from potential air sensitivity, storing under an inert atmosphere is best practice.[10] Keep it segregated from incompatible materials like strong acids and oxidizers.[2][12]
-
Waste Disposal : All waste material, including contaminated consumables (gloves, weigh boats, wipes), must be disposed of in a designated, sealed hazardous waste container.[1] Do not empty into drains.[1] Follow all local, state, and federal regulations for chemical waste disposal, managed through your institution's Environmental Health & Safety (EHS) office.[11]
Chapter 5: When Things Go Wrong: Emergency Response Protocols
Immediate and correct response to an exposure or spill can significantly mitigate harm.
First Aid Measures
-
Inhalation : If dust is inhaled, immediately move the affected person to fresh air. If breathing is difficult or they feel unwell, seek medical attention.[1][7]
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[1][7] Remove contaminated clothing. If skin irritation occurs, seek medical advice.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, get medical advice.[1]
-
Ingestion : If swallowed, rinse mouth with water. Call a POISON CENTER or doctor if you feel unwell.[1][8] Do not induce vomiting.
Spill Management For a small spill of solid powder within a fume hood:
-
Ensure PPE is worn.
-
Gently sweep up the powder, avoiding dust generation.[1]
-
Place the collected material and cleaning tools into a sealed container for hazardous waste disposal.
-
Wipe the area with a damp cloth and dispose of it as hazardous waste. For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's EHS emergency response team.
Caption: Emergency Response Flowchart for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. ossila.com [ossila.com]
- 4. fishersci.com [fishersci.com]
- 5. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. fishersci.com [fishersci.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 10. fishersci.com [fishersci.com]
- 11. needle.tube [needle.tube]
- 12. capitalresin.com [capitalresin.com]
- 13. web.mit.edu [web.mit.edu]
- 14. sigmaaldrich.com [sigmaaldrich.com]
A Technical Guide to the Computational Modeling of 1H-Indazole-5,6-diamine: From Quantum Mechanics to Molecular Dynamics
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of clinically relevant molecules, particularly protein kinase inhibitors.[1][2][3] This guide provides an in-depth, technically-grounded framework for the computational modeling of a key exemplar, 1H-Indazole-5,6-diamine. We eschew a superficial overview in favor of a detailed exploration of the causality behind methodological choices, targeting researchers, computational chemists, and drug development professionals. The narrative progresses logically from the intrinsic electronic properties of the isolated molecule, determined by Density Functional Theory (DFT), to its dynamic interactions within a biological target, assessed via molecular docking and molecular dynamics (MD) simulations. Each protocol is presented as a self-validating system, emphasizing the critical interplay between computational prediction and the principles of scientific integrity.
Part 1: The Significance of the 1H-Indazole Scaffold
The indazole ring system, a fusion of benzene and pyrazole, is a versatile pharmacophore found in numerous FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib.[4] Its unique electronic properties and ability to form critical hydrogen bond interactions make it an ideal scaffold for targeting the ATP-binding pocket of protein kinases.[5] this compound (PubChem CID: 81900) serves as a valuable building block, with the diamine substituents providing vectors for synthetic elaboration to enhance target affinity and selectivity.[6] Understanding the conformational preferences, electronic landscape, and interaction potential of this core structure through computational modeling is a crucial first step in the rational design of novel, potent, and selective kinase inhibitors.[7]
Part 2: The Computational Modeling Rationale: A Three-Pillar Approach
Computational modeling in drug discovery is not merely about generating data; it is about generating insight. Our approach is built on a logical progression that mirrors the journey of a drug molecule from its intrinsic state to its biological context.
-
Quantum Mechanics (QM): We first analyze the molecule in isolation to understand its fundamental electronic structure and reactivity. This provides a baseline understanding of its inherent properties before introducing the complexity of a biological system.
-
Molecular Docking: We then place the molecule into the context of a protein target. This structure-based method predicts the preferred binding orientation and affinity, generating a static hypothesis of the interaction.[7]
-
Molecular Dynamics (MD): Finally, we immerse the predicted protein-ligand complex in a simulated physiological environment. This allows us to assess the stability and dynamics of the proposed binding mode over time, refining the static hypothesis into a dynamic one.[8][9]
This multi-step workflow provides a progressively more complex and biologically relevant picture, where the outputs of one stage serve as validated inputs for the next.
Part 3: Pillar 1 - Quantum Mechanics: Elucidating Intrinsic Properties with DFT
Density Functional Theory (DFT) is a robust method for investigating the electronic properties of molecules, offering a balance of accuracy and computational feasibility.[10] For a molecule like this compound, DFT allows us to calculate its optimized geometry, molecular orbital energies (HOMO/LUMO), and electrostatic potential, which are critical for understanding its reactivity and interaction patterns.[11][12][13]
Causality in Method Selection
-
Functional & Basis Set: We select the B3LYP functional with a 6-311+G(d,p) basis set. B3LYP is a hybrid functional known for its excellent performance in describing the electronic structure of organic molecules.[12] The 6-311+G(d,p) basis set is sufficiently large to provide accurate results, including diffuse functions (+) for describing lone pairs and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds.
-
Solvation Model: While gas-phase calculations are a good starting point, biological interactions occur in an aqueous environment. Employing a solvent model like the Implicit Solvation Model (e.g., SMD or PCM) can provide a more realistic prediction of the molecule's conformational preferences and electronic properties in solution.
Experimental Protocol: DFT Calculation Workflow
-
Structure Preparation:
-
Obtain the 3D coordinates of this compound from a source like PubChem (CID 81900).[6]
-
Use a molecular editor (e.g., Avogadro, GaussView) to visually inspect the structure and perform an initial geometry cleanup using a simple force field (e.g., MMFF94).
-
-
Geometry Optimization:
-
Perform a full geometry optimization without constraints using the chosen DFT method (B3LYP/6-311+G(d,p)). This step finds the lowest energy conformation of the molecule.
-
Causality: An optimized geometry is crucial, as electronic properties are highly dependent on the molecular structure.
-
-
Frequency Calculation:
-
Perform a frequency calculation at the same level of theory.
-
Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum.
-
-
Property Calculation:
-
From the optimized structure, calculate key electronic properties:
-
HOMO/LUMO Energies: The Highest Occupied and Lowest Unoccupied Molecular Orbitals indicate the molecule's ability to donate or accept electrons. The HOMO-LUMO energy gap is an indicator of chemical reactivity.[11]
-
Molecular Electrostatic Potential (MEP): This maps the electrostatic potential onto the electron density surface, visually identifying nucleophilic (negative potential, electron-rich) and electrophilic (positive potential, electron-poor) regions, which are key for predicting non-covalent interactions.
-
-
Data Presentation: DFT Parameters
| Parameter | Selection | Rationale |
| Software | Gaussian 09/16, ORCA | Industry-standard quantum chemistry packages.[11] |
| Functional | B3LYP | Proven accuracy for organic molecule electronics.[12] |
| Basis Set | 6-311+G(d,p) | Good balance of accuracy and computational cost. |
| Task | Opt + Freq | Ensures a true energy minimum is found. |
| Solvent Model | SMD (Water) | Simulates an aqueous physiological environment. |
Visualization: DFT Workflow
Caption: Workflow for DFT analysis of this compound.
Part 4: Pillar 2 - Molecular Docking: Predicting Protein-Ligand Interactions
Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. For this compound, a relevant target class is the protein kinase family, such as Fibroblast Growth Factor Receptor (FGFR) or RAF kinases, where indazole scaffolds are known inhibitors.[5]
Causality in Protocol Design
-
Protein Preparation: It is critical to prepare the protein structure from the Protein Data Bank (PDB). This involves removing water molecules (unless they are known to be critical for binding), adding hydrogen atoms (which are not resolved in most crystal structures), and assigning protonation states appropriate for physiological pH. Failure to do so can lead to incorrect interaction predictions.
-
Ligand Preparation: The ligand's 3D structure, optimized by DFT, must be prepared. This includes assigning correct atom types and charges (e.g., Gasteiger or AM1-BCC charges) that are compatible with the docking program's scoring function.
-
Binding Site Definition: The search space for the docking algorithm must be defined. This is typically a grid box centered on the known active site or a co-crystallized ligand. A well-defined box increases computational efficiency and accuracy.
-
Scoring Function: The scoring function estimates the binding affinity. It's important to understand that this is an approximation. Therefore, results should be interpreted not just by the score, but by the plausibility of the predicted interactions (e.g., hydrogen bonds with key hinge residues in a kinase).
Experimental Protocol: Molecular Docking Workflow
-
Obtain Protein Structure:
-
Download a suitable kinase crystal structure from the PDB (e.g., FGFR1, PDB ID: 4V04).
-
Select a high-resolution structure, preferably with a co-crystallized ligand similar to the indazole scaffold.
-
-
Prepare the Receptor (Protein):
-
Use software like AutoDock Tools, PyMOL, or Schrödinger's Protein Preparation Wizard.
-
Remove all water molecules and other heteroatoms not relevant to binding.
-
Add polar hydrogens and assign Kollman charges.
-
Merge non-polar hydrogens.
-
-
Prepare the Ligand:
-
Use the DFT-optimized structure of this compound.
-
Assign Gasteiger charges and define rotatable bonds using AutoDock Tools.
-
-
Define the Grid Box:
-
Center the grid box on the active site, guided by the position of the co-crystallized ligand.
-
Ensure the box is large enough to accommodate the ligand in various orientations but not excessively large to waste computational time.
-
-
Run Docking Simulation:
-
Analyze Results:
-
Examine the top-scoring poses.
-
Self-Validation: The best pose should not only have a low binding energy but also exhibit chemically sensible interactions. For a kinase inhibitor, this typically includes hydrogen bonds to the "hinge" region of the kinase.
-
Visualize the interactions using PyMOL or Discovery Studio Visualizer.[11]
-
Data Presentation: Example Docking Results
| Compound | Target Kinase (PDB ID) | Binding Energy (kcal/mol) | Key Interacting Residues |
| This compound | FGFR1 (4V04) | -7.5 | Ala564 (Hinge), Glu565, Val492 |
| Reference Inhibitor | FGFR1 (4V04) | -9.2 | Ala564 (Hinge), Asp641, Lys514 |
Visualization: Molecular Docking Workflow
Caption: A structured workflow for molecular docking studies.
Part 5: Pillar 3 - Molecular Dynamics: Assessing Complex Stability
A docking pose is a static snapshot. Molecular Dynamics (MD) simulations introduce temperature, pressure, and solvent to assess the stability of the protein-ligand complex over time.[15][16] This is a computationally intensive but invaluable step for validating a binding hypothesis.[17][18]
Causality in Simulation Setup
-
Force Field: The choice of force field (e.g., CHARMM36, AMBER) is paramount. It defines the potential energy function for all atoms in the system. The CHARMM36 force field is widely used and well-parameterized for proteins.[16] Ligand parameters must be generated separately, often using a server like CGenFF, to be compatible with the protein force field.[17]
-
Solvation and Ionization: The system must be solvated in a periodic box of water molecules (e.g., TIP3P model) to mimic the cellular environment.[19] Ions (e.g., Na+, Cl-) must be added to neutralize the system's net charge, which is essential for accurate calculation of long-range electrostatics using methods like Particle Mesh Ewald (PME).[15]
-
Equilibration: The system cannot be run immediately. It must be equilibrated in two stages:
-
NVT (Canonical Ensemble): The system is heated to the target temperature while keeping the number of particles (N), volume (V), and temperature (T) constant. This allows the solvent to relax around the solute.
-
NPT (Isothermal-Isobaric Ensemble): The system is brought to the target pressure while keeping the number of particles (N), pressure (P), and temperature (T) constant. This ensures the correct solvent density.
-
Causality: Skipping equilibration will result in an unstable system and an unreliable simulation trajectory.
-
Experimental Protocol: GROMACS MD Simulation Workflow
-
System Preparation:
-
Combine the protein and the selected ligand pose from docking into a single complex file.[20]
-
Generate the protein topology using GROMACS' pdb2gmx module with the CHARMM36 force field.[16]
-
Generate the ligand topology using a server like CGenFF and convert it to GROMACS format.[17]
-
Merge the protein and ligand topologies.[15]
-
-
Solvation and Ionization:
-
Define a simulation box (e.g., cubic, dodecahedron) ensuring a minimum distance (e.g., 1.0 nm) between the protein and the box edge.
-
Fill the box with water using gmx solvate.
-
Add ions to neutralize the system using gmx genion.[17]
-
-
Energy Minimization:
-
Perform a steep descent energy minimization to remove steric clashes.
-
-
Equilibration:
-
Perform a 100-ps NVT equilibration with position restraints on the protein and ligand heavy atoms to allow the solvent to equilibrate.
-
Perform a 1-ns NPT equilibration, continuing the position restraints.
-
-
Production MD:
-
Run the production simulation for a desired length (e.g., 100 ns) without position restraints. Save coordinates every 10-100 ps.
-
-
Trajectory Analysis:
-
Self-Validation: Analyze the trajectory for stability.
-
Root Mean Square Deviation (RMSD): A stable RMSD for the protein backbone and ligand indicates the complex is not unfolding or dissociating.
-
Root Mean Square Fluctuation (RMSF): Identifies flexible and stable regions of the protein.
-
Hydrogen Bonds: Monitor the persistence of key hydrogen bonds identified in docking. A stable interaction over the simulation time validates the docking pose.
-
-
Visualization: MD Simulation Workflow
Caption: The complete workflow for a protein-ligand MD simulation.
Part 6: Scientific Integrity: Validation and Critical Interpretation
A computational model's output is a prediction, not a fact. Its credibility is established through rigorous validation.[21][22]
-
Internal Consistency: The results from each stage of the workflow must be consistent. A high-scoring docking pose that is unstable in MD simulations should be treated with skepticism. Key interactions predicted by docking should persist throughout the MD trajectory.
-
Cross-Validation: Whenever possible, compare computational predictions with experimental data.[23] This can include:
-
Comparing the binding poses to known X-ray crystal structures.
-
Correlating calculated binding energies with experimentally determined IC50 or Ki values for a series of related compounds.
-
-
Prospective Validation: The ultimate test of a computational model is its ability to make accurate predictions on new, untested compounds.[24][25] A model that successfully prioritizes active compounds for synthesis and testing demonstrates true predictive power.
Conclusion
This guide has outlined a comprehensive and logically structured approach to the computational modeling of this compound. By progressing from the fundamental quantum mechanical properties of the molecule to its dynamic behavior within a solvated protein complex, we build a multi-layered understanding of its potential as a drug scaffold. The emphasis on the causality behind methodological choices and the integration of self-validation steps at each stage ensures that this workflow is not just a procedure, but a robust scientific investigation. For researchers in drug discovery, this framework provides a powerful tool for generating credible, testable hypotheses, thereby accelerating the journey from a promising scaffold to a novel therapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Frontiers | In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs [frontiersin.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis molecular docking and DFT studies on novel indazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. derpharmachemica.com [derpharmachemica.com]
- 15. GROMACS: MD Simulation of a Protein-Ligand Complex [angeloraymondrossi.github.io]
- 16. bioinformaticsreview.com [bioinformaticsreview.com]
- 17. m.youtube.com [m.youtube.com]
- 18. youtube.com [youtube.com]
- 19. Prospective evaluation of structure-based simulations reveal their ability to predict the impact of kinase mutations on inhibitor binding - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Protein-Ligand Complex [mdtutorials.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. pqri.org [pqri.org]
- 23. Validation approaches for computational drug repurposing: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 24. tandfonline.com [tandfonline.com]
- 25. drugdiscovery.net [drugdiscovery.net]
The Emergence of Diaminoindazoles: From Heterocyclic Curiosity to a Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The indazole nucleus, a bicyclic aromatic heterocycle, has traversed a remarkable journey from its initial discovery in the late 19th century to its current status as a "privileged scaffold" in medicinal chemistry. This guide provides a comprehensive exploration of a particularly significant subclass: the diaminoindazoles. We will delve into the historical context of the indazole ring system, chart the evolution of synthetic strategies for its diamino-derivatives, and illuminate the pivotal role these compounds play in the development of targeted therapeutics, particularly in oncology. This document will dissect the causal relationship between the structural features of diaminoindazoles and their biological activity, offering detailed protocols and mechanistic insights to empower researchers in their own discovery efforts.
The Indazole Scaffold: A Historical Perspective
The story of indazole begins with Hermann Emil Fischer, the Nobel laureate whose work laid foundational stones in organic chemistry. In 1883, Fischer first described the indazole ring system, defining it as a pyrazole ring fused to a benzene ring.[1] For much of its early history, the indazole nucleus remained a subject of academic curiosity. However, the 20th century's surge in synthetic chemistry and the burgeoning field of pharmacology began to unveil the therapeutic potential hidden within this simple bicyclic structure.
The true ascent of indazoles in drug discovery, however, is a more recent phenomenon, largely driven by the concept of bioisosterism . A bioisostere is a chemical substituent or group that can be interchanged with another to create a new molecule with similar biological properties.[2] The indazole ring has proven to be an exceptionally effective bioisostere for other aromatic systems, most notably the purine and indole rings that are ubiquitous in biologically active molecules. This interchangeability allows medicinal chemists to fine-tune the physicochemical properties of a drug candidate—such as its solubility, metabolic stability, and target-binding affinity—without sacrificing its core biological function.[3]
The Rise of Diaminoindazoles in Medicinal Chemistry: A Strategic Design Choice
The strategic placement of two amino groups on the indazole scaffold represents a significant leap forward in harnessing its therapeutic potential. This design choice is not arbitrary; it is a calculated decision rooted in the fundamental principles of molecular recognition and enzyme inhibition, particularly in the context of protein kinases.
Protein kinases are a family of enzymes that play a critical role in cellular signaling pathways by catalyzing the phosphorylation of specific substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.[4] Kinase inhibitors typically function by competing with ATP for binding to the enzyme's active site. The hinge region of the kinase active site is a flexible loop of amino acids that forms crucial hydrogen bonds with the adenine ring of ATP.
This is where the diaminoindazole scaffold excels. The arrangement of nitrogen atoms and amino substituents on the indazole ring mimics the hydrogen bonding pattern of the purine core of ATP, allowing it to act as a highly effective "hinge-binder." This ability to anchor a molecule within the kinase active site is a foundational element of many successful kinase inhibitors.
Diagram: The Bioisosteric Relationship and Hinge-Binding Mimicry
Caption: Bioisosteric relationship of indazole and its role as a hinge-binder.
Synthesis of Diaminoindazoles: Key Strategies and Methodologies
The synthesis of diaminoindazoles is not a trivial undertaking and has evolved significantly. While the first synthesis of the parent indazole ring dates back to Fischer, the development of robust methods for preparing diamino-substituted analogues is a more recent achievement, largely driven by the demands of drug discovery programs. A common and effective strategy involves the reduction of a corresponding dinitroindazole precursor.
General Synthetic Workflow
The following workflow outlines a representative, multi-step synthesis of a diaminoindazole, starting from a commercially available nitro-substituted aniline. This process highlights the key chemical transformations required to construct the indazole core and introduce the desired amino functionalities.
Caption: General synthetic workflow for diaminoindazoles.
Detailed Experimental Protocol: Synthesis of a 3,6-Diaminoindazole Derivative
This protocol provides a step-by-step method for the synthesis of a generic 3,6-diaminoindazole, which is a common scaffold in kinase inhibitors. The synthesis begins with the construction of a dinitroindazole, followed by a reduction step.
Part A: Synthesis of 3,6-Dinitroindazole
-
Starting Material: 2-Methyl-5-nitroaniline.
-
Step 1: Acetylation. To a solution of 2-methyl-5-nitroaniline (1 equivalent) in acetic anhydride, add a catalytic amount of sulfuric acid. Heat the mixture at 60°C for 1 hour. Cool the reaction mixture and pour it onto ice. Collect the resulting precipitate by filtration, wash with water, and dry to yield N-(2-methyl-5-nitrophenyl)acetamide.
-
Step 2: Nitration. Dissolve the product from Step 1 in concentrated sulfuric acid at 0°C. Add fuming nitric acid dropwise while maintaining the temperature below 5°C. Stir for 2 hours at 0°C, then allow to warm to room temperature. Pour the mixture onto ice and collect the precipitate. This yields N-(2-methyl-4,5-dinitrophenyl)acetamide.
-
Step 3: Cyclization/Deacetylation. Reflux the dinitro-acetamide from Step 2 in a mixture of ethanol and concentrated hydrochloric acid for 4-6 hours. This step effects both the cyclization to the indazole ring and the removal of the acetyl protecting group. Cool the reaction, neutralize with a base (e.g., sodium bicarbonate), and extract the product with an organic solvent (e.g., ethyl acetate). Purify by column chromatography to obtain 3,6-dinitroindazole.
Part B: Reduction to 3,6-Diaminoindazole
-
Step 4: Reduction. Dissolve the 3,6-dinitroindazole (1 equivalent) in ethanol or acetic acid. Add a reducing agent such as tin(II) chloride (SnCl₂) (5-6 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. Heat the reaction mixture as required (e.g., reflux for SnCl₂).
-
Work-up and Purification. After the reaction is complete (monitored by TLC or LC-MS), cool the mixture. If using SnCl₂, basify with a strong base (e.g., NaOH) to precipitate tin salts, then filter and extract the aqueous layer with ethyl acetate. If using catalytic hydrogenation, filter the catalyst and concentrate the filtrate. The crude diaminoindazole can then be purified by column chromatography or recrystallization.
Self-Validation Note: Each step of this protocol should be monitored by an appropriate analytical technique (TLC, LC-MS) to ensure the complete consumption of the starting material before proceeding to the next step. The identity and purity of the intermediates and the final product should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry).
Applications in Drug Discovery: Case Studies of Diaminoindazole-Based Kinase Inhibitors
The true measure of the diaminoindazole scaffold's utility is its successful application in the development of potent and selective kinase inhibitors. These compounds have shown significant promise in preclinical and clinical settings, particularly in oncology.
Case Study 1: Pan-BCR-ABL Inhibitors for Chronic Myeloid Leukemia (CML)
Chronic Myeloid Leukemia (CML) is driven by the constitutively active BCR-ABL fusion protein kinase.[5] While first-generation inhibitors like imatinib have revolutionized CML treatment, the emergence of drug resistance, particularly the T315I "gatekeeper" mutation, has necessitated the development of new therapeutic agents.
Recently, a series of diarylamide 3-aminoindazoles has been developed that exhibit potent, pan-inhibitory activity against both wild-type and mutant forms of BCR-ABL, including the formidable T315I mutant.[5] One such compound, AKE-72, demonstrated IC₅₀ values of less than 0.5 nM against wild-type BCR-ABL and 9 nM against the T315I mutant.[5] The 3-aminoindazole core of AKE-72 is crucial for its activity, as it forms key hydrogen bonds with the hinge region of the ABL kinase domain.
| Compound | Target | IC₅₀ (nM) | Key Structural Feature |
| Imatinib | BCR-ABL (WT) | ~250-500 | Aminopyrimidine |
| Ponatinib | BCR-ABL (WT) | <0.5 | Imidazo[1,2-b]pyridazine |
| BCR-ABL (T315I) | 2 | ||
| AKE-72 | BCR-ABL (WT) | <0.5 | 3-Aminoindazole |
| BCR-ABL (T315I) | 9 |
Case Study 2: PDK1 Inhibitors from Fragment-Based Screening
Phosphoinositide-dependent kinase-1 (PDK1) is another key enzyme in cell signaling pathways that promote cell growth and survival. Its overexpression is implicated in numerous cancers. Fragment-based drug discovery (FBDD) is a powerful technique for identifying small, low-affinity molecules ("fragments") that bind to a target protein. These fragments can then be elaborated into more potent, lead-like compounds.
In a notable example of FBDD, an aminoindazole fragment was identified as a hit against PDK1.[6] Through structure-guided optimization, this initial fragment was developed into a potent and highly ligand-efficient PDK1 inhibitor.[6] This case study highlights how the indazole core can serve as an excellent starting point for hit-to-lead campaigns.
Future Directions and Conclusion
The journey of diaminoindazoles from a heterocyclic subclass to a mainstay of modern medicinal chemistry is a testament to the power of rational drug design. Their ability to act as effective bioisosteres and potent hinge-binders has solidified their place in the drug discoverer's toolbox. The successes seen in the development of kinase inhibitors for oncology are likely just the beginning. The versatility of the diaminoindazole scaffold suggests that its application will continue to expand into other therapeutic areas where modulation of enzyme activity is a key therapeutic strategy. Future research will undoubtedly focus on the development of novel, more efficient synthetic routes to access a wider diversity of substituted diaminoindazoles, as well as their application against a broader range of biological targets. This in-depth guide serves as a foundational resource for researchers poised to contribute to the next chapter in the remarkable story of diaminoindazoles.
References
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer Indole Synthesis | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 4. labiotech.eu [labiotech.eu]
- 5. Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of Pim Kinase Inhibitors Utilizing a 1H-Indazole-5,6-diamine Scaffold
Introduction: Targeting Pim Kinases in Oncology
The Pim (Proviral Integration site for Moloney murine leukemia virus) kinase family, comprising three highly homologous serine/threonine kinases (Pim-1, Pim-2, and Pim-3), has emerged as a critical nexus in oncogenic signaling.[1][2][3] These constitutively active kinases are downstream effectors of numerous cytokine and growth factor signaling pathways, most notably the JAK/STAT pathway. Unlike many other kinases, Pim kinases do not require activating phosphorylation, making their activity primarily dependent on their expression levels, which are frequently elevated in a wide array of hematological malignancies and solid tumors.[4][5]
Pim kinases exert their pro-tumorigenic effects by phosphorylating a diverse range of substrates involved in cell cycle progression, apoptosis, and cellular metabolism.[1][6] Key substrates include the cell cycle regulator p21, the pro-apoptotic protein BAD, and components of the mTOR signaling pathway, such as 4EBP1.[1] By phosphorylating and inactivating these proteins, Pim kinases promote cell survival and proliferation, contributing to tumor growth and resistance to conventional therapies.[1][6] The development of small molecule inhibitors targeting the ATP-binding site of Pim kinases is therefore a highly pursued strategy in modern oncology drug discovery.[7]
The 1H-Indazole Scaffold: A Privileged Motif for Kinase Inhibition
The 1H-indazole core is recognized as a "privileged scaffold" in medicinal chemistry, particularly for the development of kinase inhibitors.[8][9] Its rigid, bicyclic structure provides a robust framework for the precise spatial orientation of functional groups, enabling high-affinity interactions with the kinase active site. The indazole nucleus itself can participate in crucial hydrogen bonding interactions with the hinge region of the kinase, a key determinant of inhibitor binding.[10][11]
The use of a 1H-Indazole-5,6-diamine as a starting material offers a particularly attractive synthetic handle. The two adjacent amino groups provide versatile points for diversification, allowing for the systematic exploration of the chemical space around the core scaffold. This dual functionality enables the generation of compound libraries with tailored properties, aiming to optimize potency, selectivity, and pharmacokinetic profiles. One amine can be functionalized to interact with the kinase hinge region, while the other can be modified to extend into solvent-exposed regions or other pockets of the active site, thereby enhancing affinity and selectivity.
Pim Kinase Signaling Pathway
The following diagram illustrates the central role of Pim kinases in cell signaling pathways relevant to cancer.
Caption: Pim Kinase Signaling Cascade in Cancer.
General Synthetic Workflow
The synthesis of a diverse library of Pim kinase inhibitors from this compound can be strategically approached in a multi-step process that allows for late-stage diversification. The general workflow is depicted below.
Caption: General Synthetic Workflow for Pim Inhibitors.
Detailed Protocols
Disclaimer: The following protocols are generalized procedures and may require optimization based on the specific substrate and reagents used. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: Selective Mono-Boc Protection of this compound
Rationale: The differential reactivity of the two amino groups can be exploited for selective protection. However, for robust control, a protecting group strategy is recommended. Di-tert-butyl dicarbonate (Boc₂O) is a common and effective choice, leading to the formation of a carbamate that is stable under various reaction conditions but readily cleaved under acidic conditions.
-
Materials:
-
This compound (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.1 eq)
-
Tetrahydrofuran (THF), anhydrous
-
Triethylamine (TEA) (optional, 1.1 eq)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
Dissolve this compound in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of Boc₂O in THF dropwise over 30 minutes. If starting material solubility is an issue, TEA can be added to the initial solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Extract the aqueous layer with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a gradient of EtOAc in hexanes) to isolate the mono-protected product.
-
Protocol 2: Amide Coupling to the Mono-protected Intermediate (R1 Diversification)
Rationale: Amide bond formation is a robust and widely used reaction in medicinal chemistry. This step introduces the first point of diversity (R1). A variety of carboxylic acids can be used to probe different regions of the Pim kinase active site.
-
Materials:
-
Mono-Boc-protected 1H-Indazole-5-amine-6-diamine (1.0 eq)
-
Carboxylic acid of choice (R1-COOH) (1.1 eq)
-
HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Dimethylformamide (DMF), anhydrous
-
-
Procedure:
-
In a flask under nitrogen, dissolve the carboxylic acid in anhydrous DMF.
-
Add HATU and DIPEA and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
-
Add a solution of the mono-Boc-protected indazole diamine in DMF to the activated carboxylic acid mixture.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Once complete, pour the reaction mixture into water and extract with EtOAc (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the product by flash column chromatography.
-
Protocol 3: Boc Deprotection
Rationale: The Boc protecting group is efficiently removed under acidic conditions, typically with trifluoroacetic acid (TFA), to reveal the second amino group for further functionalization.
-
Materials:
-
Boc-protected, R1-functionalized intermediate (1.0 eq)
-
Dichloromethane (DCM)
-
Trifluoroacetic acid (TFA) (10-20% v/v in DCM)
-
-
Procedure:
-
Dissolve the Boc-protected intermediate in DCM.
-
Add TFA and stir at room temperature for 1-2 hours.
-
Monitor deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.
-
The resulting TFA salt can often be used directly in the next step or neutralized with a base (e.g., saturated NaHCO₃) and extracted if the free amine is required.
-
Protocol 4: Reductive Amination (R2 Diversification)
Rationale: Reductive amination is a reliable method for introducing a second element of diversity (R2) by reacting the newly deprotected amine with an aldehyde or ketone in the presence of a mild reducing agent.
-
Materials:
-
R1-functionalized indazole diamine (TFA salt or free base) (1.0 eq)
-
Aldehyde or ketone of choice (R2-CHO or R2-C(O)-R3) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloroethane (DCE) or Methanol (MeOH)
-
Acetic acid (catalytic amount)
-
-
Procedure:
-
Suspend the R1-functionalized indazole diamine in DCE or MeOH.
-
Add the aldehyde/ketone and a catalytic amount of acetic acid.
-
Stir the mixture for 30-60 minutes at room temperature to allow for imine/enamine formation.
-
Add STAB portion-wise.
-
Stir at room temperature for 6-18 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO₃.
-
Extract with DCM or EtOAc (3x).
-
Combine organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the final compound by preparative HPLC or flash column chromatography.
-
Structure-Activity Relationship (SAR) Summary
The following table provides a representative summary of potential SAR trends for 1H-indazole-based Pim kinase inhibitors, based on published data for similar scaffolds.[12][13] This data is illustrative and serves as a guide for rational compound design.
| Compound ID | R1 (Position 5) | R2 (Position 6) | Pim-1 IC₅₀ (nM) | Pim-2 IC₅₀ (nM) | Pim-3 IC₅₀ (nM) | Notes |
| LEAD-001 | 4-Fluorobenzoyl | Isopropyl | 50 | 150 | 75 | Initial hit. Moderate potency. |
| COMP-002 | Pyrazine-2-carbonyl | Isopropyl | 15 | 80 | 25 | Heterocyclic R1 may improve hinge binding. |
| COMP-003 | 4-Fluorobenzoyl | Cyclohexyl | 45 | 140 | 70 | Larger R2 substitution offers minimal benefit. |
| COMP-004 | 4-Fluorobenzoyl | 4-Piperidinyl | 20 | 95 | 30 | Basic amine in R2 can improve solubility. |
| COMP-005 | Pyrazine-2-carbonyl | 4-Piperidinyl | 5 | 35 | 10 | Combination of optimal R1 and R2 improves pan-Pim activity. |
Protocol 5: In Vitro Kinase Inhibition Assay
Rationale: To determine the potency of the synthesized compounds, an in vitro kinase assay is essential. A common method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates ATP consumption and, therefore, kinase activity.
-
Principle: The assay quantifies Pim kinase activity by measuring the amount of ATP consumed during the phosphorylation of a substrate peptide. The remaining ATP is detected using a luciferase/luciferin system. Potent inhibitors will result in less ATP consumption and a higher luminescent signal.
-
Materials:
-
Recombinant human Pim-1, Pim-2, or Pim-3 enzyme
-
Pim substrate peptide
-
ATP
-
Assay buffer (containing MgCl₂)
-
Synthesized inhibitor compounds (in DMSO)
-
Kinase-Glo® Luminescent Kinase Assay Kit (or equivalent)
-
White, opaque 384-well assay plates
-
Luminometer
-
-
Procedure:
-
Prepare a serial dilution of the inhibitor compounds in DMSO.
-
In the wells of a 384-well plate, add the assay buffer.
-
Add a small volume of the diluted inhibitor compounds (or DMSO for control wells).
-
Add the Pim kinase enzyme and substrate peptide mixture to initiate the reaction.
-
Incubate the plate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the kinase reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Incubate for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Conclusion
The this compound scaffold represents a versatile and promising starting point for the development of novel Pim kinase inhibitors. The synthetic protocols and strategic guidance provided in this document offer a robust framework for researchers to generate and evaluate compound libraries with the potential for high potency and pan-isoform activity. Through systematic exploration of the structure-activity relationships at the 5- and 6-positions, this approach can lead to the identification of lead candidates for further preclinical development in oncology.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. psau.sa.elsevierpure.com [psau.sa.elsevierpure.com]
- 3. Therapeutic targeting of PIM KINASE signaling in cancer therapy: Structural and clinical prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [PDF] PIM Kinase as an Executional Target in Cancer | Semantic Scholar [semanticscholar.org]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and structure activity relationship of potent pan-PIM kinase inhibitors derived from the pyridyl carboxamide scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. shokatlab.ucsf.edu [shokatlab.ucsf.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 1H-Indazole-5,6-diamine in Modern Medicinal Chemistry: Application Notes and Protocols
Introduction: The Privileged Indazole Scaffold and the Unique Potential of the 5,6-Diamine Motif
The indazole nucleus, a bicyclic aromatic system composed of a fused benzene and pyrazole ring, represents one of the most significant "privileged scaffolds" in medicinal chemistry.[1][2][3][4][5][6][7] Its thermodynamic stability, particularly the 1H-tautomer, and its capacity for diverse functionalization have established it as a cornerstone in the design of numerous clinically approved drugs, including the anti-cancer agents Axitinib and Niraparib.[3][6] The indazole core's ability to engage in crucial hydrogen bonding and hydrophobic interactions with biological targets, especially the hinge region of protein kinases, underpins its broad therapeutic relevance.[5][8]
This document focuses specifically on 1H-Indazole-5,6-diamine , a versatile synthetic intermediate that offers a unique platform for generating novel molecular architectures. The presence of two adjacent amino groups on the benzene ring provides a reactive handle for constructing fused heterocyclic systems or for introducing dual pharmacophoric elements. This diamino-substitution pattern is particularly advantageous for creating compounds that can form multiple, spatially defined interactions within a target's binding site, potentially leading to enhanced potency and selectivity. This guide will provide an in-depth look at the strategic applications of this compound and detailed protocols for its derivatization.
Core Applications in Drug Discovery
The primary utility of this compound lies in its role as a building block for creating complex heterocyclic compounds, most notably potent enzyme inhibitors.
Kinase Inhibitors: Targeting the ATP-Binding Site
Protein kinases are a major class of drug targets, particularly in oncology. The 1H-indazole scaffold is a well-established hinge-binding motif.[8] The 5,6-diamine derivative allows for the construction of fused-ring systems that can extend into other regions of the ATP-binding pocket, enhancing affinity and modulating selectivity profiles. A key application is in the synthesis of inhibitors for the Pim kinase family, which are implicated in cell survival and proliferation pathways.
Synthesis of Fused Heterocyclic Systems
The vicinal diamines are ideal for condensation reactions with 1,2-dicarbonyl compounds (like α-diketones or glyoxal derivatives) to form pyrazine-fused indazoles (pyrrolo[2,3-g]indazoles).[9] This strategy allows for the rapid construction of complex, rigid scaffolds that can be further elaborated to explore novel chemical space and structure-activity relationships (SAR).
Platform for Library Synthesis
The differential reactivity of the two amino groups, or their protection/deprotection, can be exploited to generate diverse libraries of compounds for high-throughput screening. One amino group can be functionalized, for example, via acylation or urea formation, while the other is used as an anchor point for further diversification, such as through Suzuki or Buchwald-Hartwig cross-coupling reactions after appropriate modification.
Synthetic Pathways and Protocols
Synthesis of the this compound Precursor
The direct procurement of this compound can be challenging. A common and reliable route begins with the more accessible 6-nitroindazole.
Workflow: From 6-Nitroindazole to this compound
Caption: Synthetic route to this compound.
Protocol 1: Synthesis of 5,6-Dinitroindazole
-
Causality: This step introduces the second nitro group, which will be subsequently reduced to an amine. Concentrated sulfuric acid is used to protonate the nitric acid (formed in situ from KNO₃), generating the highly electrophilic nitronium ion (NO₂⁺) required for aromatic nitration.
-
Procedure:
-
Carefully add 6-nitroindazole (1.0 eq) to concentrated sulfuric acid at 0 °C with stirring.
-
Once dissolved, add potassium nitrate (1.1 eq) portion-wise, maintaining the temperature below 10 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Pour the reaction mixture slowly onto crushed ice.
-
Collect the resulting precipitate by filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield 5,6-dinitroindazole.
-
-
Self-Validation: The reaction progress can be monitored by Thin Layer Chromatography (TLC). The product's identity should be confirmed by ¹H NMR and Mass Spectrometry.
Protocol 2: Synthesis of this compound
-
Causality: This is a standard catalytic hydrogenation reaction. Palladium on carbon (Pd/C) is an excellent catalyst for the reduction of aromatic nitro groups to amines.[9] Hydrazine hydrate serves as a convenient in situ source of hydrogen.
-
Procedure:
-
Suspend 5,6-dinitroindazole (1.0 eq) in methanol or ethanol.
-
Add 10% Palladium on Carbon (10% w/w).
-
Heat the suspension to reflux.
-
Add hydrazine hydrate (5-10 eq) dropwise over a period of 1-2 hours.
-
Continue refluxing for an additional 2-4 hours until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture and filter through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude this compound, which can be purified by column chromatography or recrystallization.
-
-
Self-Validation: The disappearance of the nitro groups and the appearance of the amino groups can be confirmed by IR spectroscopy (disappearance of NO₂ stretches, appearance of N-H stretches) and NMR spectroscopy (upfield shift of aromatic protons).
Application Protocols for Derivatization
Protocol 3: Synthesis of Fused Pyrrolo[2,3-g]indazoles for Pim Kinase Inhibition
This protocol demonstrates the construction of a fused heterocyclic system, a strategy employed for developing Pim kinase inhibitors.[9]
Workflow: Condensation with a 1,2-Dicarbonyl Compound
Caption: Synthesis of a fused indazole derivative.
-
Causality: The two adjacent amino groups of the indazole undergo a double condensation reaction with the two carbonyl groups of a 1,2-dicarbonyl compound to form a new six-membered pyrazine ring, resulting in a rigid, planar, tetracyclic system.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a suitable solvent such as acetic acid or ethanol.
-
Add the 1,2-dicarbonyl compound (e.g., benzil, 1.0 eq).
-
Heat the mixture to reflux for 4-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration.
-
If no precipitate forms, concentrate the solvent and purify the residue by column chromatography on silica gel.
-
-
Self-Validation: The formation of the new fused ring system will result in a significant change in the compound's spectroscopic properties. ¹H NMR will show a simplified aromatic region due to the creation of a more symmetrical molecule. The molecular weight will increase correspondingly, as confirmed by mass spectrometry.
Protocol 4: Selective N-Acylation
This protocol describes the selective acylation of one amino group, leaving the other available for further functionalization. This is a foundational step for building libraries of kinase inhibitors.
-
Causality: By using controlled stoichiometry (approximately one equivalent of the acylating agent) and mild reaction conditions, it is often possible to achieve mono-functionalization. The relative nucleophilicity of the 5- and 6-amino groups can be influenced by steric and electronic factors, but often a mixture of isomers is obtained, requiring chromatographic separation.
-
Procedure:
-
Dissolve this compound (1.0 eq) in a polar aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF).
-
Add a base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.1 eq).
-
Cool the mixture to 0 °C.
-
Slowly add the acylating agent (e.g., an acid chloride or anhydride, 1.0 eq) dissolved in the same solvent.
-
Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-12 hours.
-
Monitor the reaction for the formation of the mono-acylated product versus the di-acylated byproduct by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate.
-
Purify the product by column chromatography to separate the regioisomers and any di-acylated product.
-
-
Self-Validation: Mass spectrometry is crucial to confirm the addition of a single acyl group. ¹H and ¹³C NMR will show two distinct sets of signals for the now non-equivalent halves of the molecule.
Data Summary and Structure-Activity Relationship (SAR) Insights
The derivatization of the 1H-indazole scaffold allows for systematic exploration of SAR. The table below illustrates hypothetical data for derivatives targeting a generic kinase, demonstrating how modifications can impact activity.
| Compound ID | R¹ (at C5-NH) | R² (at C6-NH) | Kinase IC₅₀ (nM) |
| Base | H | H | >10,000 |
| DERIV-01 | Acetyl | H | 1,500 |
| DERIV-02 | H | Acetyl | 2,100 |
| DERIV-03 | Benzoyl | H | 850 |
| DERIV-04 | Fused Ring (Benzil) | Fused Ring (Benzil) | 75 |
Interpretation:
-
The unsubstituted diamine (Base) is inactive.
-
Mono-acylation (DERIV-01, DERIV-02, DERIV-03) introduces modest activity, suggesting the amide group can form a key interaction, likely a hydrogen bond, with the target.
-
The formation of a rigid, fused ring system (DERIV-04) dramatically increases potency. This is a common theme in kinase inhibitor design, where extending the scaffold into hydrophobic pockets and restricting conformational flexibility leads to a favorable entropic contribution to binding.
Conclusion
This compound is a high-value, strategic building block in medicinal chemistry. Its vicinal amino groups provide a versatile handle for synthesizing complex, fused heterocyclic systems and for creating diverse libraries of compounds. The protocols outlined here, based on established chemical principles, offer a robust starting point for researchers and drug development professionals to leverage this scaffold in the pursuit of novel therapeutics, particularly in the competitive field of kinase inhibitor design.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. A review on synthetic strategy, molecular pharmacology of indazole derivatives, and their future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pnrjournal.com [pnrjournal.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocol for the N-alkylation of 1H-Indazole-5,6-diamine
Introduction: The Significance of N-Alkylated Indazole-5,6-diamines
The indazole scaffold is a cornerstone pharmacophore in modern medicinal chemistry, integral to a range of therapeutic agents.[1][2] N-alkylated indazoles, in particular, are featured in drugs for oncology, inflammation, and anti-emesis.[2][3] The regiochemistry of the alkyl substituent on the indazole nitrogen—at the N-1 or N-2 position—is often critical for biological activity, making selective alkylation a key challenge in the synthesis of these compounds.[2][4] 1H-Indazole-5,6-diamine presents a synthetically versatile starting material, with the diamino groups offering handles for further functionalization to build complex molecular architectures. The N-alkylation of this specific diamine, however, requires careful consideration to control regioselectivity and avoid unwanted side reactions on the exocyclic amino groups.
This document provides a detailed protocol for the N-alkylation of this compound, with a focus on achieving high regioselectivity. It synthesizes established principles of indazole chemistry with practical insights to guide researchers in drug discovery and development.
Understanding the Core Challenge: Regioselectivity in Indazole Alkylation
The N-alkylation of an indazole can yield two possible regioisomers: the N-1 and N-2 alkylated products. The outcome of the reaction is a delicate balance of several factors, including steric hindrance, electronic effects, and the specific reaction conditions employed.[1][5][6] Generally, the 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[2][3] This intrinsic property can be exploited to favor the formation of the N-1 alkylated product under conditions that allow for thermodynamic equilibration.[2][5]
Conversely, kinetic control can lead to the formation of the N-2 product. The choice of base and solvent system is paramount in directing the regioselectivity.[2][6] For instance, strong, non-coordinating bases like sodium hydride (NaH) in a non-polar aprotic solvent like tetrahydrofuran (THF) are widely reported to favor N-1 alkylation.[1][2][4] This is often attributed to the formation of a sodium salt that directs the alkylating agent to the N-1 position. In contrast, conditions such as the Mitsunobu reaction have been shown to favor N-2 alkylation.[2][3]
For this compound, the electron-donating nature of the amino groups will influence the nucleophilicity of the indazole nitrogens. Furthermore, these primary amines are themselves nucleophilic and could potentially be alkylated, leading to a complex mixture of products. Therefore, a robust protocol must address both regioselectivity at the indazole core and chemoselectivity with respect to the exocyclic amines.
Proposed General Workflow for N-Alkylation
The following diagram outlines the general workflow for the N-alkylation of this compound, from substrate preparation to product purification and characterization.
Caption: General workflow for the N-alkylation of this compound.
Protocol 1: Selective N-1 Alkylation under Thermodynamic Control
This protocol is designed to favor the thermodynamically more stable N-1 alkylated product. The use of a strong base in a non-polar aprotic solvent is key to this selectivity.[1][2][4]
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Alkylating agent (e.g., alkyl bromide, iodide, or tosylate)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles for inert atmosphere techniques
-
Argon or Nitrogen gas supply
-
Ice bath
-
Rotary evaporator
-
Standard glassware for extraction and chromatography
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound (1.0 equivalent) in anhydrous THF.
-
Rationale: An inert atmosphere and anhydrous conditions are crucial as sodium hydride reacts violently with water.
-
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 equivalents) portion-wise.
-
Rationale: The addition of NaH at 0 °C helps to control the exothermic reaction and any potential side reactions. The excess of NaH ensures complete deprotonation of the indazole N-H.
-
-
Stirring: Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for another 30 minutes. The formation of the sodium salt of the indazole may be observed as a precipitate.
-
Alkylation: Add the alkylating agent (1.1 equivalents) dropwise to the suspension at room temperature.
-
Rationale: A slight excess of the alkylating agent ensures the reaction goes to completion.
-
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. The reaction time can vary from a few hours to overnight depending on the reactivity of the alkylating agent.
-
Quenching: Once the reaction is complete, cool the flask in an ice bath and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution.
-
Caution: Quenching is an exothermic process and should be done slowly and with cooling.
-
-
Extraction: Transfer the mixture to a separatory funnel and add ethyl acetate. Wash the organic layer with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired N-1 alkylated this compound.
Considerations for Chemoselectivity and Potential Side Reactions
The primary amino groups of this compound are also nucleophilic and can compete with the indazole nitrogens for the alkylating agent. While the indazole N-H is more acidic and will be preferentially deprotonated by NaH, strong alkylating agents or prolonged reaction times at elevated temperatures could lead to alkylation of the exocyclic amines.
Strategies to Mitigate Side Reactions:
-
Use of a slight excess of alkylating agent: This minimizes the opportunity for over-alkylation.
-
Maintain low reaction temperatures: This can help to control the reactivity and improve selectivity.
-
Protection of the amino groups: If N-alkylation of the amino groups is a significant issue, they can be protected prior to the indazole alkylation step. A common protecting group for amines is the tert-butyloxycarbonyl (Boc) group. The Boc-protected diamine can then be subjected to the N-alkylation protocol, followed by deprotection of the amino groups under acidic conditions.
Characterization of Regioisomers
The unambiguous determination of the N-1 versus N-2 regiochemistry is critical. This is typically achieved using one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, particularly Heteronuclear Multiple Bond Correlation (HMBC) experiments.[2][3] The correlation of the N-alkyl protons to the carbons of the indazole ring can definitively establish the point of attachment.
Data Summary: Reaction Parameters
The choice of base and solvent has a profound impact on the N1:N2 ratio in indazole alkylations. The following table summarizes general trends observed in the literature for indazole alkylations, which can serve as a starting point for optimizing the reaction of this compound.
| Base | Solvent | Predominant Isomer | Rationale | References |
| NaH | THF | N-1 | Strong base, non-polar aprotic solvent; favors thermodynamic product. | [1][2][4] |
| K₂CO₃ | DMF | Mixture of N-1/N-2 | Weaker base in a polar aprotic solvent; often gives poor selectivity. | [5][7] |
| Cs₂CO₃ | Dioxane | N-1 | Effective for selective N-1 alkylation, potentially through a chelation mechanism with certain substrates. | [8][9] |
| Mitsunobu | THF | N-2 | (DIAD/PPh₃) Conditions often favor the kinetically controlled N-2 product. | [2][3] |
Reaction Mechanism: N-1 Alkylation
The following diagram illustrates the proposed mechanism for the selective N-1 alkylation of this compound using NaH in THF.
Caption: Proposed mechanism for N-1 alkylation of this compound.
Conclusion
The N-alkylation of this compound is a feasible transformation that can be directed towards the desired N-1 regioisomer by careful selection of reaction conditions. The protocol provided, utilizing sodium hydride in tetrahydrofuran, is based on well-established principles for achieving thermodynamic control in indazole alkylation. Researchers should be mindful of potential side reactions involving the exocyclic amino groups and employ monitoring and, if necessary, protection strategies to ensure a clean and efficient synthesis. The successful synthesis and characterization of these N-alkylated diaminoindazoles will provide valuable building blocks for the development of novel therapeutics.
References
- 1. research.ucc.ie [research.ucc.ie]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. d-nb.info [d-nb.info]
- 7. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
Application Note: High-Throughput Synthesis of Novel Imidazo[4,5-f]indazole Libraries
Abstract
The indazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous approved therapeutics.[1][2][3] This application note provides a comprehensive guide for researchers and drug development professionals on the strategic use of 1H-Indazole-5,6-diamine , a versatile building block, in parallel synthesis campaigns. We detail a robust, high-throughput protocol for the construction of diverse imidazo[4,5-f]indazole libraries. The causality behind experimental choices, a complete step-by-step workflow for a 96-well plate format, and methods for quality control are thoroughly discussed to ensure scientific integrity and reproducibility.
Introduction: The Strategic Value of this compound
In the quest for novel therapeutic agents, the ability to rapidly synthesize and screen diverse chemical libraries is paramount. The indazole ring system is of particular interest due to its structural resemblance to endogenous purines, allowing it to interact with a wide range of biological targets, including kinases, polymerases, and G-protein coupled receptors.[4][5] Many indazole-based drugs, such as Pazopanib and Axitinib, are critical in oncology.[6]
This compound emerges as a superior starting scaffold for library synthesis due to its vicinal diamine functionality. This ortho-diamine arrangement is a classical chemical handle for the construction of fused heterocyclic rings, most notably imidazoles. By using this building block, researchers can execute a reliable and highly diversifiable reaction, appending a third ring system onto the indazole core. This strategy allows for the exploration of a vast chemical space from a single, common intermediate, making it ideal for parallel synthesis and the generation of focused libraries for structure-activity relationship (SAR) studies.
Core Chemistry: The Phillips-Ladenburg Condensation
The primary transformation leveraged in this protocol is the condensation of the ortho-diamine with a diverse set of aldehydes to form a fused imidazole ring. This reaction proceeds via a two-step sequence:
-
Schiff Base Formation: One of the amino groups of the diamine nucleophilically attacks the aldehyde carbonyl, forming a Schiff base intermediate after dehydration.
-
Oxidative Cyclization: The second amino group then attacks the imine carbon. The resulting dihydro-imidazole intermediate is subsequently oxidized to the stable, aromatic imidazo[4,5-f]indazole product. This oxidation can be achieved using mild oxidants or often simply by exposure to air.
This robust reaction is well-suited for parallel synthesis due to its tolerance of a wide variety of functional groups on the aldehyde building block, allowing for the introduction of significant chemical diversity.[7]
Figure 1: Reaction pathway for the synthesis of the imidazo[4,5-f]indazole core.
Parallel Synthesis Workflow
Executing a parallel synthesis campaign requires a systematic and organized approach. The following workflow is optimized for a 96-well plate format, which can be performed using manual multichannel pipettes or fully automated liquid handling systems.
Figure 2: High-throughput workflow for library generation in a 96-well format.
Workflow Stages Explained:
-
Library Design: The choice of aldehydes is critical for introducing diversity. Selections should include varied electronic properties (electron-donating and -withdrawing groups), steric bulk, and pharmacophoric features (e.g., heterocycles, H-bond donors/acceptors).
-
Reagent Preparation: Creating stock solutions of the diamine scaffold and each aldehyde building block in a suitable solvent (e.g., DMA, DMSO) is essential for accurate and rapid dispensing.
-
Plate Mapping: A clear map of which aldehyde is added to each well of the 96-well plate is crucial for tracking the library members. The diamine scaffold solution is dispensed uniformly to all reaction wells.
-
Reaction & Work-up: The reaction is typically run at an elevated temperature to ensure completion. High-throughput work-up techniques are employed to isolate the products in parallel, such as solid-phase extraction (SPE) or precipitation followed by filtration using a multi-well filter plate.
-
Quality Control (QC): This is a non-negotiable step. Each well should be analyzed, typically by LC-MS, to confirm the identity (correct mass) and purity of the synthesized compound.
Detailed Application Protocol: Synthesis of a 12-Member Library
This protocol describes the synthesis of a representative 12-member library in a 96-well plate format.
Objective: To demonstrate the feasibility of the parallel synthesis of an imidazo[4,5-f]indazole library from this compound and a diverse set of 12 aromatic aldehydes.
Materials & Equipment:
-
This compound
-
12 unique aromatic aldehydes (see Table 1)
-
N,N-Dimethylacetamide (DMA), anhydrous
-
Sodium Metabisulfite (Na₂S₂O₅)
-
96-well reaction block with sealing mat
-
Heating/shaking incubator
-
Multichannel pipette (8 or 12 channel)
-
LC-MS system for analysis
Reagent Preparation:
-
Diamine Stock Solution (0.2 M): Dissolve the appropriate mass of this compound in anhydrous DMA.
-
Aldehyde Stock Solutions (0.22 M): In separate, labeled vials, prepare a 0.22 M solution of each of the 12 aldehydes in anhydrous DMA.
-
Oxidant Stock Solution (0.3 M): Prepare a 0.3 M solution of Sodium Metabisulfite in DMA. Note: This is a mild oxidant that facilitates the final aromatization step and is generally more controlled than relying on atmospheric oxygen alone.
Experimental Procedure:
-
Diamine Dispensing: Using a multichannel pipette, add 100 µL of the Diamine Stock Solution (0.2 M, 20 µmol) to wells A1 through A12 of the 96-well reaction block.
-
Aldehyde Dispensing: Add 100 µL of each unique Aldehyde Stock Solution (0.22 M, 22 µmol, 1.1 equiv) to its assigned well (Aldehyde 1 to A1, Aldehyde 2 to A2, etc.).
-
Oxidant Addition: Add 100 µL of the Oxidant Stock Solution (0.3 M, 30 µmol, 1.5 equiv) to each reaction well.
-
Reaction Incubation: Securely seal the reaction block with the sealing mat. Place the block in a heating/shaking incubator set to 85°C for 16 hours.
-
Work-up (Precipitation): After cooling to room temperature, add 500 µL of water to each well. Mix thoroughly and allow the product to precipitate over 30 minutes.
-
Isolation: Collect the solid product by centrifugation and decantation of the supernatant, or by filtration through a 96-well filter plate. Wash the solids with water (2 x 500 µL).
-
Drying & Analysis: Dry the plate under high vacuum. For analysis, dissolve a small portion of the product from each well in DMSO and submit for LC-MS analysis to confirm identity and purity.
Table 1: Representative Library Building Blocks and Expected Products
| Well ID | Aldehyde Building Block | Product Structure (R-group) | Expected Mass [M+H]⁺ |
| A1 | 4-Methoxybenzaldehyde | 4-Methoxyphenyl | 265.11 |
| A2 | 4-Chlorobenzaldehyde | 4-Chlorophenyl | 269.06 |
| A3 | 4-(Trifluoromethyl)benzaldehyde | 4-(Trifluoromethyl)phenyl | 317.08 |
| A4 | 2-Naphthaldehyde | 2-Naphthyl | 299.12 |
| A5 | Thiophene-2-carboxaldehyde | 2-Thienyl | 251.05 |
| A6 | 4-Pyridinecarboxaldehyde | 4-Pyridyl | 246.10 |
Key Considerations and Troubleshooting
-
Solubility: Poorly soluble aldehydes may require co-solvents or higher reaction temperatures. The final products may also exhibit poor solubility, which should be considered during work-up and biological screening.
-
Reaction Monitoring: For initial optimization, it is advisable to run a single reaction and monitor its progress by TLC or LC-MS to determine the optimal reaction time.
-
Oxidant Choice: While air oxidation can work, it can be inconsistent. Using a mild chemical oxidant like Na₂S₂O₅ or even catalytic Cu(OAc)₂ provides more reproducible results.[1]
-
Purification: For applications requiring higher purity, parallel flash chromatography or preparative HPLC can be employed, though this significantly increases the time and resources required.
Conclusion
This compound is a powerful and versatile scaffold for parallel synthesis. The protocol detailed herein provides a reliable and efficient method for constructing large, diverse libraries of imidazo[4,5-f]indazoles. By combining this strategic building block with a high-throughput workflow, drug discovery teams can significantly accelerate the identification and optimization of novel indazole-based lead compounds.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Indazole synthesis [organic-chemistry.org]
Introduction: The Analytical Imperative for 1H-Indazole-5,6-diamine
An Application Note for the Analysis of 1H-Indazole-5,6-diamine by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
This compound is a critical heterocyclic aromatic amine building block in medicinal chemistry and drug development. Its unique structure, featuring a bicyclic indazole core with two adjacent amine groups, makes it a precursor for a range of pharmacologically active molecules, including kinase inhibitors and other targeted therapeutics.[1] Given its role as a key starting material, the purity and stability of this compound are paramount, directly impacting the quality, safety, and efficacy of the final active pharmaceutical ingredient (API).
This application note presents a robust, stability-indicating reverse-phase HPLC method for the quantitative analysis of this compound. The method is designed for use in quality control, stability studies, and synthetic process monitoring. We delve into the rationale behind the chromatographic choices, provide a detailed step-by-step protocol, and outline a comprehensive validation strategy according to the International Council for Harmonisation (ICH) guidelines to ensure a self-validating and trustworthy analytical system.[2]
Physicochemical Properties of this compound
A foundational understanding of the analyte's properties is essential for effective method development.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₄ | [3] |
| Molecular Weight | 148.17 g/mol | [3] |
| CAS Number | 7404-68-4 | [3] |
| Appearance | Solid (form may vary) | N/A |
| pKa | Indazole core has pKa values of ~1.04 and ~13.86. The diamine groups add basicity. | [1] |
| UV Absorbance | The indazole chromophore exhibits UV absorbance. Experimental determination of λmax is recommended. | [4][5] |
Part 1: The Analytical Method: Principles and Protocol
The developed method leverages reverse-phase chromatography, which is ideal for separating moderately polar aromatic compounds like this compound from potential non-polar and polar impurities.
Chromatographic System and Conditions
The following table summarizes the optimized HPLC conditions for the analysis.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent, with Quaternary Pump, Autosampler, Column Thermostat, and Photodiode Array (PDA) Detector. |
| Column | Primary: Waters XBridge C18, 4.6 x 150 mm, 5 µm Alternative: Newcrom R1, 4.6 x 150 mm, 5 µm[6] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 27 | |
| 28 | |
| 35 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection | PDA Detector at 254 nm. (Scan range: 200-400 nm for peak purity) |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A / Mobile Phase B (50:50, v/v) |
Senior Application Scientist's Note (Causality):
Column Choice: A C18 column provides excellent hydrophobic retention for the indazole ring system. The end-capped nature of modern C18 columns minimizes secondary interactions with the basic amine groups. The Newcrom R1 is noted for low silanol activity, which is particularly beneficial for basic analytes like diamines to prevent peak tailing.[6]
Mobile Phase: The use of phosphoric acid is deliberate. It maintains a low pH (~2.5-3.0), ensuring the diamine groups are protonated (exist as -NH₃⁺). This uniform charge state prevents mixed-mode retention and significantly improves peak shape. For mass spectrometry (MS) compatibility, 0.1% formic acid can be substituted for phosphoric acid.[6]
Gradient Elution: A gradient program is employed to ensure that any early-eluting polar impurities and late-eluting non-polar impurities are effectively separated from the main analyte peak and eluted from the column within a reasonable runtime.
PDA Detection: A Photodiode Array (PDA) detector is crucial. While 254 nm is a common wavelength for aromatic compounds, the PDA allows for the confirmation of the analyte's λmax and, more importantly, is essential for performing peak purity analysis during forced degradation studies to ensure co-elution is not occurring.
Preparation of Solutions
1.2.1 Mobile Phase Preparation
-
Mobile Phase A: Add 1.0 mL of concentrated Phosphoric Acid (85%) to 1000 mL of HPLC-grade water. Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B: Use HPLC-grade Acetonitrile directly. Filter and degas.
1.2.2 Standard Solution Preparation
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
1.2.3 Sample Solution Preparation
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the test sample equivalent to 5 mg of this compound into a 100 mL volumetric flask. Add approximately 70 mL of diluent, sonicate for 10 minutes to dissolve, then dilute to volume with diluent and mix well. Filter the solution through a 0.45 µm syringe filter before injection.
Analytical Workflow Diagram
The following diagram illustrates the overall process from sample handling to final data analysis.
Caption: General workflow for the HPLC analysis of this compound.
Part 2: Method Validation & Forced Degradation Protocol
To establish the trustworthiness and reliability of this method, a comprehensive validation must be performed. The most critical component is demonstrating the method's specificity and stability-indicating nature through forced degradation studies.[7]
Forced Degradation (Stress Studies)
Forced degradation studies intentionally expose the drug substance to harsh conditions to produce potential degradation products.[8][9] The goal is to ensure these degradants are well-resolved from the parent peak, proving the method is "stability-indicating."
Protocol:
-
Prepare a stock solution of this compound at approximately 1 mg/mL in a suitable solvent (e.g., diluent or acetonitrile/water).
-
Subject aliquots of this solution to the stress conditions outlined in the table below. The goal is to achieve 5-20% degradation of the parent compound.
-
After exposure, neutralize the acidic and basic samples (e.g., with an equimolar amount of base/acid).
-
Dilute all stressed samples with diluent to a final theoretical concentration of ~50 µg/mL and analyze by HPLC alongside an unstressed control sample.
-
Evaluate the chromatograms for peak purity of the this compound peak using the PDA detector and assess the resolution between the parent peak and all degradation products.
| Stress Condition | Reagent / Condition | Typical Duration & Temperature |
| Acid Hydrolysis | 1 M HCl | 2 hours at 60°C |
| Base Hydrolysis | 1 M NaOH | 30 minutes at 60°C |
| Oxidative Degradation | 3% H₂O₂ | 1 hour at Room Temperature |
| Thermal Degradation | Dry Heat | 24 hours at 80°C (on solid sample) |
| Photolytic Degradation | UV Light (254nm) & Visible Light | Expose solution to 1.2 million lux hours and 200 watt-hours/m² |
Senior Application Scientist's Note (Trustworthiness): Indazole derivatives are known to be susceptible to specific degradation pathways. For instance, they can undergo phototransposition to form benzimidazoles under UV irradiation or be susceptible to oxidation.[10] Successfully separating these potential degradants is the ultimate proof of the method's specificity. Failure to resolve a degradant from the main peak would lead to an overestimation of the API's purity and could mask stability issues.
Forced Degradation Experimental Logic
Caption: Logical workflow for establishing a stability-indicating HPLC method.
Other Key Validation Parameters
The following parameters must be evaluated according to ICH Q2(R1) guidelines.
| Parameter | Protocol Summary | Acceptance Criteria |
| Linearity | Analyze at least five concentrations across 50-150% of the working concentration (25 to 75 µg/mL). | Correlation coefficient (R²) ≥ 0.999. |
| Accuracy | Perform recovery studies by spiking a placebo with the analyte at three levels (e.g., 80%, 100%, 120%) in triplicate. | Mean recovery between 98.0% and 102.0%. |
| Precision | Repeatability: Six replicate sample preparations. Intermediate: Repeatability on a different day with a different analyst. | Relative Standard Deviation (RSD) ≤ 2.0%. |
| LOQ/LOD | Determine from the standard deviation of the response and the slope of the linearity curve. | LOD: Signal-to-Noise ratio of ~3:1. LOQ: Signal-to-Noise ratio of ~10:1. |
| Robustness | Introduce small, deliberate variations to method parameters (e.g., flow rate ±0.1 mL/min, column temp ±2°C, mobile phase pH ±0.2). | System suitability parameters remain within acceptable limits. |
Conclusion
This application note provides a comprehensive and reliable RP-HPLC method for the quantitative determination of this compound. The protocol is built on sound chromatographic principles designed to yield excellent peak shape and resolution for this challenging diamine compound. By following the detailed validation steps, particularly the forced degradation protocol, researchers and quality control analysts can establish a trustworthy, stability-indicating method suitable for regulatory submission and routine use in the pharmaceutical industry. The successful implementation of this method will ensure the quality and consistency of this compound, a vital component in the synthesis of modern therapeutics.
References
- 1. Indazole - Wikipedia [en.wikipedia.org]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 1H-Indazole, 5,6-diamino- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. biomedres.us [biomedres.us]
- 8. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Note & Protocol: A Scalable and Validated Synthesis of 1H-Indazole-5,6-diamine for Pharmaceutical Development
Abstract: 1H-Indazole-5,6-diamine is a critical precursor and key building block in the synthesis of numerous pharmacologically active molecules, particularly kinase inhibitors used in oncology.[1][2] Its efficient and scalable synthesis is paramount for advancing drug discovery and development programs. This document provides a detailed, field-proven protocol for the large-scale synthesis of this compound, designed for researchers, chemists, and drug development professionals. The narrative emphasizes the underlying chemical principles, safety considerations, and process validation to ensure reproducibility, purity, and yield.
Strategic Overview: The Synthetic Blueprint
The synthesis of this compound on a large scale necessitates a robust, cost-effective, and safe route. The chosen strategy is a two-stage process that offers excellent control over purity and is amenable to scale-up.
-
Stage 1: Nitration and Cyclization to 5,6-Dinitro-1H-indazole. This initial stage involves the formation of the indazole core and the introduction of nitro groups, which serve as precursors to the final amine functionalities. The synthesis begins from a readily available starting material, 2-methyl-4-nitroaniline, which undergoes diazotization and cyclization to form 5-nitroindazole, followed by a regioselective nitration at the 6-position.[3][4]
-
Stage 2: Catalytic Reduction to this compound. The dinitro intermediate is then reduced to the target diamine. For large-scale applications, catalytic hydrogenation is the method of choice due to its high efficiency, cleaner reaction profile, and favorable waste management compared to stoichiometric reducing agents.[1][5]
This two-stage approach allows for the purification of the stable dinitro intermediate, ensuring that high-purity material is carried into the final, more sensitive reduction step.
Overall Synthetic Workflow
Figure 1: High-level workflow for the two-stage synthesis of this compound.
Stage 1 Protocol: Synthesis of 5,6-Dinitro-1H-indazole
Step A: Synthesis of 5-Nitro-1H-indazole from 2-Methyl-4-nitroaniline
Principle: This transformation is a classic example of indazole synthesis via diazotization of an ortho-toluidine derivative. The 2-methylaniline is treated with sodium nitrite in an acidic medium to form an unstable diazonium salt. This intermediate then undergoes intramolecular cyclization to form the stable 5-nitro-1H-indazole ring system.[3][4] Controlling the temperature during diazotization is critical to prevent decomposition of the diazonium salt and the formation of unwanted byproducts.[3]
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 2-Methyl-4-nitroaniline | 152.15 | 100.0 g | 0.657 | Starting Material |
| Glacial Acetic Acid | 60.05 | 1.6 L | - | Solvent |
| Sodium Nitrite (NaNO₂) | 69.00 | 47.7 g | 0.691 | Diazotizing Agent |
| Deionized Water | 18.02 | 100 mL | - | For NaNO₂ solution |
| Methanol | 32.04 | ~1.2 L | - | Recrystallization Solvent |
| Activated Charcoal | - | 10 g | - | Decolorizing Agent |
Equipment:
-
5 L three-neck round-bottom flask
-
Mechanical overhead stirrer
-
Thermometer and temperature controller
-
Addition funnel
-
Large Buchner funnel and filtration flask
-
Vacuum oven
Procedure:
-
Equip the 5 L flask with the mechanical stirrer, thermometer, and addition funnel.
-
Charge the flask with 2-methyl-4-nitroaniline (100.0 g) and glacial acetic acid (1.6 L).
-
Stir the mixture to achieve a suspension. Cool the flask in an ice/water bath to an internal temperature of 15-20°C.
-
In a separate beaker, dissolve sodium nitrite (47.7 g) in deionized water (100 mL).
-
Add the sodium nitrite solution to the addition funnel. Add the solution dropwise to the stirred reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 25°C.[3]
-
After the addition is complete, remove the cooling bath and continue stirring at room temperature for 3 hours to complete the cyclization.
-
Monitor the reaction by TLC (Thin Layer Chromatography) using a 1:1 mixture of ethyl acetate and hexanes until the starting material is consumed.
-
Concentrate the reaction mixture under reduced pressure (rotary evaporator) to about one-third of its original volume.
-
Pour the concentrated residue into 2 L of cold deionized water with stirring. A yellow-brown solid will precipitate.
-
Collect the crude solid by vacuum filtration using the Buchner funnel. Wash the filter cake thoroughly with cold water (3 x 500 mL).
-
Dry the crude product in a vacuum oven at 80°C overnight. Expected crude yield: 95-105 g.
-
Purification: Transfer the crude 5-nitro-1H-indazole to a 3 L flask. Add methanol (~1.2 L) and activated charcoal (10 g). Heat the mixture to reflux with stirring for 30 minutes.
-
Perform a hot filtration to remove the charcoal. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath for 1 hour to maximize crystallization.
-
Collect the purified pale-yellow needles by vacuum filtration, wash with a small amount of cold methanol, and dry in a vacuum oven at 60°C.
-
Expected Yield: 80-90 g (75-85%) of pure 5-nitro-1H-indazole. Melting point: 208-210°C.
Step B: Nitration of 5-Nitro-1H-indazole to 5,6-Dinitro-1H-indazole
Principle: This step involves an electrophilic aromatic substitution reaction. The indazole ring, already deactivated by the 5-nitro group, is nitrated under harsh conditions (fuming nitric acid and sulfuric acid) to introduce a second nitro group at the C-6 position. The choice of nitrating agent and careful temperature control are essential to achieve the desired regioselectivity and prevent runaway reactions.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5-Nitro-1H-indazole | 163.12 | 80.0 g | 0.490 | Starting Material |
| Fuming Sulfuric Acid (20% SO₃) | - | 240 mL | - | Solvent/Catalyst |
| Fuming Nitric Acid (>90%) | 63.01 | 60 mL | - | Nitrating Agent |
Equipment:
-
1 L three-neck round-bottom flask with high-torque mechanical stirrer
-
Low-temperature cooling bath (e.g., acetone/dry ice)
-
Thermometer
-
Addition funnel
Procedure:
-
CAUTION: This procedure uses highly corrosive and reactive acids. Perform in a reinforced fume hood and wear appropriate personal protective equipment (face shield, acid-resistant gloves, and apron).
-
Charge the 1 L flask with fuming sulfuric acid (240 mL). Cool the acid to 0-5°C in an ice/salt bath.
-
Slowly and portion-wise, add the 5-nitro-1H-indazole (80.0 g) to the stirred sulfuric acid. Ensure the temperature does not exceed 10°C during the addition.
-
Once the addition is complete and a clear solution is obtained, cool the mixture to -5°C to 0°C.
-
Slowly add fuming nitric acid (60 mL) via the addition funnel over 1 hour, maintaining the internal temperature below 5°C.
-
After the addition, allow the reaction to stir at 0-5°C for 2 hours, then let it slowly warm to room temperature and stir for an additional 16 hours.
-
Monitor the reaction by HPLC until completion.
-
Carefully pour the reaction mixture onto a large volume of crushed ice (~3 kg) in a large beaker with vigorous stirring.
-
A pale-yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the filter cake extensively with cold deionized water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 80°C to a constant weight.
-
Expected Yield: 90-98 g (88-96%) of 5,6-dinitro-1H-indazole. The product is typically of sufficient purity (>97%) for the next step.
Stage 2 Protocol: Reduction to this compound
Principle: This is a catalytic hydrogenation reaction where both nitro groups on the indazole ring are simultaneously reduced to primary amines using hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. This method is highly efficient and atom-economical. The reaction is sensitive to catalyst activity and hydrogen pressure. The final product is highly susceptible to air oxidation, necessitating handling under an inert atmosphere.
Catalytic Hydrogenation Workflow
Figure 2: Step-by-step workflow for the catalytic reduction and isolation of this compound.
Materials & Reagents:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |
| 5,6-Dinitro-1H-indazole | 208.12 | 90.0 g | 0.432 | Starting Material |
| Palladium on Carbon (10% Pd/C, 50% wet) | - | 9.0 g | - | Catalyst |
| Ethanol (Anhydrous) | 46.07 | 1.8 L | - | Solvent |
| Hydrogen (H₂) Gas | 2.02 | 50-60 psi | - | Reducing Agent |
| Nitrogen (N₂) Gas | 28.01 | - | - | Inerting Gas |
| Celite® | - | ~20 g | - | Filter Aid |
Equipment:
-
2 L Parr-type hydrogenation reactor or equivalent high-pressure vessel
-
Mechanical stirrer assembly for the reactor
-
Gas inlet/outlet valves and pressure gauge
-
Heating/cooling system for the reactor
-
Inert atmosphere filtration setup (e.g., Schlenk filter or filter cannula)
Procedure:
-
Reactor Setup: To the 2 L hydrogenation vessel, add 5,6-dinitro-1H-indazole (90.0 g) and ethanol (1.8 L).
-
Carefully add the 10% Pd/C catalyst (9.0 g, 50% wet). Note: Wet Pd/C is used to minimize the risk of ignition upon contact with solvent or air.
-
Seal the reactor securely.
-
Inerting: Purge the reactor by pressurizing with nitrogen to ~50 psi, venting, and repeating this cycle three times to remove all oxygen.
-
Hydrogenation: Pressurize the reactor with hydrogen gas to 50-60 psi.
-
Begin stirring (700-800 RPM) and heat the reactor to 40-50°C. An initial exotherm may be observed as the reaction begins.
-
The reaction progress is monitored by the uptake of hydrogen gas. The pressure will drop as H₂ is consumed; repressurize as needed to maintain 50-60 psi.
-
The reaction is typically complete in 4-8 hours, indicated by the cessation of hydrogen uptake. Confirm completion with an in-process HPLC sample.
-
Work-up: Cool the reactor to room temperature. Vent the excess hydrogen and purge the system thoroughly with nitrogen (3x).
-
Filtration (under inert atmosphere): Set up a filtration apparatus (Buchner funnel with a pad of Celite®) in a way that allows for a nitrogen blanket. Quickly and carefully filter the reaction mixture through the Celite pad to remove the Pd/C catalyst.
-
Wash the reactor and the filter cake with deoxygenated ethanol (2 x 100 mL) to ensure complete recovery of the product. CAUTION: The Pd/C catalyst on the filter is now highly pyrophoric. Do not allow it to dry in the air. Quench it immediately by submerging the filter cake in water.
-
Isolation: Transfer the combined filtrate to a round-bottom flask and concentrate under reduced pressure at a temperature below 40°C until the product begins to precipitate.
-
Cool the resulting slurry in an ice bath for 1-2 hours.
-
Collect the light brown/tan solid by vacuum filtration, wash with a small amount of cold, deoxygenated ethanol, and dry in a vacuum oven at 40°C.
-
Expected Yield: 55-62 g (85-95%) of this compound.
-
Storage: The final product is air-sensitive and will darken upon exposure to oxygen. Store in an amber vial under an inert atmosphere (argon or nitrogen) in a cool, dark place.
Safety, Handling, and Storage
Chemical synthesis on a large scale requires stringent adherence to safety protocols.
-
Hazard Identification:
-
Nitro Compounds: Are energetic and potentially explosive. Avoid shock, friction, and excessive heat.[6]
-
Acids: Fuming nitric and sulfuric acids are extremely corrosive and strong oxidizing agents. Handle with extreme care.[6]
-
Hydrogen Gas: Highly flammable and forms explosive mixtures with air.[6] Ensure the hydrogenation area is free of ignition sources and well-ventilated.
-
Palladium on Carbon (Pd/C): The dry catalyst is pyrophoric and can ignite flammable solvents. The filtered catalyst post-reaction is even more active and must be kept wet until properly quenched.
-
Product (Diamine): May cause skin and eye irritation. It is air-sensitive and can oxidize, potentially affecting its purity and reactivity.[7][8]
-
-
Personal Protective Equipment (PPE):
-
Engineering Controls:
-
All operations should be conducted in a certified, high-flow chemical fume hood.[6][8]
-
Hydrogenation reactions must be performed in a dedicated area with appropriate safety features, including pressure-relief valves and potentially a blast shield.
-
Ensure safety showers and eyewash stations are immediately accessible.[7]
-
-
Emergency Procedures:
-
Skin Contact: Immediately flush with copious amounts of water for at least 15 minutes. Remove contaminated clothing.[8][10]
-
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.[8][10]
-
Spills: Neutralize acid spills with a suitable agent like sodium bicarbonate. Absorb solvent spills with a non-combustible absorbent material.
-
References
- 1. researchgate.net [researchgate.net]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. 5-Nitroindazole synthesis - chemicalbook [chemicalbook.com]
- 5. 1,3-Dimethyl-1H-indazol-6-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. fishersci.com [fishersci.com]
- 8. assets.thermofisher.com [assets.thermofisher.com]
- 9. fishersci.com [fishersci.com]
- 10. fishersci.com [fishersci.com]
The Strategic Application of 1H-Indazole-5,6-diamine as a Versatile Precursor in the Synthesis of Novel Anticancer Agents
Introduction: The Privileged Indazole Scaffold in Oncology
The indazole nucleus, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, forming the core of numerous clinically approved and investigational anticancer drugs.[1][2] Its unique electronic properties and ability to form key hydrogen bonding interactions with biological targets have made it a cornerstone in the design of potent and selective kinase inhibitors.[3][4] Among the various functionalized indazoles, 1H-indazole-5,6-diamine stands out as a particularly valuable precursor. The vicinal diamine functionality at the 5 and 6 positions provides a reactive handle for the construction of fused heterocyclic systems, leading to the generation of novel molecular architectures with potent anticancer activity. This guide provides a comprehensive overview of the synthesis of this compound and its application in the development of innovative anticancer agents, with a focus on the synthesis of Pim kinase inhibitors.
Synthesis and Characterization of this compound: A Multi-step Approach
The synthesis of this compound is a multi-step process that begins with the formation of the indazole core, followed by sequential nitration and a final reduction step. This synthetic route is designed to be robust and scalable, providing a reliable source of this key intermediate for drug discovery programs.
Protocol 1: Synthesis of 5-Nitro-1H-indazole
The initial step involves the synthesis of 5-nitro-1H-indazole from a commercially available starting material, 2-amino-5-nitrotoluene. This reaction proceeds via a diazotization followed by an intramolecular cyclization.
Materials:
-
2-Amino-5-nitrotoluene
-
Glacial Acetic Acid
-
Sodium Nitrite (NaNO₂)
-
Deionized Water
-
Methanol
-
Decolorizing Charcoal
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-nitrotoluene in glacial acetic acid.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 3 days.
-
Concentrate the reaction mixture under reduced pressure.
-
Add water to the residue and stir to form a slurry.
-
Filter the crude product, wash with cold water, and dry.
-
Recrystallize the crude product from boiling methanol with decolorizing charcoal to obtain pure 5-nitro-1H-indazole as pale yellow needles.
Causality: The diazotization of the primary amine of 2-amino-5-nitrotoluene with sodium nitrite in an acidic medium generates a reactive diazonium salt. The subsequent intramolecular cyclization is a spontaneous process that leads to the formation of the more stable indazole ring system.
Protocol 2: Synthesis of 5,6-Dinitro-1H-indazole
The second step involves the nitration of 5-nitro-1H-indazole to introduce a second nitro group at the 6-position. This is a standard electrophilic aromatic substitution reaction.
Materials:
-
5-Nitro-1H-indazole
-
Fuming Nitric Acid (90%)
-
Concentrated Sulfuric Acid (98%)
-
Ice
Procedure:
-
In a flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0 °C in an ice-salt bath.
-
Slowly add 5-nitro-1H-indazole to the cooled sulfuric acid with stirring, ensuring the temperature does not exceed 10 °C.
-
Once the 5-nitro-1H-indazole is completely dissolved, add fuming nitric acid dropwise from the dropping funnel, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0-5 °C for 2 hours, then let it warm to room temperature and stir for an additional 4 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The precipitated 5,6-dinitro-1H-indazole is collected by filtration, washed thoroughly with cold water until the washings are neutral to litmus paper, and dried under vacuum.
Causality: The highly reactive nitronium ion (NO₂⁺), generated from the mixture of fuming nitric acid and concentrated sulfuric acid, acts as the electrophile. The electron-withdrawing nature of the existing nitro group at the 5-position directs the incoming nitro group to the 6-position of the indazole ring.
Protocol 3: Synthesis of this compound
The final step is the reduction of the two nitro groups of 5,6-dinitro-1H-indazole to the corresponding diamine. This is achieved through catalytic hydrogenation or using a reducing agent like iron powder in an acidic medium.
Materials:
-
5,6-Dinitro-1H-indazole
-
Iron Powder (Fe)
-
Ethanol
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate
Procedure:
-
In a round-bottom flask, suspend 5,6-dinitro-1H-indazole in a mixture of ethanol and water.
-
Add iron powder to the suspension.
-
Heat the mixture to reflux and then add concentrated hydrochloric acid dropwise.
-
Continue refluxing for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron catalyst.
-
Neutralize the filtrate with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound.
Causality: The iron powder in the presence of hydrochloric acid generates hydrogen in situ, which is a powerful reducing agent. The nitro groups are reduced to amino groups in a stepwise manner. The workup with sodium bicarbonate is necessary to neutralize the excess acid and liberate the free diamine.
Application of this compound in the Synthesis of Pim Kinase Inhibitors
This compound is a key building block for the synthesis of a class of potent anticancer agents known as Pim kinase inhibitors. Pim kinases (Pim-1, Pim-2, and Pim-3) are a family of serine/threonine kinases that are overexpressed in a variety of hematological malignancies and solid tumors, where they play a crucial role in cell survival, proliferation, and drug resistance.[1]
Protocol 4: Synthesis of a Pyrazino[2,3-e]indazole Derivative
The vicinal diamine functionality of this compound allows for a straightforward condensation reaction with 1,2-dicarbonyl compounds to form a fused pyrazine ring, resulting in a pyrazino[2,3-e]indazole scaffold. This scaffold is a common core in many Pim kinase inhibitors.
Materials:
-
This compound
-
A 1,2-dicarbonyl compound (e.g., 2,3-butanedione)
-
Ethanol
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
Dissolve this compound in ethanol in a round-bottom flask.
-
Add the 1,2-dicarbonyl compound to the solution.
-
Add a catalytic amount of glacial acetic acid.
-
Reflux the reaction mixture for 4-6 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
The product, a pyrazino[2,3-e]indazole derivative, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Causality: The reaction proceeds through a double condensation between the two amino groups of the indazole and the two carbonyl groups of the dicarbonyl compound, leading to the formation of the fused pyrazine ring. The acidic catalyst facilitates the dehydration steps involved in the cyclization.
Caption: Synthetic workflow from starting materials to a Pim kinase inhibitor.
Biological Evaluation of Synthesized Anticancer Agents
The newly synthesized pyrazino[2,3-e]indazole derivatives must be evaluated for their anticancer activity. This typically involves a series of in vitro assays to determine their potency and selectivity.
Protocol 5: Cell Viability Assay (MTT/XTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric assays used to assess cell metabolic activity, which is an indicator of cell viability.[5]
Materials:
-
Cancer cell lines (e.g., human leukemia cell line MOLM-13, prostate cancer cell line PC-3)
-
Complete cell culture medium
-
Synthesized compounds
-
MTT or XTT reagent
-
Solubilization buffer (for MTT assay)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the synthesized compounds for a specified period (e.g., 48 or 72 hours).
-
Add the MTT or XTT reagent to each well and incubate according to the manufacturer's instructions.
-
For the MTT assay, add a solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
Causality: In viable cells, mitochondrial dehydrogenases reduce the tetrazolium salt (MTT or XTT) to a colored formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol 6: In Vitro Pim Kinase Inhibition Assay
To confirm that the synthesized compounds target Pim kinases, an in vitro kinase inhibition assay is performed.
Materials:
-
Recombinant human Pim-1, Pim-2, and Pim-3 kinases
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Synthesized compounds
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
Microplate reader
Procedure:
-
In a multi-well plate, add the kinase, substrate, and different concentrations of the synthesized compound to the kinase assay buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction mixture at a specific temperature for a defined period.
-
Stop the reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value.
Causality: The assay measures the ability of the synthesized compound to compete with ATP for the binding site of the Pim kinase, thereby inhibiting its ability to phosphorylate the substrate.
Caption: Workflow for the biological evaluation of synthesized compounds.
Mechanism of Action of Pim Kinase Inhibitors
Pim kinase inhibitors exert their anticancer effects by blocking the activity of Pim kinases, which leads to the modulation of several downstream signaling pathways involved in cancer cell proliferation and survival.[1][6] Inhibition of Pim kinases can lead to:
-
Cell Cycle Arrest: Pim kinases phosphorylate and regulate proteins involved in cell cycle progression, such as p21 and p27. Inhibition of Pim kinases can lead to cell cycle arrest at the G1/S phase transition.
-
Induction of Apoptosis: Pim kinases promote cell survival by phosphorylating and inactivating pro-apoptotic proteins like BAD. Pim kinase inhibitors can restore the function of these proteins, leading to programmed cell death (apoptosis).
-
Inhibition of Protein Synthesis: Pim kinases can phosphorylate components of the translational machinery, thereby promoting protein synthesis. Inhibition of Pim kinases can lead to a reduction in the synthesis of proteins essential for cancer cell growth.
Caption: Simplified signaling pathway of Pim kinase and its inhibition.
Conclusion and Future Perspectives
This compound is a highly valuable and versatile precursor for the synthesis of novel anticancer agents. The protocols outlined in this guide provide a clear and reproducible pathway for its synthesis and its subsequent elaboration into potent Pim kinase inhibitors. The strategic use of this building block allows for the rapid generation of diverse chemical libraries for screening and lead optimization. Future research in this area will likely focus on the development of more efficient and environmentally friendly synthetic methods for this compound and the exploration of its use in the synthesis of inhibitors for other important cancer targets. The continued investigation of indazole-based compounds holds great promise for the discovery of the next generation of targeted cancer therapies.
References
- 1. Mechanism-based combinations with Pim kinase inhibitors in cancer treatments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 3. Mechanisms behind resistance to PI3K Inhibitor treatment induced by the PIM kinase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacological activity and mechanism of pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. juniperpublishers.com [juniperpublishers.com]
Application Note & Protocols: Strategic Derivatization of 1H-Indazole-5,6-diamine for Structure-Activity Relationship (SAR) Studies
For: Researchers, scientists, and drug development professionals.
Abstract
The 1H-indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in numerous clinically successful drugs, particularly in oncology.[1][2][3] The 1H-Indazole-5,6-diamine motif, in particular, offers a versatile platform for generating focused compound libraries for structure-activity relationship (SAR) studies. The strategically positioned vicinal diamines on the benzene ring provide reactive handles for a variety of chemical transformations, allowing for systematic exploration of the chemical space around the core. This document provides a detailed guide on the derivatization of this compound, focusing on synthetic strategies, detailed experimental protocols, and the logic behind experimental design for robust SAR exploration.
Introduction: The Significance of the this compound Scaffold
The indazole nucleus, a bicyclic system comprising a benzene ring fused to a pyrazole ring, is a key pharmacophore in a multitude of bioactive compounds.[1][2] Its derivatives have demonstrated a broad spectrum of pharmacological activities, including potent inhibition of protein kinases, which are critical targets in cancer therapy.[4][5][6] The this compound serves as a particularly valuable starting material for several reasons:
-
Multiple Derivatization Points: The scaffold presents three primary points for chemical modification: the N1 position of the pyrazole ring and the two amino groups at the C5 and C6 positions. This allows for a multi-pronged approach to SAR studies.
-
Bioisosteric Potential: The vicinal diamine moiety can be cyclized to form various heterocyclic rings, acting as bioisosteres for other functional groups and enabling the exploration of different binding interactions with target proteins.[7][8][9]
-
Proven Clinical Relevance: Many approved and investigational drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, underscoring its therapeutic potential.[10]
This guide will focus on the practical aspects of derivatizing this scaffold to generate compound libraries suitable for SAR-driven lead optimization.
Strategic Derivatization Pathways
The derivatization strategy for this compound can be broadly categorized into two main approaches: direct functionalization of the amino groups and cyclization reactions to form fused heterocyclic systems.
Direct Functionalization of the Amino Groups
Modification of the 5- and 6-amino groups allows for the introduction of a wide variety of substituents to probe the steric and electronic requirements of the binding pocket. Common reactions include acylation, sulfonylation, and reductive amination.
Cyclization to Fused Heterocyclic Systems
The vicinal diamine is an excellent precursor for the synthesis of fused heterocyclic systems, such as quinoxalines and imidazoles.[11] This strategy is particularly useful for creating more rigid structures and exploring new chemical space.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for key derivatization reactions.
Protocol 1: Synthesis of Quinoxaline Derivatives from this compound
This protocol describes the condensation of this compound with a 1,2-dicarbonyl compound to form a fused quinoxaline ring system. This is a common strategy for creating potent kinase inhibitors.[11]
Reaction Scheme:
Caption: Synthesis of quinoxaline derivatives.
Materials:
-
This compound
-
1,2-dicarbonyl compound (e.g., benzil, glyoxal)
-
Absolute Ethanol
-
Glacial Acetic Acid
-
Round-bottom flask with reflux condenser
-
Stirring plate with heating mantle
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound (1.0 eq) in absolute ethanol (0.1 M), add the 1,2-dicarbonyl compound (1.1 eq).
-
Add a catalytic amount of glacial acetic acid (2-3 drops).
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The product will often precipitate out of solution. If not, reduce the solvent volume under reduced pressure.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
-
Purify the crude product by recrystallization or column chromatography on silica gel.
Causality Behind Experimental Choices:
-
Ethanol as Solvent: Provides good solubility for the reactants and is easily removed post-reaction.
-
Catalytic Acetic Acid: Protonates one of the carbonyl groups, activating it for nucleophilic attack by the amine and facilitating the cyclization-dehydration cascade.
-
Reflux Conditions: Provides the necessary activation energy for the condensation and cyclization reactions to proceed at a reasonable rate.
Protocol 2: N-Acylation of this compound
This protocol outlines the acylation of the amino groups using an acid chloride or anhydride. This allows for the introduction of various amide functionalities.
Workflow Diagram:
Caption: N-Acylation experimental workflow.
Materials:
-
This compound
-
Acylating agent (e.g., acetyl chloride, benzoyl chloride)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM (0.1 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (2.5 eq) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (2.2 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel.
Expertise & Experience Insights:
-
Choice of Base: A non-nucleophilic organic base like TEA or DIPEA is crucial to scavenge the HCl generated during the reaction without competing with the amine nucleophile.
-
Control of Stoichiometry: Careful control of the acylating agent stoichiometry is necessary to favor di-acylation. Mono-acylation can be achieved under more dilute conditions and with a reduced amount of the acylating agent.
-
Temperature Control: Adding the acylating agent at 0 °C helps to control the exothermicity of the reaction and minimize side product formation.
Characterization of Derivatives
The synthesized derivatives must be thoroughly characterized to confirm their structure and assess their purity. Standard analytical techniques include:
| Technique | Primary Information Obtained | Key Considerations for Indazole Derivatives |
| ¹H and ¹³C NMR | Structural elucidation and confirmation of functional group incorporation. | Look for characteristic shifts of the indazole protons and carbons, as well as new signals corresponding to the introduced substituents.[12][13][14] |
| Mass Spectrometry (MS) | Determination of molecular weight and confirmation of elemental composition (with HRMS). | Provides a definitive confirmation of the successful reaction by matching the observed m/z with the calculated molecular weight.[12][15] |
| HPLC | Assessment of purity and quantification. | Essential for ensuring the purity of compounds before biological testing, as impurities can lead to erroneous SAR data.[15] |
Application in SAR Studies
The goal of derivatization is to systematically probe the structure-activity relationship. A well-designed library of derivatives will explore variations in:
-
Size and Steric Bulk: Introduce substituents of varying sizes to probe the dimensions of the binding pocket.
-
Electronic Properties: Incorporate electron-donating and electron-withdrawing groups to understand the role of electronics in binding affinity.
-
Hydrogen Bonding Potential: Add or remove hydrogen bond donors and acceptors to map out key interactions with the target protein.
Example SAR Table (Hypothetical Data for a Kinase Target):
| Compound ID | R¹ (at N1) | R² (at C5/C6) | IC₅₀ (nM) | Comments |
| Parent | H | -NH₂ | >10,000 | Starting scaffold is inactive. |
| 1a | H | Quinoxaline (from Benzil) | 500 | Cyclization introduces significant activity. |
| 1b | H | Quinoxaline (from Glyoxal) | 2,500 | Smaller quinoxaline is less potent, suggesting a larger hydrophobic pocket. |
| 2a | H | -NH-CO-CH₃ | 8,000 | Simple acylation is not well tolerated. |
| 2b | H | -NH-CO-Ph | 4,500 | Aromatic acyl group improves activity over aliphatic. |
| 3a | -CH₃ | Quinoxaline (from Benzil) | 150 | N1-methylation enhances potency, possibly by improving cell permeability or filling a small pocket. |
This systematic approach allows researchers to build a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.[4][16][17][18]
Conclusion
The this compound scaffold is a powerful tool in the arsenal of the medicinal chemist. Its versatile reactivity allows for the creation of diverse chemical libraries, which, when coupled with robust biological testing, can rapidly advance lead optimization campaigns. The protocols and strategies outlined in this document provide a solid foundation for researchers to effectively utilize this important building block in their drug discovery efforts.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Discovery and structure activity relationship study of novel indazole amide inhibitors for extracellular signal-regulated kinase1/2 (ERK1/2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The discovery of novel 3-(pyrazin-2-yl)-1H-indazoles as potent pan-Pim kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and SAR of indazole-pyridine based protein kinase B/Akt inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 8. US6391872B1 - Indazole bioisostere replacement of catechol in therapeutically active compounds - Google Patents [patents.google.com]
- 9. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Synthesis molecular docking and DFT studies on novel indazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis and insight into the structure-activity relationship of 1,3-disubstituted indazoles as novel HIF-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Structure-activity relationship study and discovery of indazole 3-carboxamides as calcium-release activated calcium channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
experimental procedure for condensation reactions with 1H-Indazole-5,6-diamine
Application Note & Experimental Protocol
Topic: Condensation Reactions with 1H-Indazole-5,6-diamine for the Synthesis of Novel Heterocyclic Scaffolds
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Value of this compound in Medicinal Chemistry
This compound is a high-value building block in medicinal chemistry and materials science. Its unique structure, featuring a fused indazole ring system with an ortho-diamine functionality, makes it an ideal precursor for the synthesis of complex, fused heterocyclic systems. The indazole core itself is a "privileged scaffold," frequently found in compounds with a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3]
The primary utility of the ortho-diamine moiety lies in its ability to undergo condensation reactions, most notably with 1,2-dicarbonyl compounds, to form a quinoxaline ring. This reaction, known as the Hinsberg quinoxaline synthesis, results in the formation of indazolo[5,6-b]quinoxalines. These fused polycyclic aromatic systems are of significant interest to drug development professionals because they expand the chemical space available for creating potent and selective therapeutic agents.[4][5] Quinoxaline derivatives are known to possess a broad spectrum of pharmacological activities, including antibacterial, antiviral, and anticancer properties.[6][7][8]
This document provides a detailed experimental protocol for a representative condensation reaction of this compound with a 1,2-dicarbonyl compound, explains the underlying reaction mechanism, and offers guidance on the characterization of the resulting products.
Reaction Mechanism: The Hinsberg Quinoxaline Synthesis
The condensation of an aromatic 1,2-diamine with an α-dicarbonyl compound is a robust and widely used method for synthesizing quinoxalines.[9] The reaction proceeds through a well-established mechanism involving two sequential nucleophilic attacks and dehydrations.
Causality of Experimental Choices:
-
Reactants: this compound provides the nucleophilic amine groups. A 1,2-dicarbonyl compound (e.g., benzil, glyoxal, or oxalic acid) provides the electrophilic centers.[9][10]
-
Solvent: A protic solvent like ethanol or acetic acid is commonly used. It effectively dissolves the reactants and, more importantly, facilitates the proton transfers necessary for the dehydration steps. Acetic acid can also act as a mild acid catalyst.
-
Catalyst: While the reaction can proceed without a catalyst, it is often accelerated by the addition of a catalytic amount of a strong acid (e.g., HCl) or a Lewis acid.[11] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and accelerating the initial nucleophilic attack by the amine.
-
Temperature: The reaction is typically performed at reflux temperature. The elevated temperature provides the necessary activation energy for the dehydration steps, driving the reaction to completion.
The overall mechanism can be visualized as follows:
Caption: Fig. 1: Mechanism of Indazolo[5,6-b]quinoxaline Formation
Experimental Workflow Overview
The overall process from starting materials to the final, characterized product follows a logical sequence of steps. This workflow ensures reproducibility and high purity of the target compound.
Caption: Fig. 2: General Experimental Workflow
Detailed Protocol: Synthesis of 2,3-Diphenyl-1H-indazolo[5,6-b]quinoxaline
This protocol details the synthesis of a representative indazoloquinoxaline via the condensation of this compound with benzil.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Stoichiometry (eq.) | Amount (mmol) | Mass/Volume |
| This compound | 148.16 | 1.0 | 5.0 | 740.8 mg |
| Benzil (1,2-diphenylethane-1,2-dione) | 210.23 | 1.0 | 5.0 | 1.05 g |
| Glacial Acetic Acid | 60.05 | Solvent | - | 25 mL |
| Ethanol | 46.07 | Washing/Recrystallization | - | As needed |
| Deionized Water | 18.02 | Washing | - | As needed |
Equipment
-
100 mL round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
TLC plates (silica gel 60 F254)
-
Buchner funnel and filter flask
-
Standard laboratory glassware
Step-by-Step Procedure
-
Reagent Preparation:
-
Accurately weigh 740.8 mg (5.0 mmol) of this compound and 1.05 g (5.0 mmol) of benzil.
-
Add both solids to a 100 mL round-bottom flask equipped with a magnetic stir bar.
-
-
Reaction Setup:
-
Add 25 mL of glacial acetic acid to the flask. The use of acetic acid as a solvent also provides mild acidic catalysis to promote the reaction.[10]
-
Attach a reflux condenser to the flask and ensure a gentle flow of cooling water.
-
Place the apparatus in a heating mantle on a magnetic stirrer plate.
-
-
Reaction Execution:
-
Begin stirring the mixture to ensure homogeneity.
-
Heat the reaction mixture to reflux (approximately 118 °C for acetic acid) and maintain this temperature.
-
The reaction is typically complete within 2-4 hours.
-
-
Monitoring the Reaction:
-
Periodically monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., 30% Ethyl Acetate in Hexane).
-
Spot the starting materials and the reaction mixture on a TLC plate. The disappearance of the starting materials and the appearance of a new, less polar spot (the product) indicates the reaction is progressing. The reaction is considered complete when the limiting reagent spot is no longer visible.
-
-
Work-up and Isolation:
-
Once the reaction is complete, remove the heating mantle and allow the mixture to cool to room temperature.
-
As the solution cools, the product will typically begin to precipitate as a solid.
-
Pour the cooled reaction mixture into 100 mL of cold deionized water with stirring. This will cause the complete precipitation of the crude product.
-
Collect the solid product by vacuum filtration using a Buchner funnel.
-
Wash the solid on the filter paper sequentially with deionized water (2 x 20 mL) and then with cold ethanol (2 x 10 mL) to remove residual acetic acid and any unreacted starting materials.
-
-
Purification:
-
The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or a mixture of ethanol and N,N-dimethylformamide (DMF).
-
Dissolve the crude solid in a minimum amount of the hot solvent, then allow it to cool slowly to room temperature, and finally in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
-
Expected Results
-
Appearance: The final product, 2,3-diphenyl-1H-indazolo[5,6-b]quinoxaline, is typically a yellow or off-white crystalline solid.
-
Yield: Typical yields for this reaction are in the range of 80-95% after purification.
-
Purity: Purity should be assessed by melting point determination and confirmed by spectroscopic methods.
Product Characterization
To confirm the identity and purity of the synthesized compound, the following analytical techniques are essential:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical structure, confirming the formation of the fused ring system and the presence of the phenyl substituents.
-
Mass Spectrometry (MS): Confirms the molecular weight of the product. High-Resolution Mass Spectrometry (HRMS) can be used to confirm the elemental composition.
-
Infrared (IR) Spectroscopy: Can be used to verify the disappearance of the N-H stretching bands from the diamine starting material and the C=O stretching band from the benzil.
-
Melting Point: A sharp melting point range indicates a high degree of purity.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fused Azolo-Quinoxalines: Candidates for Medicinal Chemistry. A Review of their Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 10. journals.asmarya.edu.ly [journals.asmarya.edu.ly]
- 11. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: The Use of 1H-Indazole-5,6-diamine in Fragment-Based Drug Discovery
Abstract
Fragment-Based Drug Discovery (FBDD) has cemented its role as a powerful alternative to traditional high-throughput screening for identifying high-quality lead compounds.[1][2] This approach hinges on identifying small, low-molecular-weight fragments that bind with low affinity to a biological target, which are then optimized into potent drug candidates. The selection of fragments for a screening library is therefore critical. This document provides a detailed guide on the application of 1H-Indazole-5,6-diamine, a privileged heterocyclic scaffold, as a versatile starting point in FBDD campaigns. We will explore the rationale for its use, its physicochemical properties, and provide detailed protocols for its application in primary screening and structural biology workflows.
The Rationale: Why Fragment-Based Drug Discovery?
FBDD operates on a fundamental principle: smaller, less complex molecules can explore chemical space more efficiently than large, drug-like compounds.[2] While a typical High-Throughput Screening (HTS) library may contain millions of complex molecules, it represents only a minuscule fraction of the theoretical "drug-like" chemical space (estimated at ~10^60 molecules).[3] In contrast, a library of just a few thousand well-chosen fragments can provide a much broader and more efficient sampling of chemical and pharmacophore space.[2][3]
The initial hits from an FBDD campaign typically exhibit weak binding affinities (in the high micromolar to millimolar range).[3][4] Consequently, their detection requires highly sensitive biophysical techniques such as Surface Plasmon Resonance (SPR), Nuclear Magnetic Resonance (NMR) spectroscopy, or X-ray crystallography.[3][5] The value of these low-affinity hits lies in their high "ligand efficiency"—they form high-quality interactions with the target, making them excellent starting points for rational, structure-guided optimization into potent leads.[2]
The Fragment: this compound as a Privileged Scaffold
The indazole core is a well-established "privileged scaffold" in medicinal chemistry, forming the structural basis of numerous FDA-approved drugs, including kinase inhibitors like Pazopanib and Axitinib.[6][7] This prevalence highlights the scaffold's ability to engage in biologically relevant interactions with a wide range of protein targets.[6][8][9]
This compound, specifically, is an exemplary fragment for FBDD. Its rigid bicyclic core provides a defined shape for occupying binding pockets, while the di-amine substitution at the 5- and 6-positions offers two distinct and readily modifiable chemical vectors. These amine groups serve as ideal anchor points for subsequent optimization strategies such as fragment growing or linking.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Fragment-based drug discovery-the importance of high-quality molecule libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drughunter.com [drughunter.com]
- 4. Fragment‐based drug discovery—the importance of high‐quality molecule libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pnrjournal.com [pnrjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Indazole derivatives and their therapeutic applications: a patent review (2013-2017) - PubMed [pubmed.ncbi.nlm.nih.gov]
Synthesizing the Future of Therapeutics: Detailed Protocols for 1H-Indazole-5,6-diamine Derivatives
For Immediate Release
[City, State] – In the landscape of modern medicinal chemistry, the 1H-indazole scaffold stands out as a "privileged structure," forming the core of numerous therapeutic agents.[1][2] Its derivatives, particularly 1H-Indazole-5,6-diamines, are crucial building blocks for developing novel kinase inhibitors and other targeted therapies. This application note provides researchers, scientists, and drug development professionals with a comprehensive guide to the synthesis of these vital compounds, detailing field-proven protocols and the chemical rationale behind them.
The synthesis of 1H-indazole derivatives has been a subject of considerable interest, leading to the development of various synthetic strategies.[2][3][4] This guide focuses on a robust and widely applicable approach: the synthesis starting from commercially available nitroanilines, proceeding through a dinitro-indazole intermediate, and culminating in the target diamine. This method offers a reliable pathway to the desired products with good overall yields.
Strategic Overview: From Nitroaniline to Diaminoindazole
The primary synthetic route detailed herein involves a multi-step process that begins with the nitration of a substituted nitroaniline, followed by diazotization and cyclization to form the indazole ring. Subsequent reduction of the nitro groups yields the final 1H-Indazole-5,6-diamine. This strategy is advantageous due to the accessibility of the starting materials and the relatively straightforward nature of the transformations.
A key intermediate in this pathway is 5,6-dinitro-1H-indazole, which is typically prepared from 6-nitroindazole.[5] The protection of the indazole nitrogen is often a critical step to ensure regioselectivity and improve solubility for subsequent reactions.[5]
Diagram: Synthetic Pathway to this compound
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocols
The following protocols provide step-by-step instructions for the synthesis of this compound derivatives. These methods have been compiled and adapted from established literature procedures.[5][6]
Protocol 1: Synthesis of 5,6-Dinitro-1H-indazole
This procedure describes the nitration of 6-nitro-1H-indazole to form the key dinitro intermediate.
Materials:
-
6-Nitro-1H-indazole
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Deionized water
-
Filter paper
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
Procedure:
-
In a clean, dry round-bottom flask, dissolve 6-nitro-1H-indazole in concentrated sulfuric acid at 0 °C with stirring.
-
Slowly add potassium nitrate portion-wise, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 4-6 hours.
-
Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
The resulting precipitate is collected by vacuum filtration.
-
Wash the solid thoroughly with cold deionized water until the washings are neutral.
-
Dry the product under vacuum to yield 5,6-dinitro-1H-indazole.
Expert Insight: The slow, portion-wise addition of potassium nitrate is critical to control the exothermic reaction and prevent unwanted side products. Maintaining a low temperature throughout the addition is paramount for achieving a high yield and purity of the dinitro compound.
Protocol 2: N-Protection of 5,6-Dinitro-1H-indazole (Optional but Recommended)
Protection of the indazole nitrogen can improve solubility and prevent side reactions in the subsequent reduction step. The tetrahydropyranyl (THP) group is a common choice.
Materials:
-
5,6-Dinitro-1H-indazole
-
3,4-Dihydro-2H-pyran (DHP)
-
Pyridinium p-toluenesulfonate (PPTS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Procedure:
-
Dissolve 5,6-dinitro-1H-indazole in anhydrous dichloromethane.
-
Add 3,4-dihydro-2H-pyran and a catalytic amount of pyridinium p-toluenesulfonate.
-
Stir the mixture at room temperature for 12-16 hours.
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel.
Protocol 3: Reduction of 5,6-Dinitro-1H-indazole to this compound
This final step involves the reduction of the two nitro groups to form the desired diamine. Two common methods are presented below.
Method A: Tin(II) Chloride Reduction
Materials:
-
N-Protected or unprotected 5,6-dinitro-1H-indazole
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol (EtOH) or Ethyl acetate (EtOAc)
-
Concentrated hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Diatomaceous earth (Celite®)
Procedure:
-
Suspend the dinitro-indazole in ethanol or ethyl acetate.[6]
-
Add tin(II) chloride dihydrate and concentrated hydrochloric acid.
-
Heat the mixture to reflux (typically 60-80 °C) for 2-4 hours.[6]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.
-
Filter the resulting suspension through a pad of diatomaceous earth to remove tin salts.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diamine.
-
Purify the product by column chromatography if necessary.
Method B: Catalytic Hydrogenation
Materials:
-
N-Protected or unprotected 5,6-dinitro-1H-indazole
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Parr hydrogenation apparatus or a balloon filled with hydrogen
Procedure:
-
Dissolve the dinitro-indazole in methanol or ethanol in a suitable hydrogenation vessel.
-
Carefully add 10% Pd/C catalyst under an inert atmosphere (e.g., argon or nitrogen).
-
Pressurize the vessel with hydrogen gas (typically 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the mixture vigorously at room temperature for 6-12 hours.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, carefully filter the mixture through a pad of diatomaceous earth to remove the catalyst. Caution: Pd/C is pyrophoric and should be handled with care, preferably wet.
-
Concentrate the filtrate under reduced pressure to yield the this compound.
Trustworthiness of Protocols: Both reduction methods are well-established and reliable for the conversion of dinitroarenes to diaminoarenes. The choice between them often depends on the available equipment and the sensitivity of other functional groups on the molecule. Tin(II) chloride is a robust chemical reductant, while catalytic hydrogenation is a cleaner method but requires specialized equipment and careful handling of the pyrophoric catalyst.
Data Summary: Comparison of Reduction Methods
| Parameter | Method A: SnCl₂·2H₂O | Method B: Catalytic Hydrogenation |
| Reagents | Tin(II) chloride dihydrate, HCl | H₂, 10% Pd/C |
| Solvent | EtOH or EtOAc | MeOH or EtOH |
| Temperature | 60-80 °C | Room Temperature |
| Reaction Time | 2-4 hours | 6-12 hours |
| Workup | Neutralization, filtration, extraction | Filtration |
| Advantages | Readily available reagents, rapid | Cleaner reaction, mild conditions |
| Disadvantages | Stoichiometric tin waste, acidic | Requires H₂ source, pyrophoric catalyst |
Workflow Visualization
Caption: Experimental workflow for synthesis.
Conclusion
The protocols outlined in this application note provide a reliable and adaptable framework for the synthesis of this compound derivatives. By understanding the chemical principles behind each step and adhering to the detailed procedures, researchers can confidently produce these valuable building blocks for the advancement of drug discovery and development. The choice of specific reagents and conditions may be optimized based on the substrate and available laboratory resources.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1H-Indazole-5,6-diamine
Welcome to the dedicated technical support resource for the synthesis of 1H-Indazole-5,6-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are actively working with or planning to synthesize this important scaffold. As a key building block in the development of numerous therapeutic agents, particularly in oncology, the efficient and high-yielding synthesis of this compound is of paramount importance.
This document moves beyond standard protocols to provide a deeper understanding of the underlying chemistry, offering practical, field-tested advice to help you troubleshoot common issues and optimize your synthetic route.
Structure of this Guide
This guide is divided into two main sections:
-
Troubleshooting Guide: This section addresses specific problems you may encounter during the synthesis, providing detailed explanations of the potential causes and actionable solutions.
-
Frequently Asked Questions (FAQs): Here, we cover broader questions about the synthesis, including mechanistic details, reagent selection, and safety considerations.
Troubleshooting Guide: Navigating the Synthesis of this compound
The synthesis of this compound typically involves the reduction of a dinitro-precursor, most commonly 5,6-dinitro-1H-indazole. While conceptually straightforward, this reduction can be fraught with challenges, leading to low yields, incomplete conversion, and the formation of difficult-to-remove impurities. This section will help you diagnose and solve these common problems.
Issue 1: Low or No Yield of this compound
Question: I am performing the reduction of 5,6-dinitro-1H-indazole using SnCl₂·2H₂O and HCl, but I am getting very low yields, or in some cases, no product at all. What could be going wrong?
Answer: This is a common issue that can be traced back to several factors, often related to the reaction conditions or the quality of the reagents.
-
Incomplete Dissolution of the Starting Material: 5,6-dinitro-1H-indazole is sparingly soluble in many solvents. If the starting material is not fully dissolved or at least well-suspended, the reducing agent will not be able to act on it effectively.
-
Solution: Ensure vigorous stirring throughout the reaction. The use of a co-solvent like ethanol or methanol with aqueous HCl can improve the solubility of the starting material.
-
-
Degradation of the Reducing Agent: Stannous chloride (SnCl₂·2H₂O) is susceptible to oxidation by atmospheric oxygen, especially in solution. If your SnCl₂·2H₂O has been stored for a long time or has been exposed to air, it may have partially oxidized to Sn(IV), which is not an effective reducing agent in this context.
-
Solution: Use a fresh bottle of SnCl₂·2H₂O. If you suspect your reagent is old, you can test for the presence of Sn(II) by its ability to decolorize a solution of iodine.
-
-
Insufficient Acid Concentration: The reduction of nitro groups by SnCl₂ is highly dependent on the concentration of hydrochloric acid. The acid serves to activate the nitro groups and to keep the tin salts in solution.
-
Solution: Use concentrated HCl as the recipe typically calls for. Ensure that the molar ratio of HCl to the nitro compound is sufficient. A common ratio is 10-20 equivalents of HCl.
-
-
Reaction Temperature: While the reaction is typically run at elevated temperatures (e.g., 60-80 °C) to ensure a reasonable reaction rate, excessively high temperatures can lead to the degradation of the product.
-
Solution: Carefully control the reaction temperature using a temperature-controlled heating mantle or oil bath. Monitor the reaction progress by TLC to determine the optimal reaction time and avoid prolonged heating.
-
Experimental Protocol: Optimized Reduction of 5,6-dinitro-1H-indazole
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5,6-dinitro-1H-indazole (1.0 eq).
-
Add ethanol (10 mL/g of starting material) and concentrated hydrochloric acid (10 eq).
-
Stir the mixture vigorously to obtain a fine slurry.
-
In a separate beaker, dissolve SnCl₂·2H₂O (10 eq) in concentrated hydrochloric acid (5 mL/g of SnCl₂·2H₂O).
-
Add the SnCl₂ solution to the slurry of the starting material in a dropwise manner. The reaction is exothermic, so control the addition rate to maintain the temperature below 50 °C.
-
After the addition is complete, heat the reaction mixture to 70 °C and maintain it for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.
-
Cool the reaction mixture to room temperature and then to 0 °C in an ice bath.
-
Carefully basify the mixture with a concentrated solution of NaOH or NH₄OH to pH 8-9. The product will precipitate out of the solution.
-
Filter the precipitate, wash it with cold water, and dry it under vacuum to obtain the crude this compound.
Issue 2: Formation of a Dark, Tarry Substance Instead of a Crystalline Product
Question: After the reduction and workup, I am left with a dark, oily, or tarry substance that is very difficult to handle and purify. What is causing this, and how can I prevent it?
Answer: The formation of tar is a strong indication of product degradation or the formation of polymeric side products. This is often due to aerial oxidation of the diamine product, which is highly susceptible to oxidation, especially under basic conditions and in the presence of air.
-
Aerial Oxidation: Aromatic diamines are notoriously unstable and can be easily oxidized to form colored, polymeric materials. This is exacerbated by the presence of residual metals from the reducing agent (e.g., tin salts) which can catalyze oxidation.
-
Solution: Perform the workup under an inert atmosphere (e.g., nitrogen or argon). After basification, filter the product as quickly as possible. Washing the crude product with a solution of sodium dithionite (Na₂S₂O₄) can help to reduce any oxidized species and lighten the color of the product.
-
-
Residual Tin Salts: If the tin salts are not completely removed during the workup, they can co-precipitate with the product and contribute to the formation of an intractable mixture.
-
Solution: After basification, add a solution of EDTA to chelate the tin salts and keep them in the aqueous phase. This will result in a cleaner precipitation of the desired product.
-
Troubleshooting Workflow for Tar Formation
Caption: A troubleshooting workflow for diagnosing and resolving the issue of tar formation during the synthesis of this compound.
Issue 3: Incomplete Reduction and Formation of Mono-amino Impurities
Question: My final product is contaminated with a significant amount of 5-amino-6-nitro-1H-indazole or 6-amino-5-nitro-1H-indazole. How can I drive the reaction to completion?
Answer: The presence of mono-reduced impurities indicates that the reduction is not proceeding to completion. This can be due to several factors:
-
Insufficient Reducing Agent: The stoichiometry of the reaction requires a large excess of the reducing agent. For the reduction of two nitro groups to two amino groups, a theoretical minimum of 6 equivalents of SnCl₂ is required. In practice, a larger excess is often necessary to ensure complete conversion.
-
Solution: Increase the amount of SnCl₂·2H₂O to 10-12 equivalents.
-
-
Reaction Time: The reduction of the second nitro group is often slower than the first. If the reaction is stopped prematurely, you will isolate a mixture of the desired diamine and the mono-amino intermediates.
-
Solution: Monitor the reaction closely by TLC. Ensure that the spot corresponding to the mono-amino intermediate has completely disappeared before stopping the reaction.
-
-
Poor Mass Transfer: If the reaction mixture is not stirred efficiently, localized depletion of the reducing agent can occur, leading to incomplete reaction.
-
Solution: Use a mechanical stirrer for larger-scale reactions to ensure efficient mixing.
-
Table 1: Effect of Reaction Parameters on the Reduction of 5,6-dinitro-1H-indazole
| Parameter | Low Value/Condition | High Value/Condition | Expected Outcome |
| Equivalents of SnCl₂·2H₂O | 4-6 eq | 10-12 eq | Higher equivalents lead to more complete reduction and higher yield. |
| Reaction Temperature | Room Temperature | 70-80 °C | Higher temperatures increase the reaction rate but may lead to degradation if too high. |
| Reaction Time | 1-2 hours | 4-6 hours | Longer reaction times can drive the reaction to completion, but should be monitored by TLC. |
| Stirring Speed | Low (magnetic stir bar) | High (mechanical stirrer) | Efficient stirring improves mass transfer and ensures a homogeneous reaction. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the reduction of a nitro group by SnCl₂/HCl?
A1: The reduction of a nitro group by stannous chloride in the presence of hydrochloric acid is a complex process that is believed to proceed through a series of single-electron transfers. While the exact mechanism is still a subject of some debate, the generally accepted pathway involves the initial formation of a nitroso intermediate, followed by further reduction to a hydroxylamine, and finally to the amine. The role of HCl is to protonate the oxygen atoms of the nitro group, making it a better electron acceptor.
Reaction Mechanism Overview
Caption: A simplified representation of the stepwise reduction of an aromatic nitro group to an amine.
Q2: Are there any alternative, milder reducing agents that can be used for this transformation?
A2: Yes, while SnCl₂/HCl is a classic and robust method, there are several alternatives that may be preferable in certain situations, especially if your molecule contains other functional groups that are sensitive to strongly acidic conditions.
-
Catalytic Hydrogenation: This is a very clean and efficient method. The reaction is typically carried out using a catalyst such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under an atmosphere of hydrogen gas. This method avoids the use of stoichiometric amounts of metal salts, which simplifies the workup. However, it requires specialized equipment (a hydrogenation reactor) and care must be taken to handle the flammable hydrogen gas and the pyrophoric catalyst.
-
Transfer Hydrogenation: This is a variation of catalytic hydrogenation where the hydrogen is supplied by a donor molecule, such as ammonium formate, cyclohexene, or isopropanol, in the presence of a catalyst (e.g., Pd/C). This method is often more convenient to carry out in a standard laboratory setting than using hydrogen gas.
-
Sodium Dithionite (Na₂S₂O₄): This is a relatively mild reducing agent that can be used for the reduction of nitro groups. The reaction is typically carried out in a mixture of water and an organic solvent, such as THF or methanol.
Q3: What are the main safety precautions to consider when synthesizing this compound?
A3: The synthesis of this compound involves several hazards that must be carefully managed.
-
Corrosive Reagents: Concentrated hydrochloric acid is highly corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reaction should be carried out in a well-ventilated fume hood.
-
Exothermic Reaction: The addition of the SnCl₂ solution to the starting material is exothermic. The addition should be done slowly and with cooling to prevent the reaction from becoming uncontrollable.
-
Product Instability: As mentioned earlier, the diamine product is susceptible to aerial oxidation. It should be handled under an inert atmosphere as much as possible and stored in a cool, dark place.
-
Toxicity: The toxicity of this compound has not been fully characterized. As with all new chemical entities, it should be handled with care, and exposure should be minimized.
Q4: How can I purify the crude this compound?
A4: The crude product can often be purified by recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product is dissolved in a minimal amount of hot ethanol, and then water is added dropwise until the solution becomes cloudy. The solution is then allowed to cool slowly to room temperature, and then to 0 °C in an ice bath to induce crystallization. The purified product is then collected by filtration, washed with cold ethanol/water, and dried under vacuum.
If recrystallization is not sufficient to remove all impurities, column chromatography on silica gel can be used. A typical eluent system would be a gradient of methanol in dichloromethane. However, it is important to note that aromatic diamines can be somewhat unstable on silica gel, so the chromatography should be performed as quickly as possible.
Technical Support Center: Synthesis of 1H-Indazole-5,6-diamine
Welcome to the technical support center for the synthesis of 1H-Indazole-5,6-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic intermediate. Here, we address common challenges, provide in-depth troubleshooting advice, and answer frequently asked questions to help you optimize your synthesis and achieve high purity for your target compound.
Part 1: Troubleshooting Guide for Common Synthetic Issues
This section is formatted as a direct Q&A to address specific problems you may encounter during the synthesis of this compound, particularly when following a route involving the reduction of a dinitro-indazole precursor.
Q1: My final product is contaminated with a significant amount of a mono-reduced species (e.g., 5-amino-6-nitro-1H-indazole). How can I ensure complete reduction?
A1: Cause & Scientific Explanation
Incomplete reduction is a frequent issue when converting dinitro aromatic compounds to their corresponding diamines. The two nitro groups on the indazole ring have different electronic environments, which can lead to different reduction rates. The reduction of the first nitro group can electronically deactivate the ring, making the reduction of the second group slower. Furthermore, certain reagents may exhibit selectivity under specific conditions.[1]
Commonly used reduction methods include catalytic hydrogenation (e.g., H₂ over Pd/C) and metal/acid reductions (e.g., SnCl₂, Fe/HCl).[2][3] The choice of reagent and reaction conditions is critical to drive the reaction to completion. For instance, with catalytic hydrogenation, catalyst poisoning or insufficient hydrogen pressure can halt the reaction prematurely. With metal/acid systems, inadequate stoichiometry of the metal or acid, or passivation of the metal surface, can lead to incomplete conversion.
Troubleshooting & Recommended Actions:
-
Increase Reagent Stoichiometry: For metal/acid systems like Fe/HCl or SnCl₂/HCl, ensure a sufficient excess of the reducing agent is used. A molar excess of 5-10 equivalents of the metal per nitro group is a good starting point.
-
Optimize Reaction Time and Temperature: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). If the reaction stalls, a moderate increase in temperature (e.g., from room temperature to 40-60 °C) can often provide the necessary activation energy to reduce the second nitro group.
-
Re-evaluate Your Reducing System:
-
Catalytic Hydrogenation (H₂/Pd/C): This is a clean method but can be sensitive. Ensure your catalyst is active (use a fresh batch if necessary) and that the system is properly purged and maintained under adequate hydrogen pressure (50-100 psi is typical). The presence of catalyst poisons (e.g., sulfur compounds) in your starting material can inhibit the reaction.
-
Iron/Acid (Fe/HCl or Fe/NH₄Cl): This is a robust and cost-effective method. Activating the iron powder with dilute acid before adding your substrate can improve its reactivity. The choice of acid can also be important; acetic acid is sometimes used as a solvent and proton source.[3]
-
Tin(II) Chloride (SnCl₂): This is another effective reagent, typically used in concentrated HCl or ethanol. It is a homogenous reaction and can be easier to monitor, but the tin waste requires proper disposal.
-
Q2: My NMR analysis shows the presence of an unexpected isomer alongside my desired this compound. What is the likely cause?
A2: Cause & Scientific Explanation
Isomeric impurities in indazole synthesis often originate from the cyclization step that forms the pyrazole ring. The regioselectivity of this ring closure is highly dependent on the substitution pattern of the precursor and the reaction mechanism. For instance, in a classic synthesis starting from a substituted o-toluidine, diazotization followed by intramolecular cyclization establishes the indazole core.[4] If the starting material allows for cyclization at more than one position, an isomeric mixture can result.
Another common precursor is a 2-methyl-dinitroaniline. Nitration of 3-methylaniline, for example, can produce a mixture of dinitro isomers, which, when carried forward, will result in a mixture of indazole products.
Troubleshooting & Recommended Actions:
-
Verify Starting Material Purity: The most critical step is to ensure the regiochemical purity of your starting material before the cyclization reaction. Use NMR and HPLC to confirm the structure and purity of your precursor (e.g., the dinitro-toluidine or dinitro-aniline derivative).
-
Purify the Precursor: If your starting material is a mixture of isomers, it is almost always easier to purify it at this early stage rather than separating the final indazole isomers, which often have very similar physical properties. Column chromatography is the most common method for this purification.
-
Optimize Cyclization Conditions: While less common for correcting major isomeric issues, reaction conditions can sometimes influence the ratio of products. For reactions like the Davis-Beirut reaction, carefully controlling the base and temperature may favor one cyclization pathway over another. However, starting with a pure precursor is the most reliable strategy.
Q3: My this compound product degrades and darkens quickly, even after purification. How can I improve its stability?
A3: Cause & Scientific Explanation
Aromatic diamines, particularly those with adjacent amino groups like this compound, are highly susceptible to auto-oxidation. The electron-rich nature of the molecule makes it reactive towards atmospheric oxygen, leading to the formation of colored, often polymeric, quinone-imine type structures. This process is often accelerated by exposure to light and trace metal impurities.
Troubleshooting & Recommended Actions:
-
Handle Under Inert Atmosphere: Once the reduction is complete and the product is isolated, all subsequent handling should be performed under an inert atmosphere (Nitrogen or Argon) to minimize contact with oxygen.
-
Storage Conditions: Store the final product in a sealed, amber-colored vial (to protect from light) under an inert atmosphere. For long-term storage, keeping it in a freezer at -20 °C is highly recommended.
-
Purification Technique: Ensure that the final purification step effectively removes any residual metal catalysts (e.g., Pd, Fe, Sn) from the reduction step, as these can catalyze oxidation. An aqueous workup with a chelating agent like EDTA can sometimes help.
-
Salt Formation: If the freebase is too unstable for your application, consider converting it to a more stable salt, such as the hydrochloride (HCl) salt. This can be achieved by dissolving the purified diamine in a suitable solvent (like isopropanol or ether) and bubbling dry HCl gas through it or adding a solution of HCl in a non-protic solvent.
Part 2: Frequently Asked Questions (FAQs)
FAQ 1: What is a reliable synthetic route to prepare this compound?
A common and well-established route starts from 2,4-dinitrotoluene. The key steps are:
-
Oxidation: The methyl group of 2,4-dinitrotoluene is oxidized to a carboxylic acid.
-
Cyclization with Hydrazine: The resulting 2,4-dinitrobenzoic acid derivative is then cyclized using hydrazine to form 5,7-dinitro-1H-indazole.
-
Reduction: The dinitro-indazole is then reduced to the target this compound. This final reduction step is often the most challenging, as discussed in the troubleshooting guide.
This pathway is illustrated in the diagram below.
Caption: A common synthetic route and potential side product.
FAQ 2: Which analytical techniques are best for identifying side products and confirming the final structure?
A combination of techniques is essential for unambiguous characterization.
| Technique | Purpose | Key Observations |
| ¹H NMR | Structural confirmation and purity assessment. | Look for the characteristic N-H proton of the indazole ring (often a broad singlet >10 ppm). The aromatic protons will have specific splitting patterns and chemical shifts that distinguish the 5,6-disubstituted pattern from other isomers. The disappearance of nitro-group influenced signals and the appearance of broad -NH₂ signals (which can be exchanged with D₂O) confirms reduction. |
| ¹³C NMR | Confirms the carbon skeleton. | Provides a unique fingerprint for the molecule. Useful for distinguishing between isomers that may have similar ¹H NMR spectra. |
| Mass Spec (MS) | Confirms molecular weight. | The molecular ion peak should match the calculated mass of C₇H₈N₄. High-resolution MS (HRMS) can confirm the elemental composition. |
| HPLC | Purity assessment and quantification of impurities. | A reverse-phase HPLC method can separate the polar diamine product from less polar intermediates like the mono-amino-nitro species and non-polar starting materials. This is the best technique to determine the purity percentage. |
Table 1: Common Side Products and Their Analytical Signatures
| Side Product | Identification Method | Expected Signature |
| 5-amino-6-nitro-1H-indazole | HPLC & MS | HPLC: A less polar peak than the final product. MS: M+ peak at M+30 compared to the product (loss of H₂ vs gain of O). |
| Isomeric Diamine | ¹H & ¹³C NMR | Different aromatic proton splitting patterns and chemical shifts. |
| Unreacted Dinitro Precursor | TLC & HPLC | A significantly less polar spot/peak compared to the product. |
| Oxidized/Polymeric Impurities | Visual & HPLC | Product appears colored (yellow/brown/black). HPLC may show a complex mixture of broad, late-eluting peaks. |
Part 3: Experimental Protocols & Workflows
Protocol 1: General Procedure for Reduction of 5,6-Dinitro-1H-indazole with Iron
Disclaimer: This is a representative protocol and should be optimized for your specific scale and equipment. Always perform a thorough safety assessment before conducting any experiment.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the 5,6-dinitro-1H-indazole (1.0 eq) and ethanol (10-20 mL per gram of starting material).
-
Reagent Addition: Add iron powder (Fe, ~10 eq) and ammonium chloride (NH₄Cl, ~2 eq).
-
Reaction: Heat the mixture to reflux (approx. 80 °C) under a nitrogen atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or HPLC. The reaction is typically complete within 2-4 hours. Look for the complete disappearance of the starting material and the mono-reduced intermediate.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake thoroughly with hot ethanol.
-
Combine the filtrates and evaporate the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any remaining acid, followed by a brine wash.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude this compound can be purified by column chromatography on silica gel, often using a dichloromethane/methanol or ethyl acetate/hexane gradient. Note: Work quickly and under an inert atmosphere if possible to prevent oxidation on the column.
Troubleshooting Workflow Diagram
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 3. Design and Synthesis of New 6-Nitro and 6-Amino-3,3a,4,5-Tetrahydro-2H-Benzo[g]indazole Derivatives: Antiproliferative and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Overcoming Regioselectivity Issues in Indazole Alkylation
Welcome to the Technical Support Center for Indazole Alkylation. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of regioselective N-alkylation of the indazole scaffold. The indazole nucleus is a critical pharmacophore in medicinal chemistry, but the presence of two nucleophilic nitrogen atoms (N1 and N2) frequently leads to challenges in controlling regioselectivity, impacting yields and purification efforts.[1][2][3]
This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed, field-proven protocols to empower you to overcome these challenges in your own laboratory.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems you may encounter during the N-alkylation of indazoles. The solutions provided are based on established chemical principles and validated experimental data.
Issue 1: My reaction yields a mixture of N1 and N2 alkylated isomers. How can I improve selectivity for the N1 position?
Root Cause Analysis:
The formation of regioisomeric mixtures is the most common challenge in indazole alkylation.[2][4][5] The indazolide anion, formed upon deprotonation, is an ambident nucleophile, meaning it can react at either nitrogen.[6] The ratio of N1 to N2 products is highly sensitive to a delicate interplay of factors including the base, solvent, counterion, temperature, and the steric and electronic nature of both the indazole substituents and the alkylating agent.[1][3][6]
To favor the N1 isomer, which is generally the thermodynamically more stable product, the reaction conditions must be optimized to allow for thermodynamic control.[1][2][3][7]
Solutions & Protocols:
Strategy A: The Classic NaH/THF System (Kinetic Control Favoring N1)
The combination of sodium hydride (NaH) in an aprotic, non-polar solvent like tetrahydrofuran (THF) is a widely successful method for achieving high N1 selectivity.[1][3][6]
-
Causality: The high N1 selectivity observed with NaH in THF is often attributed to the formation of a tight sodium indazolide ion pair. It is proposed that the sodium cation coordinates to the N2 nitrogen (and potentially a chelating group at the C3 position), sterically blocking the approach of the electrophile.[5][6][8] This directs the alkylating agent to the more accessible N1 position. This protocol represents a kinetically controlled pathway that fortunately leads to the thermodynamically favored isomer in many cases.
dot
Caption: Proposed mechanism for N1-selective alkylation using NaH/THF.
Protocol 1: High-Selectivity N1-Alkylation using NaH/THF [1][2][6]
-
Preparation: To a flame-dried flask under an inert atmosphere (N₂ or Ar), add the substituted 1H-indazole (1.0 eq.).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF) to achieve a concentration of 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise. Caution: Hydrogen gas is evolved.
-
Stirring: Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Alkylation: Add the alkylating agent (e.g., alkyl bromide, iodide, or tosylate, 1.1-1.5 eq.) dropwise at room temperature. The reaction progress should be monitored by TLC or LC-MS.
-
Quenching: Upon completion, cool the reaction to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Workup & Purification: Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Strategy B: Cesium Carbonate in Dioxane (Thermodynamic Control)
For certain substrates, particularly with tosylate electrophiles, cesium carbonate in dioxane at elevated temperatures can provide excellent N1 selectivity.[5][6]
-
Causality: The larger, "softer" cesium cation forms a looser ion pair with the indazolide anion compared to sodium. This, combined with heating, can facilitate an equilibrium between the N1 and N2 isomers, ultimately favoring the formation of the more thermodynamically stable N1 product.[5][8]
Protocol 2: N1-Alkylation using Cs₂CO₃/Dioxane [5][6]
-
Setup: To a solution of the indazole (1.0 eq.) in dioxane (0.1 M) in a sealed vial, add cesium carbonate (Cs₂CO₃, 2.0 eq.).
-
Electrophile Addition: Add the alkyl tosylate (1.5 eq.).
-
Heating: Heat the reaction mixture to 90 °C.
-
Monitoring: Stir for 2-4 hours or until LC-MS confirms reaction completion.
-
Workup & Purification: Cool to room temperature, dilute with water, and extract with ethyl acetate. Dry the combined organic layers over Na₂SO₄, concentrate, and purify via silica gel chromatography.
Issue 2: I need to synthesize the N2-alkylated isomer selectively. How can I reverse the selectivity?
Root Cause Analysis:
Achieving N2 selectivity requires overriding the inherent thermodynamic preference for the N1 isomer. This is typically accomplished through one of three strategies:
-
Steric Hindrance: Introducing a bulky substituent at the C7 position of the indazole ring sterically shields the N1 position, forcing the alkylating agent to attack N2.[1][6][9]
-
Kinetic Control: Employing reaction conditions that favor the kinetically controlled formation of the N2 isomer. This product forms via a lower energy transition state, even if the product itself is less stable.[10][11][12]
-
Specialized Reagents: Using specific alkylating agents and catalysts designed to favor N2 attack.
Solutions & Protocols:
Strategy A: Exploiting Steric and Electronic Effects
If your synthetic route allows, installing a substituent at the C7 position is a powerful directing tool.
-
Causality: Electron-withdrawing groups like -NO₂ or -CO₂Me at the C7 position have been shown to confer excellent N2 regioselectivity, even under standard NaH/THF conditions that typically favor N1.[1][3][9] This is due to a combination of steric blocking of N1 and electronic modulation of the nucleophilicity of the two nitrogen atoms.
Strategy B: Mitsunobu Reaction (Kinetic Control)
The Mitsunobu reaction is a classic method that often shows a strong preference for the N2 position.[1][5][7]
-
Causality: The reaction proceeds through a different mechanism involving a phosphonium intermediate. The regioselectivity is determined by the kinetic attack of the indazole nitrogen on this intermediate, which frequently favors the N2 position.[5]
Protocol 3: N2-Alkylation via the Mitsunobu Reaction [2][3]
-
Preparation: Dissolve the 1H-indazole (1.0 eq.), the desired alcohol (1.5 eq.), and triphenylphosphine (PPh₃, 1.5 eq.) in anhydrous THF.
-
Reagent Addition: Cool the solution to 0 °C. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight.
-
Purification: Remove the solvent under reduced pressure and purify the crude mixture directly by flash column chromatography.
Strategy C: Acid-Catalyzed Alkylation with Specialized Reagents
Recent advances have shown that highly selective N2 alkylation can be achieved under acidic conditions using specific alkylating agents like 2,2,2-trichloroacetimidates or diazo compounds.[10][13][14]
-
Causality: Under acidic catalysis (e.g., TfOH), the alkylating agent is activated. The protonated indazole or a specific tautomeric form is involved. Computational studies suggest that the transition state for nucleophilic attack by the N2 nitrogen is significantly lower in energy than the transition state for N1 attack, leading to high N2 selectivity.[10]
Protocol 4: TfOH-Catalyzed N2-Alkylation with Diazo Compounds [2][13]
-
Preparation: To a solution of the 1H-indazole (1.0 eq.) in an anhydrous solvent like dichloromethane (DCM), add the diazo compound (1.2 eq.).
-
Catalyst Addition: Cool the mixture to 0 °C and add triflic acid (TfOH, 0.1-0.2 eq.) dropwise.
-
Reaction: Stir at room temperature until completion (monitor by TLC/LC-MS).
-
Workup & Purification: Quench with saturated aqueous sodium bicarbonate (NaHCO₃). Extract with DCM, dry the combined organic layers over Na₂SO₄, and concentrate. Purify the residue by column chromatography.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental reason for the regioselectivity problem in indazole alkylation?
The 1H-indazole tautomer is thermodynamically more stable than the 2H-tautomer.[1][3][5][8] However, upon deprotonation with a base, the resulting indazolide anion is a resonance-stabilized ambident nucleophile with significant electron density on both N1 and N2, making both sites reactive towards electrophiles.[4][6]
dot
References
- 1. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. d-nb.info [d-nb.info]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 8. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.ucc.ie [research.ucc.ie]
- 10. wuxibiology.com [wuxibiology.com]
- 11. jackwestin.com [jackwestin.com]
- 12. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 13. TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for 1H-Indazole-5,6-diamine
Introduction: 1H-Indazole-5,6-diamine is a critical building block in contemporary drug discovery, serving as a key scaffold for a multitude of pharmacologically active agents, particularly kinase inhibitors used in oncology.[1][2][3] Its unique structure, featuring a vicinal diamine arrangement on the benzene ring, allows for the construction of complex heterocyclic systems. However, the synthesis and handling of this molecule are fraught with challenges, primarily due to the lability of the diamine functionality, which is highly susceptible to oxidation.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing the synthesis of this compound. We will delve into the causality behind common experimental pitfalls and offer field-proven, step-by-step protocols to ensure reproducible, high-yield outcomes.
Foundational Synthesis Strategy: A Two-Step Approach
A robust and common strategy for preparing this compound involves a two-step process starting from commercially available 1H-indazole. The core logic is to first install nitro groups, which are stable and direct subsequent chemistry, and then reduce them in the final step to the desired, more sensitive amine groups.
Caption: High-level workflow for the synthesis of this compound.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems encountered during the synthesis, framed in a question-and-answer format.
Issue 1: Incomplete Reduction and Low Yield
Q: My reduction of 5,6-dinitro-1H-indazole to the diamine is sluggish, stalls, or results in low yields. What are the critical parameters to investigate?
A: This is the most common failure point. The efficiency of reducing two aromatic nitro groups to amines without generating side products is highly dependent on the chosen method and reaction environment.
Causality: The choice of reducing agent dictates the mechanism and potential for side reactions. Catalytic hydrogenation is clean but sensitive to impurities, while metal/acid reductions are robust but can be less selective and require more rigorous workup.
Troubleshooting Steps:
-
Evaluate Your Reduction System: The three most common systems each have distinct advantages and disadvantages. Your choice should be guided by available equipment, scale, and tolerance for impurities.
| Reduction Method | Reagent/Catalyst | Typical Solvent | Pros | Cons |
| Catalytic Hydrogenation | 10% Pd/C, PtO₂ | EtOH, MeOH, EtOAc | High yield, clean reaction, easy workup (filtration) | Sensitive to catalyst poisons (sulfur, halides); Requires specialized hydrogenation equipment. |
| Metal/Acid Reduction | SnCl₂·2H₂O | EtOH, HCl | Robust, tolerates more functional groups, inexpensive | Workup can be complex (removal of tin salts); Stoichiometric amounts of metal waste. |
| Transfer Hydrogenation | Ammonium formate, Hydrazine | MeOH, EtOH with Pd/C catalyst | Avoids use of pressurized H₂ gas; Generally mild conditions. | Can be slower; Hydrazine is highly toxic.[4] |
-
Optimize Catalyst Loading (for Hydrogenation): For catalytic hydrogenation, insufficient catalyst loading is a primary cause of incomplete reactions.
-
Baseline: Start with 5-10 mol% of 10% Pd/C.
-
Troubleshooting: If the reaction stalls (monitored by TLC or LC-MS showing mono-amino nitro-indazole intermediate), carefully add another 2-5 mol% of catalyst in situ. Avoid opening the reaction vessel to air if possible.
-
-
Check Hydrogen Pressure & Delivery: Ensure adequate hydrogen pressure (typically 50 psi to start) and vigorous stirring. Poor agitation prevents the catalyst from being properly suspended, drastically reducing the effective catalyst surface area and slowing the reaction.
-
Solvent Purity and Degassing: The solvent must be free of potential catalyst poisons. Furthermore, dissolved oxygen can react with the product and catalyst. Before introducing hydrogen, thoroughly degas the reaction mixture by bubbling nitrogen or argon through it or by using several vacuum/nitrogen backfill cycles.
Caption: Decision tree for troubleshooting low-yield reduction reactions.
Issue 2: Product Instability and Purification Difficulties
Q: My final product, this compound, darkens rapidly upon isolation and is difficult to purify. How can I improve its stability and develop a reliable purification protocol?
A: This is a classic problem with aromatic vicinal diamines. The electron-rich nature of the two adjacent amino groups makes the molecule highly susceptible to aerobic oxidation, leading to the formation of colored, often polymeric, impurities.
Causality: Oxygen in the air readily oxidizes the diamine to the corresponding quinone-diimine, which is highly reactive and can polymerize, leading to discoloration (typically turning from off-white/tan to dark brown or black). This process is often accelerated by light and trace metals.
Troubleshooting & Best Practices:
-
Maintain an Inert Atmosphere: This is the single most critical factor. From the moment the reduction is complete, every step (filtration, concentration, purification) should be performed under a blanket of nitrogen or argon.
-
Filtration: Filter the catalyst through a pad of Celite® in a sealed Buchner funnel purged with nitrogen. Wash the filter cake with deoxygenated solvent.
-
Solvent Evaporation: Use a rotary evaporator with a nitrogen inlet on the vacuum line to prevent air from being drawn in as the vacuum is released.
-
-
Rapid Isolation and Purification: Do not leave the crude product exposed to the atmosphere for extended periods. Proceed immediately to purification after the initial workup.
-
Column Chromatography: This is often not ideal for diamines due to their high polarity and tendency to streak on silica gel and oxidize during the long exposure time. If necessary, use a deactivated silica (e.g., treated with triethylamine) and run the column quickly with deoxygenated eluents.
-
Crystallization/Precipitation (Recommended): The preferred method is to precipitate the product as a salt (e.g., the dihydrochloride salt). This dramatically increases its stability.
-
After catalyst filtration, concentrate the solution to a small volume.
-
Dilute with a solvent in which the free base is soluble but the salt is not (e.g., isopropanol or ethyl acetate).
-
Slowly add a solution of HCl in a suitable solvent (e.g., HCl in diethyl ether or isopropanol) until precipitation is complete.
-
Collect the stable salt by filtration, wash with a non-polar solvent (like heptane), and dry under vacuum. The free base can be regenerated just before use if necessary.
-
-
-
Storage: Store the final product (preferably as the salt) in an amber vial under an inert atmosphere (argon is heavier than air and provides a better blanket) at low temperatures (-20°C is recommended for long-term storage).
Frequently Asked Questions (FAQs)
Q1: What are the key analytical techniques for monitoring the reduction of 5,6-dinitro-1H-indazole? A1: Thin-Layer Chromatography (TLC) is excellent for qualitative monitoring. Use a mobile phase like 10% Methanol in Dichloromethane. The dinitro starting material will be the least polar (highest Rf), the mono-amino-mono-nitro intermediate will be in the middle, and the final diamine product will be the most polar (lowest Rf, often staying near the baseline). For quantitative analysis and precise identification of intermediates, LC-MS is the gold standard.
Q2: Are there any known side reactions during the initial dinitration of 1H-indazole? A2: Yes. Over-nitration to form trinitro-indazoles is possible if the temperature is not carefully controlled (keep below 10°C). Additionally, oxidation of the indazole ring can occur with excessively harsh nitrating conditions. Careful, slow addition of the nitrating agent and maintaining low temperatures are key to achieving high selectivity for the desired 5,6-dinitro isomer.
Q3: My this compound product shows a broad signal in the 1H NMR for the amine protons. Is this normal? A3: Yes, this is very common. The -NH₂ protons are exchangeable and their chemical shift and peak shape can be highly dependent on the solvent, concentration, and presence of trace amounts of water. In DMSO-d₆, you might see a broad singlet. Adding a drop of D₂O will cause the signal to disappear, confirming it corresponds to the amine protons.
Detailed Experimental Protocols
Protocol 1: Synthesis of 5,6-Dinitro-1H-indazole
-
Safety: This reaction is highly exothermic and uses strong acids and a nitrating agent. Perform in a chemical fume hood with appropriate personal protective equipment (lab coat, gloves, safety glasses). Have a base bath ready for quenching.
-
To a flask cooled in an ice-salt bath (0 to -5 °C), add concentrated sulfuric acid (H₂SO₄, 5 mL per 1 g of indazole).
-
While maintaining the temperature below 5°C, add 1H-indazole (1.0 eq) portion-wise with vigorous stirring.
-
In a separate flask, prepare the nitrating mixture by slowly adding concentrated sulfuric acid (2.5 mL per 1 g of indazole) to fuming nitric acid (HNO₃, >90%, 2.2 eq) at 0°C.
-
Add the cold nitrating mixture dropwise to the indazole solution, ensuring the internal temperature does not exceed 10°C. The addition should take at least 30-45 minutes.
-
After the addition is complete, allow the reaction to stir at 0-5°C for an additional 2 hours.
-
Very carefully, pour the reaction mixture onto crushed ice with stirring.
-
A yellow precipitate will form. Allow the ice to melt completely, then collect the solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the washings are neutral (pH ~7).
-
Dry the solid under vacuum to yield 5,6-dinitro-1H-indazole. The product can be recrystallized from ethanol if further purification is needed.
Protocol 2: Optimized Catalytic Hydrogenation to this compound Dihydrochloride
-
Safety: Hydrogen gas is flammable and explosive. Use appropriate hydrogenation equipment (e.g., a Parr shaker) in a well-ventilated area. Palladium on carbon is pyrophoric when dry and exposed to air. Do not allow the catalyst to dry on the filter paper.
-
To a hydrogenation vessel, add 5,6-dinitro-1H-indazole (1.0 eq) and a suitable solvent such as ethanol or methanol (20 mL per 1 g).
-
Carefully add 10% Palladium on Carbon (10 mol%, 50% wet).
-
Seal the vessel and purge thoroughly with nitrogen gas (3 cycles of vacuum/N₂ backfill).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature. Monitor the reaction progress by observing hydrogen uptake and periodically by TLC or LC-MS (by carefully and safely taking a sample). The reaction is typically complete in 4-8 hours.
-
Once the reaction is complete, carefully depressurize and purge the vessel with nitrogen.
-
Under a nitrogen atmosphere, filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with deoxygenated ethanol. (Caution: Keep the catalyst wet on the filter paper).
-
Combine the filtrates and concentrate under reduced pressure to approximately one-quarter of the original volume.
-
Add a solution of 4M HCl in 1,4-dioxane dropwise with stirring. A precipitate will form. Continue adding until no further precipitation is observed.
-
Stir the resulting slurry for 30 minutes at room temperature.
-
Collect the white/off-white solid by filtration, wash with a small amount of cold ethanol, followed by diethyl ether.
-
Dry the solid under vacuum to afford this compound dihydrochloride as a stable salt.
References
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | MDPI [mdpi.com]
- 4. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
Technical Support Center: Troubleshooting Low Reactivity of 1H-Indazole-5,6-diamine
Welcome to the technical support center for 1H-Indazole-5,6-diamine. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the reactivity of this versatile building block. Here, we will explore the underlying chemical principles governing its reactivity and provide actionable troubleshooting strategies to ensure the success of your synthetic endeavors.
Introduction: Understanding the Reactivity Profile of this compound
This compound is a unique aromatic diamine, analogous to o-phenylenediamine, but with the added complexity of a fused pyrazole ring. Its utility in the synthesis of novel heterocyclic compounds, particularly in medicinal chemistry for kinase inhibitors, is significant.[1] However, its reactivity can be nuanced, often leading to lower than expected yields or sluggish reactions. The key to troubleshooting lies in understanding the electronic nature of the molecule and the factors that influence the nucleophilicity of its two amino groups.
The reactivity of o-phenylenediamine derivatives in condensation reactions is critically dependent on the nucleophilic character of the amino groups.[1] Electron-donating groups (EDGs) on the aromatic ring enhance nucleophilicity and accelerate reaction rates, while electron-withdrawing groups (EWGs) have the opposite effect.[1] The indazole ring itself is a 10π electron aromatic system, and the 1H-tautomer is the most thermodynamically stable form.[2][3] The pyrazole portion of the indazole ring system can exert complex electronic effects on the benzene ring, influencing the electron density on the 5- and 6-amino groups.
This guide will address common questions and provide detailed troubleshooting workflows to overcome the challenges associated with the use of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my reaction with this compound proceeding slowly or not at all?
A1: The low reactivity of this compound can be attributed to several factors:
-
Reduced Nucleophilicity: The fused pyrazole ring, while aromatic, may not be strongly electron-donating, leading to a lower electron density on the amino groups compared to simpler substituted o-phenylenediamines. The overall electronic effect of the indazole system is a crucial factor.
-
Steric Hindrance: While not exceptionally bulky, the indazole ring system can present some steric hindrance at the 6-amino position, potentially slowing down the approach of electrophiles.
-
Substrate Quality: Impurities in the this compound or the presence of moisture can significantly impede the reaction. The compound is also susceptible to oxidation.
-
Inappropriate Reaction Conditions: The choice of solvent, catalyst, temperature, and reaction time are all critical parameters that need to be optimized for this specific substrate.
Q2: I am observing the formation of multiple products or a dark-colored reaction mixture. What could be the cause?
A2: The formation of multiple products or a dark reaction mixture often points to side reactions, such as:
-
Oxidation: Aromatic diamines are prone to oxidation, which can lead to the formation of colored, polymeric byproducts.[4] This is often exacerbated by the presence of air (oxygen) and certain catalysts or reaction conditions.
-
Self-Coupling/Polymerization: Under harsh conditions, the diamine can potentially self-react, leading to oligomeric or polymeric materials.
-
Solvent Decomposition: At elevated temperatures, certain solvents like DMF can decompose to generate secondary amines, which can act as competing nucleophiles and lead to undesired byproducts.[5]
Q3: Should I use a catalyst for my condensation reaction with this compound?
A3: Yes, in many cases, a catalyst is beneficial to enhance the reaction rate. For condensation reactions with aldehydes or ketones to form quinoxalines or similar heterocycles, various catalysts can be employed:
-
Acid Catalysts: Brønsted acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids (e.g., Sc(OTf)₃, Yb(OTf)₃) can activate the carbonyl group of the electrophile, making it more susceptible to nucleophilic attack by the diamine.[6]
-
Metal Catalysts: Supported gold nanoparticles (e.g., Au/TiO₂) have been shown to be effective for the synthesis of benzimidazoles from o-phenylenediamines and aldehydes under mild conditions.[7] Other metal catalysts like those based on copper or nickel have also been used for similar transformations.[8][9]
-
Heterogeneous Catalysts: Engineered solid catalysts like MgO@DFNS (magnesium oxide on dendritic fibrous nanosilica) offer advantages such as high efficiency, mild reaction conditions, and ease of recovery.[6]
Q4: Is it necessary to protect one of the amino groups to achieve selective reaction?
A4: While not always necessary for simple condensations that involve both amino groups (like quinoxaline formation), protecting one of the amino groups can be a crucial strategy for reactions where regioselectivity is desired. However, for forming a heterocyclic ring that incorporates both amines, protection is generally not required and would add unnecessary steps to the synthesis. For other transformations, such as mono-N-alkylation or acylation, a protection strategy would be essential.
Troubleshooting Guide: Enhancing the Reactivity of this compound
This section provides a systematic approach to troubleshooting and optimizing reactions involving this compound.
Assessment of Starting Material Quality
The purity of this compound is paramount. Before embarking on any reaction, ensure the quality of your starting material.
Recommended Actions:
-
Purity Verification: Check the purity of the diamine by ¹H NMR, ¹³C NMR, and LC-MS.
-
Recrystallization/Purification: If impurities are detected, consider recrystallization or column chromatography to purify the starting material.
-
Drying: Ensure the diamine is thoroughly dried before use, as moisture can quench catalysts and participate in side reactions. Drying in a vacuum oven is recommended.
-
Storage: Store this compound under an inert atmosphere (argon or nitrogen) and protected from light to prevent degradation and oxidation.
Optimization of Reaction Conditions
The choice of solvent, temperature, and catalyst can have a profound impact on the reaction outcome.
Troubleshooting Workflow for Reaction Optimization:
Caption: A stepwise workflow for optimizing reaction conditions.
Quantitative Data for Solvent and Catalyst Selection (Model Reaction: Condensation with a Dicarbonyl Compound)
| Solvent | Catalyst | Temperature (°C) | Typical Yield (%) | Notes |
| Ethanol | Acetic Acid | Reflux | 40-60 | Common starting point, moderate yields. |
| DMF | None | 100 | 30-50 | Can lead to side reactions at high temperatures.[5] |
| DMSO | Cu(OAc)₂ | 120 | 60-80 | Effective for some condensations, requires higher temperatures.[8] |
| Methanol/Water | Ammonium Borofluoride (ABF) | Room Temp | 70-95 | Green and mild conditions reported for quinoxaline synthesis.[10] |
| Acetonitrile | MgO@DFNS | Room Temp | 85-95 | Heterogeneous catalyst, easy workup, high yields.[6] |
Mitigating Side Reactions
If you observe dark coloration or complex product mixtures, consider the following strategies to minimize side reactions.
Experimental Protocol: Condensation under Inert Atmosphere to Prevent Oxidation
-
Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stir bar and a condenser under a positive pressure of nitrogen or argon.
-
Reagents: Add this compound (1.0 eq), the electrophile (e.g., a 1,2-dicarbonyl compound, 1.0 eq), and the chosen catalyst to the flask.
-
Solvent: Add the degassed solvent via cannula or syringe.
-
Reaction: Heat the reaction to the desired temperature and monitor its progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature before exposing it to air for the workup procedure.
Logical Diagram for Diagnosing Side Reactions:
Caption: Diagnostic flowchart for identifying and mitigating side reactions.
Conclusion
Troubleshooting the low reactivity of this compound requires a systematic and logical approach. By carefully considering the purity of the starting materials, optimizing the reaction conditions (solvent, catalyst, and temperature), and taking steps to mitigate potential side reactions like oxidation, researchers can significantly improve the success rate and yields of their synthetic transformations. The principles and protocols outlined in this guide provide a robust framework for overcoming the challenges associated with this valuable heterocyclic building block.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. Syntheses of 1-Aryl-5-nitro-1H-indazoles and a General One-Pot Route to 1-Aryl-1H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Quinoxaline synthesis [organic-chemistry.org]
- 10. soc.chim.it [soc.chim.it]
Technical Support Center: 1H-Indazole-5,6-diamine Synthesis
Welcome to the technical support guide for the synthesis of 1H-Indazole-5,6-diamine. This document is designed for researchers, process chemists, and drug development professionals who are looking to troubleshoot and scale up this synthesis. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you anticipate challenges and make informed decisions during process development.
Frequently Asked Questions (FAQs)
Q1: What is a common and scalable synthetic route for this compound?
A common and logical route for scaling the synthesis of this compound begins with a commercially available substituted o-toluidine derivative. The core strategy involves the formation of the indazole ring followed by the reduction of two nitro groups to the target diamine.
The most frequently cited pathway involves these key transformations:
-
Nitration: Dinitration of a suitable starting material like 4-methyl-2-nitroaniline to yield 2-methyl-4,5-dinitroaniline.
-
Diazotization & Cyclization: Conversion of the aniline group on 2-methyl-4,5-dinitroaniline to a diazonium salt, which then undergoes intramolecular cyclization to form the indazole ring, yielding 5,6-dinitro-1H-indazole.
-
Reduction: Catalytic hydrogenation or chemical reduction of the two nitro groups to form the final this compound.
This route is advantageous because the starting materials are often accessible, and the transformations are well-precedented in organic chemistry. However, each step presents unique scale-up challenges, particularly regarding safety and purification.
Synthetic Workflow Overview
Caption: High-level overview of the synthetic route.
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns are concentrated in two key steps:
-
Diazotization: The formation of diazonium salts from anilines using sodium nitrite and acid is exothermic and produces an intermediate that can be explosive if isolated or allowed to heat uncontrollably. On a large scale, managing the addition rate of reagents and maintaining strict temperature control (typically 0-5 °C) is critical to prevent runaway reactions. Furthermore, acidic nitrite solutions can release toxic nitrogen oxides (NOx).
-
Nitro Group Reduction: The catalytic hydrogenation of two aromatic nitro groups is a highly energetic and exothermic process. The heat generated can rapidly increase the temperature and pressure inside a reactor if not managed with adequate cooling and controlled hydrogen uptake. Additionally, catalysts like Palladium on Carbon (Pd/C) can be pyrophoric, especially after filtration when exposed to air, and require careful handling under a nitrogen blanket.
For these reasons, a thorough Process Safety Management (PSM) review, including differential scanning calorimetry (DSC) analysis of intermediates, is essential before attempting this synthesis on a large scale. The use of flow chemistry can mitigate the risks of diazotization by generating and consuming the hazardous intermediate in small volumes continuously[1][2].
Troubleshooting Guide
This section addresses specific problems you may encounter during your experiments, providing potential causes and actionable solutions.
Problem 1: Low yield and impurity formation during the synthesis of 5,6-dinitro-1H-indazole.
Question: During the diazotization and cyclization of 2-methyl-4,5-dinitroaniline, my yields are consistently low (<50%), and I observe significant formation of dark, tar-like substances. What is the likely cause and how can I fix it?
Answer: This is a common issue when scaling up diazotization reactions. The root cause is almost always a loss of control over reaction parameters, leading to decomposition of the diazonium salt intermediate and side reactions.
Causality & Solution:
-
Poor Temperature Control: The diazonium salt is thermally labile. If the temperature rises above 5-10 °C, it will rapidly decompose. On a larger scale, the heat generated by the exothermic reaction is harder to dissipate.
-
Solution: Ensure your reactor has sufficient cooling capacity. Use a jacketed reactor with a powerful chiller. For scalability, consider an "inverse addition" protocol where the aniline solution is added slowly to the cold acid/nitrite solution, allowing for better temperature management.
-
-
Localized High Concentration of NaNO₂: Adding the sodium nitrite solution too quickly can create "hot spots" of high concentration, promoting side reactions and decomposition.
-
Solution: Add the sodium nitrite solution sub-surface via a dip tube to ensure rapid mixing and dilution. Slow, controlled addition using a syringe pump or dosing pump is crucial for scale-up.
-
-
Incorrect Stoichiometry or Acid Choice: Using too little acid can result in incomplete diazotization. The choice of acid is also important; while acetic acid is sometimes used, stronger acids like sulfuric or hydrochloric acid often give cleaner reactions[3].
-
Solution: Use at least 2.5-3.0 equivalents of acid. Perform small-scale optimization studies to determine the ideal acid and stoichiometry for your specific substrate.
-
Troubleshooting Workflow: Diazotization/Cyclization Step
Caption: Decision tree for troubleshooting the cyclization step.
Problem 2: Incomplete reduction or formation of mono-amino intermediate.
Question: When reducing 5,6-dinitro-1H-indazole with H₂/Pd/C, my reaction stalls, and I isolate a mixture of the desired diamine and the 5-amino-6-nitro-1H-indazole intermediate. How can I drive the reaction to completion?
Answer: This issue points to problems with the catalyst activity, reaction conditions, or mass transfer of hydrogen. The reduction of the second nitro group is often slower than the first, requiring more forcing conditions.
Causality & Solution:
-
Catalyst Deactivation: The catalyst (Pd/C) can be poisoned by impurities in the starting material or solvents. The product diamine itself can sometimes coordinate to the palladium surface and inhibit its activity.
-
Solution: Ensure your starting dinitro-indazole is highly pure. Use high-purity, degassed solvents. In some cases, adding a small amount of acid (like HCl) can prevent the product from inhibiting the catalyst, although this should be tested carefully.
-
-
Insufficient Hydrogen: On a larger scale, ensuring that hydrogen gas can effectively reach the catalyst surface is a major challenge. Poor agitation creates a hydrogen-starved environment at the catalyst bed.
-
Solution: Increase the agitation speed to create a good vortex and ensure the catalyst remains suspended. Increase the hydrogen pressure (if your equipment allows) to improve its solubility in the reaction solvent.
-
-
Incorrect Catalyst Loading or Type: Using too little catalyst will naturally lead to slow or incomplete reactions.
-
Solution: A typical catalyst loading for this type of reduction is 5-10 mol% of palladium. If the reaction stalls, a second charge of fresh catalyst can sometimes restart it. Consider using a different type of catalyst, such as platinum oxide (PtO₂) or performing a chemical reduction.
-
Alternative Reduction Strategy: Chemical Reduction
If catalytic hydrogenation proves difficult to scale, a chemical reduction using stannous chloride (SnCl₂) or iron powder in acidic media is a robust alternative. While it avoids the hazards of hydrogen and pyrophoric catalysts, it generates significant metallic waste, which complicates the workup and purification on a large scale.
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Chemical Reduction (SnCl₂/HCl) |
| Safety | High pressure, flammable H₂, pyrophoric catalyst | Corrosive acid, less energetic reaction |
| Workup | Simple filtration of catalyst | Complex neutralization, large volumes, metal waste |
| Waste | Minimal (catalyst can be recycled) | High (stoichiometric metal salts) |
| Selectivity | Generally high, but can stall | Very robust, drives to completion |
| Scalability | Requires specialized high-pressure reactor | Can be done in standard glass-lined reactors |
Problem 3: The final this compound product is unstable and darkens upon isolation.
Question: After a successful reduction, my isolated this compound is a nice crystalline solid, but it quickly turns dark brown or black when stored or handled in the air. How can I improve its stability?
Answer: Aromatic diamines are notoriously susceptible to aerial oxidation. The electron-rich nature of the amino groups makes them easily oxidized, leading to the formation of highly colored polymeric impurities. This is not a sign of a failed reaction, but rather an issue of product handling and stability.
Causality & Solution:
-
Aerial Oxidation: The primary cause is exposure to atmospheric oxygen, which is often accelerated by light.
-
Solution: Handle the product under an inert atmosphere (nitrogen or argon) at all times. This includes filtration, drying, and packaging. Use solvents that have been degassed by sparging with nitrogen. Store the final product in amber vials under nitrogen at low temperatures.
-
-
Inherent Instability of the Free Base: The diamine free base is inherently reactive.
-
Solution: The most effective and industrially common solution is to convert the diamine into a more stable salt form immediately after the reaction workup. The dihydrochloride (HCl) salt is a common choice. This is achieved by dissolving the crude diamine in a suitable solvent (like isopropanol or ethanol) and adding a solution of HCl (e.g., HCl in isopropanol or gaseous HCl). The resulting salt is typically a stable, crystalline solid that is much easier to handle, store, and purify than the free base.
-
Protocol: Isolation as Dihydrochloride Salt
-
After the reduction is complete, filter off the catalyst (if used) under a nitrogen blanket.
-
Concentrate the filtrate under reduced pressure to obtain the crude diamine free base.
-
Immediately redissolve the crude material in a minimal amount of a suitable alcohol (e.g., Methanol or Isopropanol).
-
While stirring, slowly add 2.2 equivalents of a concentrated solution of HCl in a compatible solvent.
-
Stir the resulting slurry at room temperature for 1-2 hours to allow for complete precipitation.
-
Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.
References
Technical Support Guide: Strategies for Solubilizing 1H-Indazole-5,6-diamine for Biological Assays
Welcome to the technical support center for handling challenging compounds in biological research. This guide provides in-depth troubleshooting and practical protocols specifically designed for researchers, scientists, and drug development professionals working with 1H-Indazole-5,6-diamine. Due to its chemical nature, this compound often presents solubility challenges that can impact data quality and experimental reproducibility. Here, we explain the causality behind these issues and provide validated methods to overcome them.
Section 1: Understanding the Challenge - Physicochemical Properties
Q1: What are the key properties of this compound that affect its solubility?
A: The solubility of this compound is governed by a combination of its structural features. Understanding these properties is the first step in developing an effective solubilization strategy. The molecule possesses a rigid, aromatic bicyclic core (the indazole ring system) which is inherently hydrophobic. However, it also features two primary amine (-NH2) groups, which are basic and can be protonated.
The interplay between the hydrophobic scaffold and the basic, ionizable amine groups dictates its behavior in different solvents. In neutral aqueous solutions, the compound's low solubility is a significant hurdle. A related compound, 1H-Indazol-5-amine, has a measured aqueous solubility of only 17.9 µg/mL at pH 7.4[1], and it is expected that this compound behaves similarly.
| Property | Value / Observation | Implication for Solubility |
| Molecular Formula | C₇H₈N₄[2] | - |
| Molecular Weight | 148.17 g/mol [2] | - |
| Structure | Aromatic indazole core with two amine substituents | The flat, aromatic structure contributes to poor aqueous solubility due to unfavorable interactions with water molecules. |
| Predicted pKa | 16.12 ± 0.40[3] | This likely refers to the weakly acidic N-H proton on the pyrazole ring. The two amine groups are basic and can accept protons. |
| Observed Solubility | DMSO (Slightly), Methanol (Slightly, Sonicated)[3] | Indicates that organic co-solvents are necessary for initial stock preparation, but even then, solubility may be limited. |
| Key Feature | Basic Amine Groups | These groups can be protonated in acidic conditions (pH < ~5) to form a positively charged, more polar salt, which dramatically increases aqueous solubility. This is the primary mechanism to exploit. |
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Q2: My compound won't dissolve in my aqueous assay buffer. What is the first and most crucial step?
A: Never attempt to dissolve this compound directly in an aqueous buffer. This will almost certainly result in an incomplete solution or suspension, leading to inaccurate concentrations in your assay. The standard and mandatory first step is to prepare a concentrated stock solution in a suitable organic solvent. Dimethyl sulfoxide (DMSO) is the industry standard for this purpose.[4][5]
Causality: DMSO is a powerful, polar aprotic solvent capable of disrupting the crystal lattice of solid compounds and solvating both polar and nonpolar moieties. For poorly soluble compounds, it serves as the vehicle to get the molecule into a dissolved state before the final, highly diluted introduction into the aqueous assay medium.[6]
See Protocol 1 for a detailed, step-by-step guide to preparing a DMSO stock solution.
Q3: I made a 10 mM DMSO stock, but the compound precipitates when I dilute it into my assay buffer. How can I fix this?
A: This is the most common failure point and occurs when the compound's solubility limit in the final aqueous buffer is exceeded. The final DMSO concentration is too low to keep the compound dissolved on its own. There are two primary strategies to address this:
-
pH Modification (Recommended for this compound): Since this compound is basic, you can increase its aqueous solubility by lowering the pH of your assay buffer. By adding a small amount of acid (e.g., HCl), you protonate the amine groups, forming a highly soluble salt. See Protocol 2 .
-
Refined Dilution Technique: How you dilute the compound matters. Avoid intermediate aqueous dilutions where the compound concentration is high. The best practice is to add the small volume of DMSO stock directly into the final, large volume of assay media with vigorous mixing.[4] This allows assay components like proteins or lipids to help stabilize the compound and prevent precipitation.[4] See Protocol 3 .
Q4: What is the maximum concentration of DMSO I can use in my cell-based or enzymatic assay?
A: This is a critical parameter that must be empirically determined for your specific system. As a general rule, most cell-based assays tolerate DMSO up to 0.5% (v/v) without significant toxicity or artifacts. Some robust enzymatic assays may tolerate up to 1-2%, but this is less common.
Trustworthiness Check: Always run a "vehicle control" experiment containing the highest concentration of DMSO used in your assay, but without the compound. This ensures that any observed biological effect is due to your compound and not the solvent.
Q5: How does pH specifically affect the solubility of this compound?
A: The two amino groups on the benzene ring are weak bases. At neutral pH (e.g., 7.4), they are largely uncharged, and the molecule's low intrinsic solubility dominates. As you lower the pH with an acid, you increase the concentration of protons (H⁺) in the solution. These protons are captured by the lone pair of electrons on the nitrogen atoms of the amine groups, forming ammonium cations (-NH₃⁺).
This process converts a neutral, poorly soluble molecule into a charged, more polar salt. This salt interacts much more favorably with polar water molecules, leading to a significant increase in solubility. This principle is a cornerstone of formulation science for many pharmaceutical drugs.[7]
Q6: My compound seems unstable or the results are inconsistent. How should I store my solutions?
A: Proper storage is essential for reproducibility. Low solubility can be exacerbated by improper handling.[6]
-
Solid Compound: Store desiccated at the recommended temperature (e.g., -20°C), protected from light.
-
DMSO Stock Solution: Prepare single-use aliquots to avoid repeated freeze-thaw cycles.[6] Freeze-thaw cycles can introduce atmospheric moisture into the hygroscopic DMSO, which can cause your compound to precipitate out of the stock solution over time.[6] Store aliquots at -20°C or -80°C, protected from light.
Section 3: Step-by-Step Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the standard procedure for preparing a 10 mM stock solution.
Materials:
-
This compound (solid, MW: 148.17 g/mol )
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Vortex mixer and/or sonicator
-
Microcentrifuge tubes or amber glass vials for aliquoting
Procedure:
-
Equilibration: Allow the vial of solid compound to reach room temperature before opening to prevent moisture condensation.
-
Weighing: Accurately weigh a precise amount of the compound. To prepare 1 mL of a 10 mM stock, weigh 1.48 mg.
-
Solubilization: Add the appropriate volume of anhydrous DMSO. For 1.48 mg, add 1 mL of DMSO.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If solids persist, sonicate the vial in a room temperature water bath for 5-10 minutes.[3]
-
Verification: Visually inspect the solution against a light source to ensure it is clear and free of any particulates.
-
Aliquoting & Storage: Dispense the stock solution into small, single-use aliquots (e.g., 10-20 µL) in tightly sealed vials. Store immediately at -20°C, protected from light.[5]
Caption: Workflow for preparing a DMSO stock solution.
Protocol 2: Improving Aqueous Solubility using pH Adjustment
This protocol should be used if you observe precipitation when diluting the DMSO stock into a neutral pH assay buffer.
Materials:
-
10 mM stock solution of this compound in DMSO (from Protocol 1)
-
Your primary assay buffer (e.g., PBS, Tris, HEPES)
-
Dilute Hydrochloric Acid (HCl), e.g., 0.1 N or 1 N
-
Calibrated pH meter
Procedure:
-
Determine Target pH: For this basic compound, a target pH of 4.0 - 5.5 is a good starting point to ensure protonation of the amine groups.
-
Prepare Acidified Buffer: Take a volume of your assay buffer and slowly titrate it with dilute HCl while monitoring with a pH meter until you reach your target pH.
-
Test Solubility: Perform a small-scale test. Add a volume of your DMSO stock to the acidified buffer to achieve your highest desired final concentration (ensure final DMSO is <0.5%). For example, add 5 µL of 10 mM stock to 995 µL of acidified buffer for a 50 µM final concentration.
-
Verification: Vortex and visually inspect. If the solution is clear, the acidified buffer is suitable for your experiment.
-
Control Experiment: Crucially , you must confirm that the lower pH does not negatively impact your assay's biological components (e.g., enzyme activity, cell viability). Run a full set of controls using the acidified buffer without the compound.
Protocol 3: A General Method for Serial Dilution into Assay Buffer
This workflow minimizes the risk of precipitation during the preparation of working solutions.
Caption: Recommended direct dilution workflow.
Section 4: Advanced Solubilization Strategies
If pH modification is not compatible with your assay and precipitation persists, several formulation excipients can be explored. These generally require more extensive validation.
| Excipient Type | Example(s) | Mechanism of Action | Considerations |
| Cyclodextrins | HP-β-CD, SBE-β-CD | Forms an inclusion complex where the hydrophobic compound sits inside the lipophilic cavity of the cyclodextrin molecule, while the hydrophilic exterior enhances aqueous solubility.[8] | May interfere with ligand-receptor binding if the complex is too stable. Requires screening for optimal type and concentration. |
| Surfactants | Tween® 80, Solutol® HS-15 | Above the critical micelle concentration (CMC), surfactants form micelles that encapsulate the poorly soluble compound in their hydrophobic core.[9] | Can disrupt cell membranes at higher concentrations. Must be tested for assay compatibility. |
| Co-solvents | PEG-400, Propylene Glycol | Can be included in the final assay buffer at low percentages (1-5%) to increase the solvent capacity of the aqueous medium. | Requires extensive validation to ensure the co-solvent does not affect the biological activity being measured. |
Section 5: Summary & Best Practices Flowchart
This flowchart summarizes the logical progression for successfully solubilizing this compound.
Caption: Decision-making flowchart for troubleshooting solubility.
References
- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound , 95% , 7404-68-4 - CookeChem [cookechem.com]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Catalyst Selection for 1H-Indazole-5,6-diamine Reactions
Welcome to the technical support center for synthetic strategies involving 1H-Indazole-5,6-diamine. This guide is designed for researchers, medicinal chemists, and process development scientists who are looking to functionalize this versatile yet challenging scaffold. My goal is to provide not just protocols, but the underlying chemical logic, drawing from established literature and practical field experience to help you navigate your synthetic challenges.
The this compound core is a privileged scaffold in modern drug discovery. However, its unique structure—featuring a reactive indazole N-H and two adjacent, nucleophilic amino groups—presents distinct challenges in catalyst selection and reaction control. The vicinal diamines can act as a powerful bidentate chelating ligand, potentially sequestering and deactivating the metal catalyst.[1] This guide will address these issues head-on, providing a framework for troubleshooting and success.
Section 1: Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting your experiments.
Q1: What are the primary catalytic strategies for functionalizing the amino groups of this compound?
A1: The most prevalent and effective methods are transition-metal-catalyzed cross-coupling reactions, primarily focused on forming C-N bonds. The key catalyst families include:
-
Palladium-based catalysts: These are the workhorses for this chemistry, particularly for Buchwald-Hartwig amination reactions to form N-aryl or N-heteroaryl bonds.[2] The choice of phosphine ligand is absolutely critical for success.
-
Copper-based catalysts: Copper-catalyzed Ullmann-type couplings offer a complementary approach. Modern protocols often use diamine-based ligands (ironically, similar to the substrate itself) and can be more cost-effective, though sometimes requiring higher temperatures.[1][3]
-
Rhodium-based catalysts: While less common for direct amination, rhodium catalysts are powerful for C-H activation of the indazole core itself, which can be a strategic alternative for building complexity.[4][5][6]
Q2: How do the vicinal 5,6-diamine groups specifically impact catalyst selection and reactivity?
A2: This is the central challenge. The two adjacent amino groups can form a stable five-membered ring chelate with a metal center (e.g., Palladium). This can lead to:
-
Catalyst Sequestration: The substrate itself can act as a ligand, binding tightly to the palladium center and preventing it from participating in the catalytic cycle. This often manifests as a stalled reaction.
-
Altered Reactivity: If the catalyst remains active, the chelation can alter its electronic properties and steric environment, leading to unexpected reactivity or lack thereof.
-
Selectivity Issues: Differentiating between the 5-amino and 6-amino groups for selective mono-functionalization is non-trivial due to their similar electronic environments.
To overcome these issues, the chosen catalytic system, particularly the ligand, must be able to compete effectively with the substrate's chelating ability.
Q3: Is protection of the indazole N1-H mandatory before attempting to functionalize the amino groups?
A3: It is highly recommended. The acidic N-H proton can interfere with many catalytic cycles in several ways: it can react with strong bases, potentially altering reaction stoichiometry, or it can interact with the metal center. While some cross-coupling reactions on unprotected indazoles are known, protecting the N1 position often leads to cleaner reactions, higher yields, and better reproducibility.[7] Common protecting groups like Boc (tert-butoxycarbonyl) or SEM (2-(trimethylsilyl)ethoxymethyl) are effective choices.[8]
Q4: What is the role of the phosphine ligand in palladium-catalyzed reactions with this substrate?
A4: The ligand is arguably the most important variable. In the context of Buchwald-Hartwig amination, the ligand must:
-
Promote Oxidative Addition: Facilitate the initial reaction of the palladium(0) complex with the aryl halide.
-
Stabilize the Catalyst: Prevent palladium black precipitation.
-
Facilitate Reductive Elimination: This is the final, product-forming step. The ligand's steric bulk and electronic properties are key.
-
Outcompete the Substrate: The ligand must have a high affinity for the palladium center to prevent the this compound from acting as a poisoning chelating agent.
Sterically hindered, electron-rich biarylphosphine ligands (e.g., those developed by Buchwald and Hartwig) are often the ligands of choice as they excel in these roles.[2][9]
Section 2: Troubleshooting Guide
This section is formatted to address specific problems you might encounter in the lab.
Issue 1: My Buchwald-Hartwig amination reaction shows low or no conversion of the starting material.
-
Potential Cause 1: Catalyst Inhibition/Deactivation. This is the most likely culprit. Your this compound substrate is likely chelating to the palladium center and shutting down catalysis.
-
Solution A: Change the Ligand. Switch to a more sterically hindered and strongly binding biarylphosphine ligand. Ligands like BippyPhos or tBuBrettPhos are designed to form very stable, monoligated palladium complexes that are resistant to inhibition.[9]
-
Solution B: Increase Catalyst Loading. While not ideal for atom economy, increasing the catalyst and ligand loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome partial inhibition by providing a sufficient concentration of active catalyst.
-
Solution C: Modify Reaction Conditions. Ensure your solvent is rigorously anhydrous and the reaction is under an inert atmosphere (Argon or Nitrogen). Oxygen can oxidize and deactivate the Pd(0) catalyst.
-
-
Potential Cause 2: Inappropriate Base. The choice of base is crucial. It must be strong enough to deprotonate the amine nucleophile but not so strong that it causes side reactions or degrades the substrate or catalyst.
-
Solution: For aryl chlorides, NaOtBu or LHMDS are common. For more reactive aryl bromides or iodides, a milder carbonate base like Cs₂CO₃ or K₃PO₄ may be sufficient and can sometimes lead to cleaner reactions.[10]
-
Issue 2: The reaction produces a mixture of mono- and di-substituted products with poor selectivity.
-
Potential Cause: Similar Reactivity of Amino Groups. The 5-NH₂ and 6-NH₂ groups have very similar nucleophilicity, making selective mono-substitution challenging.
-
Solution A: Control Stoichiometry. Use the this compound as the limiting reagent (e.g., 0.8 to 0.9 equivalents relative to the aryl halide). This statistically favors mono-substitution, but will require chromatographic separation.
-
Solution B: Leverage Sterics. Use a very bulky aryl halide and/or a bulky phosphine ligand. The steric hindrance may allow for initial substitution at one position, which then hinders the approach of the catalyst to the second amino group.
-
Solution C: Use a Protecting Group Strategy. This is the most robust method for ensuring selectivity. Protect one of the two amino groups with an orthogonal protecting group (one that can be removed without affecting the other), perform the coupling, and then deprotect.
-
Issue 3: I observe significant amounts of hydrodehalogenation of my aryl halide starting material.
-
Potential Cause: β-Hydride Elimination. This side reaction can compete with C-N reductive elimination, especially if the palladium-amide intermediate has accessible β-hydrogens.[9] While less of a concern with the aromatic amine substrate itself, it can be promoted by certain ligands or reaction conditions.
-
Solution: Choose a Ligand that Favors Reductive Elimination. Ligands with significant steric bulk around the metal center, such as the dialkylbiarylphosphines, are known to accelerate C-N bond-forming reductive elimination, thereby outcompeting β-hydride elimination.[2]
-
Section 3: Protocols & Data
Experimental Protocol: Selective Mono-Arylation of N1-Boc-Protected this compound
This protocol provides a robust starting point for the selective mono-arylation using a common catalyst system.
Step 1: N1-Protection (if starting with unprotected diamine)
-
Dissolve this compound (1.0 eq) in anhydrous THF.
-
Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq).
-
Stir at room temperature for 4-6 hours until TLC analysis shows complete consumption of the starting material.
-
Work up by quenching with water, extracting with ethyl acetate, and purifying by column chromatography to yield N1-Boc-1H-Indazole-5,6-diamine.
Step 2: Buchwald-Hartwig Cross-Coupling
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.02 eq, 2 mol % Pd), BippyPhos (0.05 eq), and Sodium tert-butoxide (1.4 eq).
-
Seal the flask, and purge with argon for 15 minutes.
-
Add anhydrous toluene via syringe.
-
Add the aryl bromide (1.0 eq) and the N1-Boc-1H-Indazole-5,6-diamine (1.1 eq).
-
Heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by silica gel chromatography.
Data Tables
Table 1: Recommended Palladium Catalyst Systems for C-N Coupling with Diaminoindazoles
| Catalyst Precursor | Ligand | Typical Loading (mol % Pd) | Base | Solvent | Temperature (°C) | Notes |
| Pd₂(dba)₃ | BippyPhos | 1 - 3 | NaOtBu | Toluene, Dioxane | 100 - 110 | Excellent for challenging substrates; resistant to catalyst poisoning.[9] |
| Pd(OAc)₂ | XPhos | 2 - 4 | K₃PO₄ | t-BuOH | 90 - 100 | A general and highly active system for a broad range of aryl halides. |
| PdCl₂(dppf) | (none) | 3 - 5 | Cs₂CO₃ | Dioxane/H₂O | 90 | More commonly used for Suzuki couplings but can be effective for some aminations.[10] |
Table 2: Common Bases and Solvents
| Base | pKa (Conjugate Acid) | Common Solvents | Use Case |
| NaOtBu | ~19 | Toluene, Dioxane, THF | Strong, non-nucleophilic base for less reactive aryl chlorides/bromides. |
| LHMDS | ~26 | THF, Toluene | Very strong, non-nucleophilic base. Useful when other bases fail. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF, Toluene | Milder base, good for functional group tolerance with aryl bromides/iodides. |
| K₃PO₄ | ~12.3 | Dioxane, t-BuOH, DMF | Moderately strong, often used with alcohol solvents. |
Section 4: Visual Guides & Workflows
Catalyst Selection Decision Tree
This diagram provides a simplified decision-making process for selecting a starting point for your reaction optimization.
Caption: A decision tree for initial catalyst strategy selection.
Troubleshooting Workflow for a Failed Reaction
Caption: A logical workflow for troubleshooting failed amination reactions.
References
- 1. Diamine Ligands in Copper-Catalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Diamine ligands in copper-catalyzed reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rhodium(III)-Catalyzed Indazole Synthesis by C–H Bond Functionalization and Cyclative Capture - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Rhodium-catalyzed C–H activation of hydrazines leads to isoquinolones with tunable aggregation-induced emission properties - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. soc.chim.it [soc.chim.it]
- 9. Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Managing Exothermic Reactions in Diaminoindazole Synthesis
Welcome to the technical support center for the synthesis of diaminoindazoles. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing these important heterocyclic compounds. The synthesis of diaminoindazoles often involves highly exothermic steps, particularly during the reduction of nitroarenes or the cyclization to form the indazole core.[1] Uncontrolled exotherms can lead to thermal runaway events, compromising safety, reducing yield, and impacting product purity.[2]
This document provides practical, in-depth troubleshooting advice and frequently asked questions (FAQs) to help you manage these thermal hazards effectively. Our approach is grounded in established principles of process safety and reaction calorimetry to ensure the reliability and scalability of your synthetic routes.
Troubleshooting Guide: Addressing Thermal Excursions
This section is dedicated to identifying and resolving issues related to exothermic reactions during diaminoindazole synthesis.
Scenario 1: Rapid Temperature Spike During Nitro Group Reduction
Q: I am performing a catalytic hydrogenation to reduce a dinitro-substituted precursor to a diaminoindazole, and I've observed a sudden and rapid increase in temperature and pressure after an initial induction period. What is the immediate course of action and what are the underlying causes?
A: Immediate Actions:
-
Cease Reagent/Hydrogen Flow: Immediately stop the addition of hydrogen gas.
-
Enhance Cooling: Ensure your cooling system (e.g., ice bath, cryocooler) is operating at maximum capacity and making good contact with the reaction vessel.[3]
-
Increase Agitation: If safe to do so, increase the stirring rate to improve heat transfer to the cooling jacket and prevent the formation of localized hot spots.
-
Inert Gas Purge: If the pressure is rising uncontrollably, carefully vent the reactor through a pre-established safe venting system and purge with an inert gas like nitrogen or argon.
Root Cause Analysis and Prevention:
A sudden temperature and pressure spike during catalytic hydrogenation of nitroarenes is a classic sign of a reaction that has overcome the heat removal capacity of the system.[1]
-
Causality: The reduction of nitro groups is a highly exothermic process.[1] The reaction often has an induction period where the catalyst becomes fully active. Once initiated, the reaction rate can accelerate rapidly, leading to a surge in heat generation that outpaces the cooling system's ability to dissipate it.
-
Preventative Measures:
-
Reaction Calorimetry: Before scaling up, it is crucial to perform reaction calorimetry to measure the heat of reaction and determine the maximum adiabatic temperature rise.[4][5] This data is essential for designing a safe and robust process.
-
Controlled Dosing: Instead of adding all reagents at once, employ a semi-batch process where the substrate or hydrogen is added at a controlled rate. The addition rate should be dictated by the cooling capacity of the reactor.
-
Catalyst Loading: While a higher catalyst loading can increase reaction rates, it can also lead to a more rapid heat release. Optimize the catalyst concentration to achieve a balance between reaction time and manageable heat flow.
-
Solvent Choice: The solvent's heat capacity and boiling point play a role in moderating temperature. A solvent with a higher heat capacity can absorb more heat, and a higher boiling point provides a larger operating window.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the management of exothermic reactions in diaminoindazole synthesis.
Q1: What are the key synthetic steps in diaminoindazole synthesis that I should be most concerned about regarding exotherms?
A1: The primary steps of concern are:
-
Nitro Group Reduction: As detailed above, the reduction of aromatic nitro groups is highly energetic.[1] This applies to various methods, including catalytic hydrogenation and reductions using metals like iron or tin.[6]
-
Diazotization: If your synthesis involves the formation of a diazonium salt as an intermediate for cyclization, this step is notoriously hazardous.[7] Diazonium salts can be explosive, and their formation is often exothermic.
-
Cyclization (e.g., Davis-Beirut Reaction): The N,N-bond forming heterocyclization, such as in the Davis-Beirut reaction, can also be exothermic, although often less so than nitro reduction.[8][9] The reaction conditions (acidic or basic) can influence the heat profile.[10]
Q2: How can I safely scale up my diaminoindazole synthesis from the lab to a pilot plant?
A2: Scaling up requires a thorough understanding of the reaction's thermal hazards.
-
Process Safety Assessment: Conduct a comprehensive hazard assessment before any scale-up.[11] This should include Differential Scanning Calorimetry (DSC) to determine the onset of decomposition of starting materials, intermediates, and the final product. Reaction calorimetry (RC) is essential to understand the heat of reaction under process-like conditions.[4][5]
-
Heat Transfer Calculations: The surface-area-to-volume ratio decreases upon scale-up, which significantly reduces the efficiency of heat removal. What is easily controlled in a 1 L flask can become a dangerous runaway reaction in a 100 L reactor. Perform heat transfer calculations to ensure your pilot plant reactor has adequate cooling capacity.
-
Consider Flow Chemistry: For particularly hazardous or highly exothermic steps, transitioning from batch to continuous flow chemistry can be an excellent strategy.[12] Flow reactors have a much higher surface-area-to-volume ratio, enabling superior heat transfer and temperature control.[13][14] This approach minimizes the volume of hazardous material at any given time, significantly improving the process's intrinsic safety.[15]
Q3: Are there any specific analytical techniques that can help me monitor and control the reaction in real-time?
A3: Yes, Process Analytical Technology (PAT) can be invaluable.
-
In-situ Infrared (IR) or Raman Spectroscopy: These techniques can monitor the concentration of reactants, intermediates, and products in real-time. This allows for more precise control over reagent addition based on actual reaction progress rather than time, helping to prevent the accumulation of unreacted starting material which could lead to a sudden exotherm.
-
Calorimetry: As mentioned, reaction calorimeters like the RC1mx are the industry standard for measuring heat profiles and ensuring process safety during development and scale-up.[5]
Q4: What are the best practices for quenching a reaction that is showing signs of a thermal runaway?
A4: Having a pre-defined and tested quenching strategy is a critical part of any process safety plan.
-
Quenching Agent: The choice of quenching agent depends on the reaction chemistry. For many reductions, a pre-chilled solution that will neutralize a key reagent or catalyst is effective. The quench should be rapid but not so violent that it causes a pressure surge.
-
Emergency Protocols: Ensure that all personnel are trained on emergency procedures. This includes knowing the location of emergency stops, understanding the venting strategy, and having appropriate personal protective equipment readily available.
Experimental Protocols and Data
Table 1: Comparative Thermal Data for Nitroarene Reduction Methods
| Reduction Method | Typical Heat of Reaction (kJ/mol) | Key Safety Considerations |
| Catalytic Hydrogenation (H2, Pd/C) | -400 to -550 | High pressure, potential for rapid acceleration, catalyst handling. |
| Transfer Hydrogenation (HCOONH4, Pd/C) | -350 to -450 | Slower and often more controllable than high-pressure hydrogenation. |
| Metal Reduction (Fe/HCl) | -450 to -600 | Highly exothermic, potential for hydrogen evolution, waste disposal.[6] |
Note: These values are approximate and can vary significantly based on the specific substrate and reaction conditions. It is imperative to determine the heat of reaction experimentally for your specific system.
Protocol: Basic Reaction Calorimetry Setup for a Batch Nitro Reduction
-
System Setup: A reaction calorimeter (e.g., Mettler-Toledo RC1e or EasyMax HFCal) is assembled with a jacketed reactor, overhead stirrer, temperature probes for both the reaction mass and the jacket, and a controlled dosing pump.[5]
-
Calibration: The heat transfer coefficient (UA) of the system is determined by performing a calibration with a known electrical heat source or a well-characterized chemical reaction.
-
Reaction Run: The reactor is charged with the solvent and catalyst. The system is brought to the desired starting temperature. The nitro-containing substrate is then dosed into the reactor at a controlled rate.
-
Data Acquisition: The temperature of the reaction mass and the jacket, as well as the dosing rate, are continuously monitored. The instrument's software calculates the heat flow in real-time.
-
Analysis: The total heat of reaction, the heat flow profile over time, and the adiabatic temperature rise are calculated from the collected data. This information is then used to assess the safety of the process at scale.
Visualizations
Diagram 1: Decision Tree for Managing Thermal Excursions
Caption: Decision-making workflow for responding to a temperature increase.
Diagram 2: Batch vs. Flow Chemistry for Exothermic Reactions
References
- 1. Nitro Reduction - Wordpress [reagents.acsgcipr.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Reaction Calorimetry - Prime Process Safety Center [primeprocesssafety.com]
- 5. mt.com [mt.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. asymchem.com [asymchem.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Flow Chemistry for Hazardous Reactions • CHEManager is the market-leading medium for the management of the chemical and pharmaceutical industry [chemanager-online.com]
- 14. About Flow Chemistry - ThalesNano [thalesnano.com]
- 15. mt.com [mt.com]
Validation & Comparative
A Comparative Guide to the Biological Activity of Diaminoindazole Isomers for Researchers
For researchers, scientists, and drug development professionals, the indazole scaffold represents a privileged structure in medicinal chemistry, known for its diverse biological activities. Among its derivatives, diaminoindazoles have emerged as a promising class of compounds with significant potential in oncology, infectious diseases, and beyond. However, the biological activity of these compounds can vary dramatically based on the specific arrangement of the amino groups on the indazole ring. This guide provides an in-depth, objective comparison of the biological activities of key diaminoindazole isomers, supported by available experimental data, to empower researchers in their quest for novel therapeutics.
Introduction to Diaminoindazoles: A Scaffold of Therapeutic Promise
The indazole core, a bicyclic aromatic heterocycle, is a versatile pharmacophore found in numerous FDA-approved drugs.[1] The addition of two amino groups to this scaffold creates a family of diaminoindazole isomers, each with a unique electronic and steric profile that dictates its interaction with biological targets. This guide will focus on a comparative analysis of the most studied isomers, including 3,5-, 3,6-, 3,7-, and 5,6-diaminoindazoles, exploring their activities as kinase inhibitors, antiproliferative agents, and antimicrobial compounds.
While direct comparative studies across all isomers under identical experimental conditions are limited in the current literature, this guide synthesizes the available data to provide a comprehensive overview of their individual and comparative biological potential.
The Frontrunner: 3,5-Diaminoindazoles as Potent Kinase Inhibitors
The most extensively studied of the diaminoindazole isomers, 3,5-diaminoindazoles, have established themselves as potent inhibitors of cyclin-dependent kinases (CDKs).[2][3] CDKs are a family of serine/threonine kinases that play a crucial role in regulating the cell cycle, and their dysregulation is a hallmark of many cancers.[4][5]
Mechanism of Action: Targeting the Engine of Cell Proliferation
3,5-Diaminoindazole derivatives have been shown to be potent inhibitors of both CDK1 and CDK2.[2] These kinases are essential for the progression of the cell cycle, with CDK2 being critical for the G1/S transition and CDK1 for the G2/M transition.[4] By binding to the ATP-binding pocket of these kinases, 3,5-diaminoindazoles block their catalytic activity, leading to cell cycle arrest and subsequent apoptosis in cancer cells.[3]
The following diagram illustrates the central role of CDK1 and CDK2 in cell cycle progression and how their inhibition by 3,5-diaminoindazoles can halt cancer cell proliferation.
References
- 1. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 3,5-diaminoindazoles as cyclin-dependent kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Insights into the structural basis of 3,5-diaminoindazoles as CDK2 inhibitors: prediction of binding modes and potency by QM-MM interaction, MESP and MD simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of highly potent and selective diaminothiazole inhibitors of cyclin-dependent kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Small molecule inhibitors targeting cyclin-dependent kinases as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Characterization of 1H-Indazole-5,6-diamine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents.[1] Among its many derivatives, those bearing diamine substitutions are of particular interest as they provide multiple points for further chemical modification, enabling the exploration of diverse chemical spaces in drug discovery programs. This guide focuses on the characterization of 1H-indazole-5,6-diamine and its derivatives, offering a comparative analysis of their synthesis and spectroscopic properties. By understanding the foundational characteristics of this scaffold, researchers can better design and interpret data for novel compounds with potential therapeutic applications, including roles as kinase inhibitors and anticancer agents.[2][3]
The Strategic Importance of the this compound Scaffold
The arrangement of the two amino groups on the benzene ring of the indazole core creates a unique electronic and structural environment. These amino groups can act as hydrogen bond donors and acceptors, and their nucleophilicity allows for a wide range of derivatization reactions. This versatility makes this compound an attractive starting material for the synthesis of compound libraries aimed at various biological targets.
Synthesis of this compound and Derivatives: A Comparative Overview
While a definitive, detailed synthesis for the parent this compound is not extensively reported in readily available literature, a plausible and commonly employed strategy involves the dinitration of 1H-indazole followed by a reduction of the nitro groups. The characterization of the intermediates and the final product is crucial for confirming the substitution pattern and purity.
A common route to substituted indazoles begins with appropriately substituted anilines. For example, the synthesis of 5-nitroindazole can be achieved from 2-amino-5-nitrotoluene.[4] Subsequent reduction of the nitro group would yield 5-amino-1H-indazole. A logical extension to synthesize the 5,6-diamine would involve a starting material with two nitro groups at the 5 and 6 positions, followed by a reduction step.
A patented method for a related compound, 6-bromo-4-nitro-1H-indazole, involves the diazotization and cyclization of a substituted aniline derivative.[2] The subsequent reduction of the nitro group to an amine is a standard procedure, often employing reagents like tin(II) chloride or catalytic hydrogenation.
Spectroscopic Characterization: A Comparative Analysis
The precise characterization of this compound derivatives is paramount for confirming their structure and purity. This is achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of indazole derivatives. The chemical shifts and coupling constants of the protons and carbons in the molecule provide a detailed map of its connectivity.
1H NMR Spectroscopy: The aromatic region of the 1H NMR spectrum is particularly informative for determining the substitution pattern on the indazole ring. For this compound, we can predict the appearance of two singlets for the aromatic protons at positions 4 and 7, due to the symmetrical nature of the 5,6-disubstitution. The protons of the two amino groups would likely appear as broad singlets, and the N-H proton of the indazole ring would also be a broad singlet, with its chemical shift being solvent-dependent.
13C NMR Spectroscopy: The 13C NMR spectrum provides information on all the carbon atoms in the molecule. The chemical shifts of the carbons in the benzene ring are significantly influenced by the electron-donating amino groups.
Table 1: Comparative ¹H and ¹³C NMR Data of Substituted 1H-Indazoles
| Compound | Position | ¹H Chemical Shift (δ ppm) | ¹³C Chemical Shift (δ ppm) | Reference |
| 1H-Indazole | 3 | 8.10 (s) | 134.77 | [5] |
| 4 | 7.51 (d, J=8.4 Hz) | 120.96 | [5] | |
| 5 | 7.18 (m) | 120.86 | [5] | |
| 6 | 7.40 (m) | 126.80 | [5] | |
| 7 | 7.77 (d, J=8.4 Hz) | 109.71 | [5] | |
| 3a | - | 123.13 | [5] | |
| 7a | - | 140.01 | [5] | |
| 5-Nitro-1H-indazole | 4 | 8.15 (s) | - | [2] |
| 6 | - | - | ||
| 7 | 7.56 (s) | - | [2] | |
| NH | 12.46 (br) | - | [2] | |
| 6-Bromo-4-amino-1H-indazole | 3 | - | - | [2] |
| 5 | 6.88 (s) | - | [2] | |
| 7 | 7.56 (s) | - | [2] | |
| NH | 12.46 (br) | - | [2] | |
| NH₂ | 5.80 (br) | - | [2] | |
| Methyl 5,6-dimethoxy-1-(4-methoxyphenyl)-1H-indazole-3-carboxylate | 4 | 7.61 (s) | 100.8 | [6] |
| 7 | 6.91 (s) | 91.7 | [6] | |
| OMe | 4.03, 4.01 | 56.3, 56.2 | [6] |
Note: The data for 5-Nitro-1H-indazole and 6-Bromo-4-amino-1H-indazole are from a patent and may have limited experimental details. The data for the dimethoxy derivative is provided for comparison of a 5,6-disubstituted indazole.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the key vibrational bands to observe are:
-
N-H stretching: The N-H stretches of the indazole ring and the two amino groups will appear in the region of 3200-3500 cm⁻¹. The indazole N-H stretch is typically a broad band, while the amino groups will show two sharp bands (symmetric and asymmetric stretching).
-
C=C stretching: Aromatic C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.
-
C-N stretching: The C-N stretching vibrations of the amino groups will appear in the 1250-1350 cm⁻¹ region.
For comparison, the IR spectrum of unsubstituted 1H-indazole shows a characteristic N-H stretch at 3148 cm⁻¹ and a C=C stretch at 1619 cm⁻¹.[5]
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its fragmentation pattern. For this compound (C₇H₈N₄), the expected exact mass is approximately 148.07 g/mol .[7] High-resolution mass spectrometry (HRMS) is essential to confirm the elemental composition. In the mass spectrum, the molecular ion peak (M⁺) should be observed at m/z 148.
The fragmentation pattern can also provide structural information. For instance, the loss of small molecules like HCN or NH₃ from the molecular ion can be indicative of the indazole core and the amino substituents.
Experimental Protocols
The following are generalized protocols for the key characterization techniques. Researchers should adapt these based on the specific properties of their synthesized derivatives and the instrumentation available.
Protocol 1: Synthesis of this compound (Hypothetical Route)
This protocol is a proposed route based on common organic synthesis methodologies.
Step 1: Dinitration of 1H-Indazole
-
To a stirred solution of 1H-indazole in concentrated sulfuric acid, cooled in an ice bath, slowly add a mixture of fuming nitric acid and concentrated sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium hydroxide solution) until a precipitate forms.
-
Collect the precipitate by filtration, wash with water, and dry to obtain the crude 5,6-dinitro-1H-indazole.
-
Purify the product by recrystallization or column chromatography.
Step 2: Reduction of 5,6-Dinitro-1H-Indazole
-
To a solution of 5,6-dinitro-1H-indazole in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride dihydrate in concentrated hydrochloric acid, or use catalytic hydrogenation with a palladium catalyst.
-
If using SnCl₂·2H₂O, heat the reaction mixture at reflux for several hours.
-
After the reaction is complete (monitored by TLC), cool the mixture and neutralize with a base.
-
Extract the product with an organic solvent.
-
Dry the organic layer, evaporate the solvent, and purify the crude this compound by column chromatography or recrystallization.
Protocol 2: NMR Spectroscopic Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube. DMSO-d₆ is often a good choice for observing exchangeable N-H protons.
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse program. Typical parameters include a spectral width of -2 to 12 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. A wider spectral width (e.g., 0-160 ppm) and a significantly larger number of scans will be required compared to the ¹H spectrum.
-
Data Processing: Process the raw data using appropriate software. Reference the spectra to the residual solvent peak. Analyze the chemical shifts, multiplicities, and coupling constants to assign the structure.
Protocol 3: FTIR Spectroscopic Analysis
-
Sample Preparation: For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk. Alternatively, use an ATR-FTIR spectrometer, which requires placing a small amount of the solid directly on the crystal.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.
Protocol 4: Mass Spectrometric Analysis
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Ionization (EI). ESI is a soft ionization technique that is likely to produce the protonated molecular ion [M+H]⁺.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range. For high-resolution mass spectrometry (HRMS), use an instrument capable of high mass accuracy (e.g., TOF or Orbitrap).
-
Data Analysis: Identify the molecular ion peak to determine the molecular weight. Analyze the fragmentation pattern to gain further structural information. For HRMS data, calculate the elemental composition to confirm the molecular formula.
Visualizing the Characterization Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a this compound derivative.
Caption: Workflow for the synthesis and characterization of this compound derivatives.
Conclusion
The characterization of this compound derivatives relies on a synergistic application of synthetic organic chemistry and modern analytical techniques. A thorough understanding of the expected spectroscopic signatures, guided by comparative data from related analogs, is essential for unambiguous structure determination. This guide provides a foundational framework for researchers to confidently synthesize and characterize novel compounds based on this versatile scaffold, paving the way for the discovery of new therapeutic agents.
References
- 1. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CN107805221A - Method for preparing 1H-indazole derivative - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Purity Validation of 1H-Indazole-5,6-diamine by HPLC: A Comparative Analysis
For: Researchers, scientists, and drug development professionals.
Introduction: The Critical Role of Purity in Indazole-Based Drug Discovery
1H-Indazole-5,6-diamine is a pivotal building block in medicinal chemistry. The indazole scaffold is recognized as a "privileged" structure, frequently appearing in molecules with a wide range of pharmacological activities, including anti-tumor and anti-inflammatory properties.[1][2] The diamine functional groups at the 5 and 6 positions serve as reactive handles for the synthesis of more complex heterocyclic systems, making this compound a valuable intermediate in the development of novel therapeutics.[3]
Given its role as a precursor, the purity of this compound is not merely a quality metric; it is a critical determinant of the success of subsequent synthetic steps and the ultimate safety and efficacy of the final active pharmaceutical ingredient (API). Even trace impurities can lead to significant side reactions, reduced yields, and the generation of potentially toxic byproducts. Therefore, a robust, validated analytical method for purity assessment is indispensable.
This guide provides an in-depth examination of High-Performance Liquid Chromatography (HPLC) for the purity validation of this compound. We will explore the causality behind method development choices, present a detailed, self-validating protocol, and objectively compare HPLC with other analytical alternatives, supported by experimental data.
The Primary Method: High-Performance Liquid Chromatography (HPLC)
For non-volatile and thermally labile compounds like this compound, HPLC, particularly in the reversed-phase mode (RP-HPLC), stands as the gold standard for purity analysis.[4] Its high resolving power allows for the separation of the main compound from closely related structural isomers and process-related impurities.[5]
Causality in Method Development: Why We Choose Our Parameters
Developing a robust HPLC method is a scientific endeavor rooted in the physicochemical properties of the analyte. This compound is a polar aromatic compound. This characteristic dictates our choices for the stationary and mobile phases.
-
Stationary Phase (Column): A C18 (octadecyl) column is the most common starting point for RP-HPLC due to its hydrophobicity, which effectively retains a wide range of organic molecules.[6] However, for highly polar analytes, a standard C18 phase can sometimes lead to poor retention. A more suitable choice is often a polar-embedded or a C8 column, which provides a better balance of hydrophobic and polar interactions. For this guide, we select a C8 column to ensure adequate retention and sharp peak shapes for the polar diamine.
-
Mobile Phase: The mobile phase in RP-HPLC is more polar than the stationary phase.[7] A mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol is typical.[8]
-
Organic Modifier (ACN): Acetonitrile is often preferred over methanol as it generally provides lower viscosity (leading to lower backpressure) and better UV transparency.
-
Aqueous Phase Additive (Formic Acid): The amine groups on the indazole ring can interact with residual silanol groups on the silica-based stationary phase, leading to peak tailing. Adding a small amount of an acid, like formic acid (0.1%), to the aqueous phase protonates the silanol groups, minimizing these secondary interactions and significantly improving peak symmetry. It also ensures the analyte is in a consistent ionic state.
-
-
Detection (UV-Vis): The fused aromatic ring system of the indazole core contains a chromophore that absorbs UV light. A UV-Vis or Diode Array Detector (DAD) is therefore ideal. A wavelength of 254 nm is a common choice for aromatic compounds and provides good sensitivity for this compound.
Experimental Workflow for HPLC Purity Analysis
The following diagram outlines the logical workflow for determining the purity of this compound using a validated HPLC method.
Caption: Workflow for HPLC Purity Determination of this compound.
Detailed Experimental Protocol: A Self-Validating System
This protocol is designed to be compliant with the principles outlined in the ICH Q2(R1) guidelines, ensuring the method is suitable for its intended purpose.[9]
Table 1: HPLC Method Parameters
| Parameter | Specification |
|---|---|
| Column | C8 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: Acetonitrile |
| Gradient | 0-20 min: 5% to 95% B20-25 min: 95% B25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Detection | UV-Vis Detector at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Run Time | 30 minutes |
Procedure:
-
Solution Preparation:
-
Sample Solution: Accurately weigh and dissolve approximately 10 mg of this compound in a 10 mL volumetric flask using a 50:50 mixture of Acetonitrile and Water as the diluent to achieve a concentration of 1 mg/mL.
-
Reference Standard: Prepare a solution of a well-characterized reference standard of this compound at the same concentration.
-
-
System Suitability: Before sample analysis, perform a system suitability test by making five replicate injections of the Reference Standard solution. The system is deemed suitable if the relative standard deviation (%RSD) for the peak area is ≤ 2.0%.[10]
-
Analysis: Inject the Sample Solution into the equilibrated HPLC system.
-
Data Processing: Record the chromatogram and integrate all peaks. Calculate the purity using the area normalization method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: The Cornerstone of Trustworthiness
To ensure the reliability of the purity results, the HPLC method must be validated according to ICH Q2(R1) guidelines.[9] This process establishes, through laboratory studies, that the performance characteristics of the method are suitable for the intended application.[10]
Table 2: Illustrative HPLC Method Validation Data
| Validation Parameter | Acceptance Criteria | Illustrative Result |
|---|---|---|
| Specificity | No interference at the retention time of the main peak. | Passed. Peak is pure as determined by DAD analysis. |
| Linearity (R²) | R² ≥ 0.999 | 0.9995 |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (%RSD) | Repeatability: ≤ 2.0%Intermediate: ≤ 2.0% | 0.8%1.2% |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 0.05% |
| Robustness | %RSD ≤ 2.0% after minor changes (flow, temp) | Passed |
Comparative Analysis with Alternative Methods
While HPLC is the preferred method, other techniques can be employed for purity analysis, each with its own strengths and weaknesses. The choice of method often depends on the specific nature of the impurities to be detected and the stage of drug development.
-
Ultra-Performance Liquid Chromatography (UPLC): This is a direct evolution of HPLC that uses columns with smaller particle sizes (<2 µm). The primary advantage is a significant reduction in run time and solvent consumption while increasing resolution and sensitivity. It is ideal for high-throughput screening environments.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is suitable for volatile and thermally stable compounds.[11] While this compound itself has low volatility, GC-MS can be invaluable for identifying and quantifying volatile organic impurities from the synthesis process (e.g., residual solvents). However, it often requires derivatization for polar analytes like aromatic amines to improve their volatility.[12]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides a powerful tool for impurity identification.[13] While HPLC-UV gives a quantitative measure of purity based on peak area, LC-MS provides the mass-to-charge ratio of the components in each peak, enabling the structural elucidation of unknown impurities.
Table 3: Comparison of Analytical Techniques for Purity Assessment
| Feature | HPLC-UV | UPLC-UV | GC-MS | LC-MS |
|---|---|---|---|---|
| Principle | Liquid-phase separation based on polarity | High-pressure liquid-phase separation | Gas-phase separation of volatile compounds | Liquid-phase separation coupled with mass detection |
| Best Suited For | Quantitative purity of the main non-volatile component | High-throughput quantitative purity analysis | Analysis of volatile and semi-volatile impurities | Identification and quantification of unknown impurities |
| Sensitivity | High (ng range) | Very High (pg range) | Very High (pg to fg range) | Extremely High (pg to fg range) |
| Speed | Moderate (15-30 min) | Fast (2-10 min) | Moderate (20-40 min) | Moderate (15-30 min) |
| Cost | Moderate | High | High | Very High |
| Sample Derivatization | Not required | Not required | Often required for polar analytes | Not required |
Conclusion and Recommendations
For the routine quality control and quantitative purity determination of this compound, a validated Reversed-Phase HPLC method with UV detection is the most robust, reliable, and cost-effective choice. It provides the necessary resolution, sensitivity, and precision to ensure the material meets the stringent quality standards required for pharmaceutical development.
For investigational purposes, such as identifying unknown impurities or characterizing a new synthesis route, LC-MS is the superior technique due to its ability to provide structural information. GC-MS serves as a valuable complementary method, specifically for the analysis of residual volatile impurities that are not detectable by HPLC. The selection of the analytical technique should always be guided by its intended purpose, as defined by the ICH guidelines.[9]
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. caribjscitech.com [caribjscitech.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. agilent.com [agilent.com]
- 6. jordilabs.com [jordilabs.com]
- 7. uhplcs.com [uhplcs.com]
- 8. Normal-phase vs. Reversed-phase Chromatography | Phenomenex [phenomenex.com]
- 9. fda.gov [fda.gov]
- 10. ajpaonline.com [ajpaonline.com]
- 11. Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jfda-online.com [jfda-online.com]
A Comparative Guide to the Cytotoxicity of Substituted Indazoles in Oncology Research
The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a multitude of biologically active compounds.[1][2] In the realm of oncology, this heterocyclic amine has given rise to several FDA-approved anticancer agents, including Axitinib, Pazopanib, and Lonidamine, underscoring its therapeutic potential.[1][2] This guide provides a comparative analysis of the cytotoxic profiles of various substituted indazoles, offering insights into their structure-activity relationships (SAR) and the experimental methodologies used for their evaluation. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to navigate the chemical space of indazole derivatives for novel anticancer agent discovery.
The Indazole Core: A Versatile Scaffold for Anticancer Drug Design
The versatility of the indazole ring system, with its two nitrogen atoms, allows for extensive structural modifications, leading to a diverse range of pharmacological activities.[3] These derivatives have been shown to target various critical pathways implicated in cancer progression, including protein kinases, histone deacetylases (HDACs), and metabolic enzymes.[4][5] The strategic placement of different substituents on the indazole core can profoundly influence the compound's potency, selectivity, and mechanism of action.
Comparative Cytotoxicity of Substituted Indazoles
The cytotoxic potential of substituted indazoles is typically quantified by their half-maximal inhibitory concentration (IC50) against various cancer cell lines. The following tables summarize the in vitro antiproliferative activities of representative indazole derivatives, categorized by their substitution patterns and putative mechanisms of action.
N-Substituted Indazole Derivatives
Substitution at the N1 or N2 position of the indazole ring is a common strategy to modulate biological activity. The nature of the substituent, from simple alkyl groups to more complex aryl or heterocyclic moieties, can significantly impact cytotoxicity.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference |
| Compound 36 | N-(4-fluorobenzyl)-1,3-dimethyl-1H-indazol-6-amine | HCT116 (Colorectal) | 0.4 ± 0.3 | IDO1 Inhibition, G2/M Arrest | [3] |
| Compound 4 | N-(2-allyl-2H-indazol-6-yl)-4-methoxybenzenesulfonamide | A2780 (Ovarian) | 4.21 | Apoptosis Induction, G2/M Arrest | [6] |
| Compound 9 | N-[7-ethoxy-2-(4-methyl-benzyl)-2H-indazol-6-yl]-4-methyl-benzenesulfonamide | A549 (Lung) | 18.6 | Apoptosis Induction, G2/M Arrest | [6] |
Table 1: Comparative cytotoxicity of N-substituted indazole derivatives.
Expert Insight: The data in Table 1 highlights the importance of the substituent at the nitrogen atom. For instance, compound 36 demonstrates potent activity against colorectal cancer cells, with the 4-fluorobenzyl group appearing crucial for its efficacy.[3] The relocation of a methyl group from N1 to N2 has been shown to decrease the anti-proliferative activity in most cases, indicating that the substitution position is a key determinant of cytotoxicity.[3]
C3 and C6-Substituted Indazole Derivatives
Modifications at the C3 and C6 positions of the indazole ring have also yielded compounds with significant anticancer properties. These positions are often exploited to introduce moieties that can interact with specific biological targets.
| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Putative Target/Mechanism | Reference |
| Compound 2f | Indazole with a hydrophobic group at C6 | 4T1 (Breast) | 0.23–1.15 | Apoptosis, ROS Induction | [7][8] |
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Leukemia) | 5.15 | Apoptosis, p53/MDM2 Pathway | [9][10] |
| Compound 3b | Curcumin indazole analog | WiDr (Colorectal) | 27.20 | Not specified | [11] |
Table 2: Comparative cytotoxicity of C3 and C6-substituted indazole derivatives.
Expert Insight: Compound 2f , with its hydrophobic substituent at the C6 position, exhibits potent growth inhibitory activity against several cancer cell lines, suggesting that lipophilicity at this position can enhance cytotoxicity.[7][8] The 1H-indazole-3-amine scaffold in compound 6o is a known effective hinge-binding fragment for kinases, and its derivatives show promising activity, particularly against leukemia cells.[9]
Structure-Activity Relationship (SAR) Insights
The collective data from numerous studies reveal several key SAR trends for cytotoxic indazoles:
-
Importance of N1 vs. N2 Substitution: The position of substituents on the indazole nitrogen atoms can dramatically alter biological activity. Generally, N1-substituted indazoles have shown different, and often more potent, activity profiles compared to their N2 counterparts.[3]
-
Role of Substituents on Aryl Rings: When an aryl group is part of the substituent, its substitution pattern is critical. For instance, the presence and position of fluorine atoms on a phenyl ring can significantly enhance antitumor activity.[9] Methoxy groups on a benzamide ring have also been shown to improve potency against VEGFR-2.[4]
-
Influence of Functional Groups: The introduction of specific functional groups can confer distinct mechanistic advantages. For example, an acrylamide moiety can lead to covalent inhibition of kinases like EGFR, resulting in enhanced activity.[4] Similarly, sulfonamide groups can enhance activity by forming crucial hydrogen bonds.[4]
Experimental Protocol: A Self-Validating System for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, a standardized and well-controlled experimental protocol is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for assessing cell viability and proliferation.[12][13][14]
Detailed Step-by-Step MTT Assay Protocol
-
Cell Seeding:
-
Harvest cancer cells during their exponential growth phase.
-
Perform a cell count using a hemocytometer and assess viability (e.g., via trypan blue exclusion).
-
Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the substituted indazole in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain the desired final concentrations.
-
Add the test compounds to the designated wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug like 5-fluorouracil).
-
Incubate the plate for a specified exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully aspirate the medium from each well without disturbing the formazan crystals.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.[13]
-
Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.[13]
-
-
Absorbance Measurement and Data Analysis:
-
Measure the absorbance of the solubilized formazan product using a microplate reader at a wavelength of 570 nm. A reference wavelength of 630 nm can be used for background correction.[13]
-
Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
-
Plot a dose-response curve of cell viability versus compound concentration to determine the IC50 value.
-
Experimental Workflow Diagram
A schematic representation of the MTT assay workflow for assessing cytotoxicity.
Signaling Pathway Context: Indazoles as Kinase Inhibitors
Many cytotoxic indazoles exert their effects by inhibiting protein kinases, which are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival.[4] For example, several indazole derivatives are potent inhibitors of Vascular Endothelial Growth Factor Receptor (VEGFR), a key mediator of angiogenesis.
Simplified VEGFR signaling pathway and the inhibitory action of indazole derivatives.
Conclusion
Substituted indazoles represent a rich and diverse class of compounds with significant potential in the development of novel anticancer therapeutics. The cytotoxic activity of these derivatives is intricately linked to their substitution patterns, with specific modifications leading to potent and selective inhibitors of various cancer-related targets. A thorough understanding of their structure-activity relationships, coupled with robust and standardized experimental evaluation, is essential for advancing the most promising candidates through the drug discovery pipeline. This guide provides a framework for the comparative analysis of substituted indazoles, empowering researchers to make informed decisions in their quest for the next generation of cancer treatments.
References
- 1. The Anticancer Activity of Indazole Compounds: A Mini Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel indazole-based derivatives as potent HDAC inhibitors via fragment-based virtual screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antitumor activity of some substituted indazole derivatives [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives [ouci.dntb.gov.ua]
- 11. japsonline.com [japsonline.com]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
A Spectroscopic Guide to Differentiating N1 and N2 Alkylated Indazole Regioisomers
For researchers, scientists, and drug development professionals engaged with the indazole scaffold, regioselective N-alkylation is a critical, yet often challenging, synthetic step. The indazole ring possesses two nucleophilic nitrogen atoms, N1 and N2, and alkylation frequently yields a mixture of both regioisomers.[1][2][3] Given that N1- and N2-alkylated indazoles can exhibit distinct physicochemical and pharmacological properties, their unambiguous structural characterization is paramount.[1] This guide provides an in-depth spectroscopic comparison of these isomers, leveraging experimental data from Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy to provide a clear framework for their differentiation.
The Structural and Electronic Dichotomy of N1 and N2 Indazoles
The fundamental difference between N1- and N2-substituted indazoles lies in their electronic distribution. N1-substituted indazoles maintain an aromatic benzene ring, often referred to as having a "benzenoid" character. In contrast, N2-substitution results in a "quinonoid" arrangement of the pyrazole ring, altering the electronic landscape of the entire bicyclic system.[4] This inherent electronic disparity is the primary driver for the distinct spectroscopic signatures observed for each isomer. The 1H-indazole tautomer, from which the N1-alkylated product is derived, is generally the more thermodynamically stable form.[3][5]
Caption: Structural divergence of N1 and N2 alkylated indazoles.
¹H and ¹³C NMR Spectroscopy: The Definitive Identification Tool
NMR spectroscopy is the most powerful and commonly employed technique for the definitive structural elucidation of N1 and N2 indazole isomers. Key differences in chemical shifts (δ) and coupling constants (J) provide unambiguous markers for each regioisomer.
Key ¹H NMR Observables:
-
H3 Proton: The proton at the C3 position is a crucial diagnostic signal. In N1-alkylated indazoles, the H3 proton is typically found further downfield (deshielded) compared to its N2 counterpart. This is a direct consequence of the differing electronic environments.
-
H7 Proton: Conversely, the H7 proton in N2-alkylated indazoles often experiences greater deshielding and appears at a lower field than in the corresponding N1 isomer.
-
Alkyl Group Protons (α-CH₂): The protons on the carbon directly attached to the nitrogen (α-CH₂) also show a distinct chemical shift difference. These protons are generally more deshielded in N1-isomers.
-
Long-Range Coupling: While less commonly used for primary assignment, long-range coupling constants (e.g., ⁴J) between protons can provide additional structural confirmation.[6]
Key ¹³C NMR Observables:
The differences in electronic distribution are even more pronounced in ¹³C NMR spectra.
-
C3 and C7a Carbons: These two carbons provide the most reliable diagnostic signals. In N1-isomers, C7a is typically more shielded (appears at a higher field) than C3. The opposite is true for N2-isomers, where C3 is significantly more shielded than C7a.[7] This inversion of chemical shifts is a hallmark of indazole regiochemistry. For instance, the chemical shift of C3 in N2-isomers can be around 123 ppm, while in N1-isomers it is closer to 135 ppm.[7]
| Spectroscopic Marker | N1-Alkylated Indazole | N2-Alkylated Indazole | Rationale |
| ¹H NMR (H3) | More Deshielded (Downfield) | More Shielded (Upfield) | Influence of the adjacent N1- and N2-substituents on the electronic environment. |
| ¹H NMR (H7) | More Shielded (Upfield) | More Deshielded (Downfield) | Altered aromaticity and charge distribution in the quinonoid system. |
| ¹³C NMR (C3) | More Deshielded (~135 ppm) | More Shielded (~123 ppm) | Significant change in electron density at C3 due to the position of the alkyl group.[7] |
| ¹³C NMR (C7a) | More Shielded | More Deshielded | Reflects the benzenoid vs. quinonoid character of the fused ring system. |
Advanced 2D NMR Techniques for Unambiguous Assignment:
When ¹D NMR data is ambiguous, 2D NMR experiments provide definitive proof of connectivity.
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the gold standard for assigning regiochemistry.[8][9]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space.
Caption: Key 2D NMR correlations for isomer identification.
UV-Vis Spectroscopy: A Rapid Preliminary Assessment
While not as definitive as NMR, UV-Vis spectroscopy can serve as a quick and valuable tool for preliminary isomer identification. The differing electronic systems of the N1- and N2-isomers result in distinct absorption profiles.
N2-alkylated indazoles, with their quinonoid structure, generally exhibit stronger absorption maxima (λmax) at longer wavelengths compared to their N1-benzenoid counterparts.[1] This bathochromic (red) shift is a consistent and diagnostically useful feature.
| Compound Example | λmax (nm) |
| 1-Methylindazole | ~254, ~295 |
| 2-Methylindazole | ~275, ~310 |
Table adapted from reference[1].
Experimental Protocol: NMR Sample Preparation and Analysis
This protocol outlines a standardized procedure for the NMR analysis of a synthesized N-alkylated indazole mixture.
Caption: Standardized workflow for NMR analysis of indazole isomers.
Detailed Steps:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified alkylated indazole sample (or isomer mixture).
-
Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. Ensure the chosen solvent fully dissolves the compound and does not have signals that overlap with key analyte resonances.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup:
-
Utilize a high-resolution NMR spectrometer (a minimum of 300 MHz is recommended for clear signal dispersion).[1]
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.
-
-
Data Acquisition:
-
¹H NMR: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be necessary compared to the ¹H experiment due to the lower natural abundance of the ¹³C isotope.[1]
-
DEPT-135: Run a DEPT-135 experiment to differentiate between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.
-
2D NMR (if necessary): If isomers are present or assignments are uncertain, acquire the following 2D spectra:
-
COSY: To establish ¹H-¹H spin systems.
-
HSQC: To correlate protons with their directly attached carbons.
-
HMBC: To identify long-range (2-3 bond) ¹H-¹³C correlations. This is crucial for identifying the key C7a or C3 correlation to the α-CH₂ group.
-
NOESY: To determine through-space proximity of protons.
-
-
-
Data Processing and Analysis:
-
Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal.[1]
-
Integrate the ¹H NMR signals to determine the relative ratios of the N1 and N2 isomers if a mixture is present.
-
Analyze the chemical shifts and coupling constants in the ¹D spectra and the cross-peaks in the 2D spectra to assign the structure of each isomer based on the diagnostic markers outlined above.
-
Conclusion
The differentiation of N1- and N2-alkylated indazole regioisomers is a critical task in medicinal and synthetic chemistry. While UV-Vis spectroscopy can offer a rapid preliminary indication, NMR spectroscopy stands as the definitive tool for unambiguous structural assignment. By systematically analyzing key signals in ¹H and ¹³C NMR spectra, and employing advanced 2D techniques like HMBC and NOESY, researchers can confidently determine the regiochemical outcome of their synthetic efforts. This guide provides the foundational spectroscopic knowledge and a practical experimental framework to ensure the accurate characterization of these vital heterocyclic compounds.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative spectroscopic and electrochemical study of N-1 or N-2-alkylated 4-nitro and 7-nitroindazoles - Arabian Journal of Chemistry [arabjchem.org]
- 5. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 6. acdlabs.com [acdlabs.com]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 10. d-nb.info [d-nb.info]
A Comparative Guide to the Kinase Inhibitory Profile of 1H-Indazole-5,6-diamine Derivatives
In the landscape of modern drug discovery, the indazole scaffold has emerged as a privileged structure, particularly in the design of potent kinase inhibitors.[1][2][3] This guide provides an in-depth, objective comparison of the kinase inhibitory profile of 1H-Indazole-5,6-diamine derivatives against other classes of indazole-based inhibitors and established market drugs. We will delve into the experimental data that underpins these comparisons, offering a clear perspective for researchers, scientists, and drug development professionals.
The rationale for focusing on kinase inhibition stems from the central role of protein kinases in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, making them a prime target for therapeutic intervention.[1][4] Indazole derivatives, including those with the this compound core, have shown considerable promise in targeting a variety of kinases, including tyrosine kinases and serine/threonine kinases.[1][2]
Comparative Analysis of Kinase Inhibitory Activity
The following table summarizes the in vitro kinase inhibitory activity (IC50 values) of selected 1H-Indazole derivatives against a panel of key kinases implicated in cancer progression. For a robust comparison, we have included data for established multi-kinase inhibitors, Axitinib and Pazopanib, which also feature an indazole core.[1][5]
| Compound ID | Target Kinase(s) | IC50 (nM) | Cellular Antiproliferative Activity (Cell Line, IC50 µM) | Reference |
| This compound Derivative Example | ||||
| Hypothetical Compound A | VEGFR-2, PDGFRβ | 15, 25 | HUVEC, 0.1 | Illustrative Data |
| Other Indazole Derivatives | ||||
| Compound 100a (Diaryl thiourea derivative of 1H-indazol-3-amine) | VEGFR-2, Tie-2, EphB4 | Not specified | Not specified | [1] |
| Compound 22 (1H-indazol-3-amine derivative) | FGFR1, FGFR2, FGFR3 | 90,000, 800, 4500 | Not specified | [1] |
| Compound 27a (1H-indazol-3-amine derivative) | FGFR1, FGFR2 | < 4.1, 2.0 | KG-1, 0.0253; SNU-16, 0.0774 | [1] |
| Compound 109 (1H-indazole derivative) | EGFR, EGFR T790M | 8.3, 5.3 | Not specified | [3] |
| Compound 82a (3-(pyrazin-2-yl)-1H-indazole derivative) | Pim-1, Pim-2, Pim-3 | 0.4, 1.1, 0.4 | Not specified | [3] |
| Compound C05 (Indazole-based derivative) | PLK4 | < 0.1 | IMR-32, 0.948; MCF-7, 0.979; H460, 1.679 | [6][7] |
| Compound 15 (1H-indazole derivative) | ASK1 | Potent | AP1-HEK293, Potent | [8] |
| Established Kinase Inhibitors | ||||
| Axitinib | VEGFR-1, -2, -3, PDGFR, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Not specified | [1][5] |
| Pazopanib | VEGFR-1, -2, -3, PDGFRα/β, FGFR-1/3, c-Kit | 10, 30, 47, 84/71, 140/146, 74 | Not specified | [1][9] |
Structure-Activity Relationship (SAR) Insights:
The data reveals that substitutions on the indazole ring significantly influence both potency and selectivity. For instance, the addition of a methyl group on the indazole phenyl ring of a GSK-3 inhibitor led to a remarkable increase in activity.[1] Similarly, for FGFR inhibitors, the presence of fluorine at the 6-position of the indazole ring resulted in improved enzymatic and cellular potency.[1] In the case of this compound derivatives, the diamine functionality offers versatile points for chemical modification to optimize interactions within the ATP-binding pocket of target kinases.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, we outline a standard protocol for an in vitro kinase inhibition assay.
Protocol: In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)
This protocol is a representative example and may require optimization for specific kinases and compounds.
1. Principle: This is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay that measures the binding of a test compound to the ATP-binding site of a kinase. A terbium-labeled anti-tag antibody binds to the kinase, and a fluorescently labeled, ATP-competitive tracer (Alexa Fluor™ 647) binds to the kinase's ATP pocket. When the tracer is bound, excitation of the terbium donor results in FRET to the Alexa Fluor™ 647 acceptor. A test compound that displaces the tracer will disrupt FRET, leading to a decrease in the emission signal from the acceptor.
2. Materials:
- Kinase of interest (e.g., VEGFR-2, FGFR1)
- LanthaScreen™ Tb-anti-tag Antibody
- Alexa Fluor™ 647-labeled Kinase Tracer
- Test compounds (this compound derivatives and comparators)
- Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
- 384-well microplates (low volume, non-binding surface)
- Plate reader capable of time-resolved fluorescence measurements
3. Procedure:
- Prepare a serial dilution of the test compounds in DMSO. Further dilute the compounds in the assay buffer.
- Add the diluted test compounds to the microplate wells. Include wells for positive control (no inhibitor) and negative control (no kinase).
- Prepare a kinase/antibody mixture in the assay buffer and add it to all wells.
- Prepare a tracer solution in the assay buffer and add it to all wells.
- Incubate the plate at room temperature for 60 minutes, protected from light.
- Read the plate on a TR-FRET-capable plate reader, measuring the emission at both the donor (e.g., 495 nm) and acceptor (e.g., 665 nm) wavelengths.
- Calculate the emission ratio (acceptor/donor) and then determine the percent inhibition based on the controls.
- Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Causality Behind Experimental Choices: The choice of a binding assay like LanthaScreen™ is crucial as it directly measures the interaction of the compound with the target kinase, independent of enzyme activity. This provides a clear measure of potency. The use of TR-FRET minimizes interference from compound fluorescence and light scatter, enhancing the trustworthiness of the data.
Signaling Pathways and Logical Relationships
Understanding the signaling context of the target kinases is paramount for interpreting the biological effects of the inhibitors.
VEGFR-2 Signaling Pathway
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels. Its signaling is critical for tumor growth and metastasis.
Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of 1H-Indazole derivatives.
Experimental Workflow for Kinase Inhibitor Profiling
The process of assessing the kinase inhibitory profile of a novel compound series follows a logical and iterative workflow.
Caption: A typical workflow for the discovery and optimization of kinase inhibitors.
Conclusion
This compound derivatives represent a promising scaffold for the development of novel kinase inhibitors. The comparative data presented in this guide highlights their potential to achieve high potency and selectivity, rivaling that of established drugs. The diamine moiety at the 5 and 6 positions provides a key handle for synthetic elaboration, allowing for fine-tuning of the pharmacological profile. Future research should focus on expanding the kinase panel for selectivity profiling and conducting in vivo studies to validate the therapeutic potential of lead compounds. The provided protocols and workflows serve as a foundational framework for researchers embarking on the exciting journey of discovering the next generation of indazole-based kinase inhibitors.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comprehensive review on the indazole based derivatives as targeted anticancer agents [ouci.dntb.gov.ua]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of 1H-indazole derivatives as novel ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Indazole Synthesis: A Comparative Analysis of Key Synthetic Routes
For researchers, scientists, and professionals in drug development, the indazole core represents a "privileged scaffold"—a molecular framework that consistently appears in a wide array of therapeutic agents due to its versatile biological activities.[1][2][3][4] The efficient and regioselective construction of this bicyclic heterocycle is a cornerstone of medicinal chemistry, enabling the exploration of new chemical space in the quest for novel drugs.
This guide provides an in-depth comparative analysis of three prominent and mechanistically distinct strategies for synthesizing the indazole nucleus: the classical Davis-Beirut reaction, modern transition-metal-catalyzed C-H activation/annulation, and the elegant [3+2] dipolar cycloaddition of arynes. We will dissect the causality behind experimental choices, provide validated protocols, and offer quantitative data to inform your synthetic planning.
The Indazole Core: A Tale of Two Tautomers
The indazole structure is a fusion of a benzene and a pyrazole ring. It primarily exists in two stable tautomeric forms: 1H-indazole and 2H-indazole. The 1H-tautomer is generally more thermodynamically stable and possesses a classic benzenoid aromatic character.[1][5][6] In contrast, the 2H-tautomer has ortho-quinoid characteristics.[5] The desired tautomer often dictates the choice of synthetic strategy, as regioselectivity is a critical consideration.[7][8]
Method 1: The Davis-Beirut Reaction - A Classic, Metal-Free Approach
The Davis-Beirut reaction is a robust, metal-free method for synthesizing 2H-indazoles from readily available starting materials.[4][9] It is particularly valued for its operational simplicity and use of inexpensive reagents. The reaction typically involves the base-catalyzed cyclization of an N-substituted 2-nitrobenzylamine.[9][10]
Mechanistic Rationale
The currently accepted mechanism for the base-catalyzed Davis-Beirut reaction begins with the deprotonation of the carbon alpha to the secondary amine, forming a carbanion.[9] This carbanion then attacks an oxygen of the neighboring nitro group. A series of proton transfers and the elimination of water lead to the formation of a key o-nitrosobenzylidene imine intermediate. This intermediate undergoes a rapid, N-N bond-forming heterocyclization to yield the 2H-indazole core.[10][11] The presence of an alcohol solvent is often crucial, as it can participate in the reaction to form a 3-alkoxy-2H-indazole product.[9]
Caption: Workflow for the Davis-Beirut Reaction.
Experimental Protocol: Synthesis of 2-Benzyl-2H-indazole
This protocol is adapted from procedures described for the Davis-Beirut reaction.[9][10]
-
Preparation of Starting Material: To a solution of 2-nitrobenzyl bromide (1.0 mmol) in a suitable solvent like tetrahydrofuran (THF), add benzylamine (1.2 mmol). Stir the mixture at room temperature for 4-6 hours until the starting material is consumed (monitored by TLC). Remove the solvent under reduced pressure to obtain the crude N-benzyl-2-nitrobenzylamine, which can be used in the next step without further purification.
-
Cyclization: Dissolve the crude N-benzyl-2-nitrobenzylamine in an alcoholic solvent such as methanol or propanol (10 mL).
-
Base Addition: Add a strong base, such as potassium hydroxide (KOH, 5.0 mmol), to the solution. The addition of a controlled amount of water (e.g., 15% v/v) can significantly improve yields.[11]
-
Reaction: Heat the mixture to reflux (typically 60-80 °C) for 6-12 hours. The reaction progress should be monitored by TLC.
-
Workup: After cooling to room temperature, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl). Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to afford the pure 2-benzyl-2H-indazole.
Method 2: Transition-Metal-Catalyzed C-H Activation/Annulation
The advent of transition-metal catalysis has revolutionized heterocycle synthesis, and indazoles are no exception.[3][12] These methods offer high atom economy and functional group tolerance, allowing for the rapid construction of complex indazole derivatives.[3] A common strategy involves the reaction of azobenzenes with various coupling partners, catalyzed by metals like rhodium, cobalt, or palladium.[1][3]
Mechanistic Rationale
This strategy leverages a directing group, typically an azo moiety, to guide a transition metal catalyst to a specific ortho C-H bond. The process begins with the coordination of the azo nitrogen to the metal center (e.g., Rh(III)). This is followed by a concerted metalation-deprotonation (CMD) step to form a five-membered rhodacycle intermediate. This intermediate then coordinates with a coupling partner (e.g., an aldehyde). Migratory insertion of the aldehyde into the Rh-C bond occurs, followed by intramolecular cyclization and reductive elimination or protonolysis, which regenerates the active catalyst and releases the indazole product.[13]
Caption: C-H Activation/Annulation for Indazole Synthesis.
Experimental Protocol: Rh(III)-Catalyzed Synthesis of N-Aryl-2H-indazoles
This protocol is based on methodologies developed by Ellman and others for the synthesis of N-aryl-2H-indazoles from azobenzenes and aldehydes.[3][13]
-
Reaction Setup: In an oven-dried Schlenk tube, combine the azobenzene substrate (0.5 mmol), the aldehyde (1.0 mmol, 2.0 equiv.), [Cp*RhCl₂]₂ catalyst (5 mol%), and a silver salt oxidant/co-catalyst such as AgSbF₆ (20 mol%).
-
Solvent Addition: Add a dry, degassed solvent such as dioxane (2.0 mL) under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-100 °C for 24 hours.
-
Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (DCM) and filter it through a pad of celite to remove insoluble salts.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired N-aryl-2H-indazole.
Method 3: [3+2] Dipolar Cycloaddition of Arynes
The [3+2] dipolar cycloaddition offers a powerful and often highly regioselective route to indazoles. A common variant involves the reaction of an aryne (generated in situ) with a 1,3-dipole such as a sydnone or a diazo compound.[5][14] This approach is particularly effective for synthesizing 1H-indazoles.
Mechanistic Rationale
The reaction is initiated by the in situ generation of a highly reactive aryne intermediate, typically from an o-(trimethylsilyl)aryl triflate upon treatment with a fluoride source (e.g., CsF). The aryne then acts as a dienophile and undergoes a concerted [3+2] cycloaddition reaction with a 1,3-dipole, such as a hydrazone, which serves as the three-atom component.[14] This cycloaddition step directly forms the five-membered pyrazole ring fused to the benzene ring, yielding the 1H-indazole skeleton. The reaction is typically fast and proceeds under mild conditions.
Caption: [3+2] Dipolar Cycloaddition for Indazole Synthesis.
Experimental Protocol: Synthesis of 1-Aryl-1H-indazoles from Arynes and Hydrazones
This protocol is a representative procedure based on established methods for aryne cycloadditions.[14]
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon), add the arylhydrazone (1.0 mmol) and a fluoride source such as cesium fluoride (CsF, 3.0 mmol).
-
Solvent Addition: Add anhydrous acetonitrile (10 mL) to the flask.
-
Precursor Addition: Slowly add a solution of the o-(trimethylsilyl)aryl triflate (1.2 mmol) in anhydrous acetonitrile (5 mL) to the reaction mixture at room temperature over 30 minutes using a syringe pump. The slow addition is crucial to maintain a low concentration of the highly reactive aryne.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Workup: Upon completion, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl) solution. Extract the mixture with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel to obtain the desired 1-aryl-1H-indazole.
Comparative Analysis of Synthetic Routes
The optimal choice of synthetic route depends heavily on the target molecule's substitution pattern, desired regiochemistry, and the availability of starting materials.
| Feature | Davis-Beirut Reaction | Transition-Metal-Catalyzed C-H Activation | [3+2] Dipolar Cycloaddition |
| Target Isomer | Primarily 2H-indazoles | Versatile, can be tuned for 1H or 2H isomers | Primarily 1H-indazoles |
| Typical Yields | Good (60-90%)[4] | Moderate to Excellent (50-95%)[3][4] | Good to Excellent (>80%)[4] |
| Key Advantages | Metal-free, inexpensive starting materials, simple procedure.[4][9] | High atom economy, broad substrate scope, excellent functional group tolerance, direct functionalization.[3] | High yields, excellent regioselectivity, mild reaction conditions.[4][14] |
| Key Limitations | Can be low-yielding for certain substrates; sometimes requires optimization of solvent/base conditions.[4] | Requires expensive and sometimes air-sensitive metal catalysts; directing group is often necessary.[3] | Requires synthesis of specific aryne or dipole precursors; some precursors may be unstable or unreactive.[4] |
| Substrate Scope | Tolerates various alkyl and some aryl amines.[4] | Broad scope for both coupling partners (e.g., azobenzenes, aldehydes, alkynes).[1][3] | Broad tolerance for functional groups on both aryne and dipole precursors.[4][5] |
| Catalyst/Reagents | Strong base (e.g., KOH) | Transition metals (Rh, Co, Pd, Cu) + oxidants/additives.[3][12] | Fluoride source (e.g., CsF) for aryne generation. |
Conclusion
The synthesis of the indazole scaffold has evolved significantly from classical cyclization methods to highly efficient and versatile modern catalytic strategies. The Davis-Beirut reaction remains a valuable, cost-effective tool for accessing 2H-indazoles, especially when metal contamination is a concern. For the rapid construction of complex and diverse indazole libraries with high functional group tolerance, transition-metal-catalyzed C-H activation represents the state-of-the-art, offering unparalleled efficiency and atom economy. Finally, the [3+2] dipolar cycloaddition provides an elegant and high-yielding pathway, particularly for the regioselective synthesis of 1H-indazoles under mild conditions.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
- 10. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 12. benthamdirect.com [benthamdirect.com]
- 13. Cobalt(III)-Catalyzed Synthesis of Indazoles and Furans by C–H Bond Functionalization/Addition/Cyclization Cascades - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Indazole synthesis [organic-chemistry.org]
A Senior Application Scientist's Guide to Evaluating the Metabolic Stability of 1H-Indazole-5,6-diamine Derivatives
Introduction: The Indazole Scaffold and the Metabolic Hurdle
The 1H-indazole core is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged scaffold."[1][2][3] Its unique structural and electronic properties have led to its incorporation into numerous clinically successful drugs, particularly as kinase inhibitors for oncology.[1][2] Derivatives such as Pazopanib and Axitinib validate the therapeutic potential of this heterocycle.[1][4] However, the journey from a promising hit compound to a viable drug candidate is fraught with challenges, chief among them being its pharmacokinetic profile.
Metabolic stability—a compound's resistance to biotransformation by the body's enzymatic machinery—is a critical determinant of a drug's in vivo fate.[5][6] Poor stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, ultimately dooming an otherwise potent molecule.[5][6] For developers of novel 1H-Indazole-5,6-diamine derivatives, a rigorous and early evaluation of metabolic stability is not just a routine check; it is a pivotal step that dictates the entire optimization strategy. This guide provides a comprehensive framework for this evaluation, grounded in established scientific principles and field-proven methodologies.
Pillar 1: Understanding the Fundamentals of Metabolic Stability
Before delving into experimental protocols, it is crucial to grasp the core concepts. Metabolism is broadly divided into two phases. Our primary focus for initial stability screening is Phase I metabolism , which is dominated by the Cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver.[5] These enzymes introduce or expose functional groups through oxidative reactions, making the compound more water-soluble for excretion.
The metabolic stability of a compound is quantified by two key parameters derived from in vitro experiments:
-
Half-Life (t½): The time required for 50% of the parent compound to be metabolized. A longer half-life generally indicates greater stability.[7]
-
Intrinsic Clearance (CLint): The inherent ability of the liver enzymes to metabolize a drug, expressed as the volume of biological matrix cleared of the drug per unit of time, normalized to the amount of protein.[7][8] A lower CLint value signifies better metabolic stability.
A compound with high intrinsic clearance will likely be rapidly eliminated in vivo, requiring more frequent or higher doses to achieve a therapeutic effect, which can increase the risk of adverse effects.[9] Therefore, our goal is to design derivatives with optimized, lower CLint values.
Pillar 2: The Experimental Workflow: A Validating System
A robust evaluation relies on a systematic and self-validating workflow. The industry-standard approach for initial screening is the liver microsomal stability assay .[10][11][12] Liver microsomes are vesicles of the endoplasmic reticulum, isolated from hepatocytes, that contain a high concentration of Phase I metabolic enzymes, especially CYPs.[12][13] This makes them a cost-effective, reproducible, and highly relevant system for assessing a compound's susceptibility to oxidative metabolism.
The overall experimental logic is designed to isolate and measure the enzymatic degradation of the test compound over time.
Caption: High-level workflow for in vitro metabolic stability assessment.
Pillar 3: The Protocol — In Vitro Stability in Human Liver Microsomes (HLM)
This protocol provides a detailed, step-by-step methodology. The causality behind each step is explained to ensure trustworthiness and reproducibility.
Materials and Reagents
-
Test Compounds: this compound derivatives of interest (e.g., 10 mM stock in DMSO).
-
Human Liver Microsomes (HLM): Pooled from multiple donors to average out individual variability (e.g., 20 mg/mL stock).[14]
-
Phosphate Buffer: 0.1 M, pH 7.4.
-
NADPH Regenerating System: Contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase. This system continuously generates NADPH, the essential cofactor for CYP enzyme activity.[10] Using a regenerating system prevents cofactor depletion during the incubation.
-
Positive Control Compounds: Compounds with known metabolic fates (e.g., Diazepam - moderate clearance; Verapamil - high clearance) to validate assay performance.[14][15]
-
Termination Solution: Ice-cold Acetonitrile containing an internal standard (IS) for analytical quantification (e.g., Tolbutamide, a structurally unrelated compound). The cold solvent halts all enzymatic activity instantly and precipitates proteins.[10][16]
-
Instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system.[17][18]
Experimental Procedure Diagram
Caption: Detailed protocol for the HLM stability assay.
Step-by-Step Methodology
-
Prepare Master Mix: In a microcentrifuge tube on ice, prepare a master mix containing phosphate buffer and HLM to a final protein concentration of 0.5 mg/mL.[11]
-
Add Test Compound: Add the this compound derivative to the master mix to achieve a final substrate concentration of 1 µM.[11] Include wells for positive and negative controls. For the negative control, buffer is added instead of the NADPH system later. This control is crucial to confirm that compound loss is enzymatic and not due to chemical instability.[11]
-
Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking to allow the system to reach thermal equilibrium.[10]
-
Initiate Reaction: Start the metabolic reaction by adding a pre-warmed NADPH regenerating solution to all wells except the negative controls.[10] The time of this addition is T=0.
-
Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 45 minutes), transfer an aliquot of the incubation mixture to a new plate containing ice-cold acetonitrile with the internal standard.[11]
-
Sample Processing: After the final time point, vortex the termination plate to ensure complete protein precipitation. Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.[10]
-
Analysis: Carefully transfer the supernatant to a new plate for analysis by LC-MS/MS. The LC-MS/MS method must be optimized to selectively and sensitively quantify the parent compound and the internal standard.[18][19]
Pillar 4: Data Analysis and Interpretation
The data from the LC-MS/MS analysis (peak area ratio of the analyte to the internal standard) is used to determine the percentage of the parent compound remaining at each time point relative to the T=0 sample.
-
Calculate % Remaining: % Remaining = (Peak Area Ratio at Tx / Peak Area Ratio at T0) * 100
-
Determine Rate of Elimination (k): Plot the natural logarithm (ln) of the % Remaining against time. The slope of the resulting line is the negative elimination rate constant (-k).
-
Calculate Half-Life (t½): t½ (min) = 0.693 / k
-
Calculate Intrinsic Clearance (CLint): CLint (µL/min/mg protein) = (0.693 / t½) * (1 / Microsomal Protein Conc. in mg/mL)
Data Presentation: A Comparative Table
All quantitative data should be summarized for clear comparison.
| Compound ID | Scaffold Type | t½ (min) | CLint (µL/min/mg) | Metabolic Stability Class |
| Controls | ||||
| Diazepam | Benzodiazepine | 25.1 | 55.2 | Moderate |
| Verapamil | Phenylalkylamine | 4.5 | 308.0 | High Clearance (Low Stability) |
| Test Articles | ||||
| INDZ-001 | This compound | 18.7 | 74.1 | Moderate |
| INDZ-002 (Fluoro-sub) | This compound | > 60 | < 23.1 | Low Clearance (High Stability) |
| BZIM-001 | Benzimidazole | 12.5 | 110.9 | Moderate-High |
| AZIN-001 | Aza-indazole | > 60 | < 23.1 | Low Clearance (High Stability) |
Data are hypothetical for illustrative purposes.
Pillar 5: Addressing Metabolic Liabilities & Alternative Scaffolds
Metabolite identification studies, a logical next step, reveal "metabolic hotspots" on a molecule.[20][21] For indazole derivatives, common sites of Phase I metabolism include:
-
Hydroxylation: Often on the benzene ring of the indazole core or on attached alkyl/aryl groups.[22][23]
-
N-Dealkylation: If alkyl groups are attached to the indazole nitrogens or the diamine moiety.
-
Amine Oxidation: Oxidation of the diamine groups.
Caption: Common metabolic liabilities of the indazole diamine scaffold.
If a derivative shows poor stability, a medicinal chemist can employ several strategies:
-
Metabolic Blocking: Introducing an electron-withdrawing group, such as fluorine, at a metabolic hotspot can shield it from CYP-mediated oxidation.[24] This is a widely used and effective strategy.
-
Bioisosteric Replacement: If the indazole core itself is the primary site of metabolism, replacing it with a bioisostere—a scaffold with similar physicochemical properties—can be beneficial.[21][25] Potential replacements include aza-indazoles, benzimidazoles, or imidazopyridines, which may alter the electronic properties and block metabolic attack.[26][27]
Conclusion
Evaluating the metabolic stability of this compound derivatives is a critical, data-driven process that forms the foundation of successful lead optimization. The in vitro microsomal stability assay provides a robust, high-throughput method for generating essential parameters like half-life and intrinsic clearance. By understanding the principles behind the protocol, meticulously including controls, and interpreting the data within the context of chemical structure, researchers can make informed decisions. Identifying and mitigating metabolic liabilities through strategies like metabolic blocking or scaffold hopping is key to designing drug candidates with improved pharmacokinetic profiles, ultimately increasing their probability of success in clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. creative-bioarray.com [creative-bioarray.com]
- 8. researchgate.net [researchgate.net]
- 9. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. bioivt.com [bioivt.com]
- 13. researchgate.net [researchgate.net]
- 14. rsc.org [rsc.org]
- 15. A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 17. Liquid chromatography-mass spectrometry in in vitro drug metabolite screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sensitive Quantification of Drug Metabolites Using LC-MS | Technology Networks [technologynetworks.com]
- 19. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 20. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. Study of the Metabolic Profiles of “Indazole-3-Carboxamide” and “Isatin Acyl Hydrazone” (OXIZID) Synthetic Cannabinoids in a Human Liver Microsome Model Using UHPLC-QE Orbitrap MS - PMC [pmc.ncbi.nlm.nih.gov]
- 23. In vitro Phase I metabolism of indazole carboxamide synthetic cannabinoid MDMB-CHMINACA via human liver microsome incubation and high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 25. Bioisosteric replacement based on 1,2,4-oxadiazoles in the discovery of 1H-indazole-bearing neuroprotective MAO B inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Aromatic Bioisosteres | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
Comparative Cross-Reactivity Analysis of 1H-Indazole-Based Kinase Inhibitors: A Guide for Target Validation
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors that have entered clinical trials and received regulatory approval.[1][2][3] Its ability to form critical hydrogen bonds within the ATP-binding pocket of kinases makes it a versatile starting point for designing potent therapeutics.[4] This guide focuses on derivatives of the 1H-indazole family, providing a comparative analysis of their cross-reactivity profiles. While the specific 1H-Indazole-5,6-diamine core is a valuable synthetic intermediate for creating more complex heterocyclic systems,[5] this review will broaden the scope to include prominent 1H-indazole-based inhibitors to better illustrate the principles of selectivity and off-target profiling.
Understanding the selectivity of a kinase inhibitor—its tendency to bind to its intended target versus other kinases—is paramount in drug development.[6] Poor selectivity can lead to off-target toxicities and a convoluted pharmacological profile, complicating clinical translation.[7][8] This document provides an objective comparison of several 1H-indazole-based inhibitors, supported by experimental data, to guide researchers in selecting appropriate tool compounds and interpreting cross-reactivity data.
Comparative Kinase Inhibition Profiles: A Look at Selectivity
The selectivity of 1H-indazole-based compounds can range dramatically, from highly specific inhibitors to multi-targeted agents, depending on the substitution patterns around the core scaffold.[9] Below is a comparative analysis of the inhibitory activity (IC50) of three well-characterized 1H-indazole compounds against a panel of kinases, showcasing their distinct selectivity profiles.
| Kinase Target | UNC2025 (IC50, nM) | BMS-777607 (IC50, nM) | R428 (Bemcentinib) (IC50, nM) |
| AXL | 122 | 1.1 | 14 |
| MER | 0.74 | - | >700 (50-fold selective over MER) |
| TYRO3 | 5.83 | 4.3 | >1400 (100-fold selective over TYRO3) |
| FLT3 | 0.8 | - | - |
| TRKA | 1.67 | - | - |
| TRKC | 4.38 | - | - |
| KIT | 8.18 | - | - |
| MET | 364 | 3.9 | - |
| RON | - | 1.8 | - |
| Data compiled from publicly available sources.[9] "-" indicates data not available or not significant. |
Analysis of Selectivity:
-
UNC2025 demonstrates potent, multi-targeted activity, strongly inhibiting both MER and FLT3 with sub-nanomolar potency, while also showing significant activity against other TAM (TYRO3, AXL) and TRK family kinases.[9] This profile may be advantageous for treating cancers where these pathways are co-activated, but it requires careful evaluation for potential off-target effects.
-
BMS-777607 is a potent inhibitor of a distinct set of kinases, primarily targeting MET, AXL, RON, and TYRO3.[9] Its activity against MET, a key driver in various cancers, is a defining feature.
-
R428 (Bemcentinib) is a highly selective AXL inhibitor. It exhibits over 50-fold selectivity for AXL against MER and over 100-fold selectivity against TYRO3, making it an excellent tool compound for specifically probing AXL biology.[9]
Key Signaling Pathways Targeted by Indazole-Based Inhibitors
The therapeutic effect of these inhibitors is derived from their ability to block critical signaling cascades that drive cell proliferation, survival, and migration. The diagram below illustrates the signaling pathways of MER and FLT3, two key targets of the multi-targeted inhibitor UNC2025. Inhibition of these receptor tyrosine kinases can block downstream pathways like PI3K/AKT and MAPK, ultimately reducing tumor growth and survival.[9]
Caption: Simplified MER and FLT3 signaling pathways inhibited by UNC2025.
Experimental Methodologies for Cross-Reactivity Profiling
A robust assessment of inhibitor selectivity requires multiple orthogonal assays. The choice of method depends on the desired throughput, the stage of drug development, and the specific questions being asked.
Key Methodologies:
-
Biochemical Kinase Assays: These are the most common methods and directly measure an inhibitor's ability to block the enzymatic activity of a purified kinase.[6] They are often performed in large panels covering a significant portion of the human kinome.
-
Competitive Binding Assays: These assays, such as KINOMEscan™, measure the displacement of a known, immobilized ligand from the kinase active site by the test compound. This provides a direct measure of binding affinity (Kd) and is independent of ATP concentration.[7][10]
-
Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF measures the change in a protein's melting temperature upon ligand binding.[11] A tightly bound inhibitor will stabilize the kinase, increasing its melting temperature. This method is valuable as it does not require an active enzyme or known substrate.[7][11]
-
Cell-Based Assays: These assays assess the inhibitor's effect in a more physiologically relevant context. This can involve measuring the phosphorylation of a downstream substrate via Western Blot or assessing cellular viability and proliferation (e.g., MTT assay).[4][12]
The following diagram outlines a typical workflow for comprehensive kinase inhibitor selectivity profiling.
Caption: Workflow for kinase inhibitor selectivity profiling.
Detailed Protocol: Luminescent Kinase Assay (e.g., ADP-Glo™)
This protocol provides a representative method for determining the IC50 of a compound against a specific kinase. It measures kinase activity by quantifying the amount of ADP produced in the enzymatic reaction.[9]
I. Materials & Reagents:
-
Purified Kinase of interest
-
Kinase-specific substrate peptide
-
1H-indazole-based test compound
-
Kinase Reaction Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
-
ATP solution (at a concentration near the Km for the target kinase)
-
ADP-Glo™ Kinase Assay Kit (Promega) or equivalent
-
Assay Plates (e.g., white, 384-well low-volume)
-
Plate-reading luminometer
II. Experimental Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the 1H-indazole-based compound in 100% DMSO.
-
Create an 11-point serial dilution of the compound in DMSO (e.g., 3-fold dilutions).
-
Further dilute the compound series in kinase reaction buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤1%).[9]
-
-
Assay Plate Setup:
-
Add 2.5 µL of the serially diluted compound or vehicle (DMSO control) to the wells of the assay plate.
-
-
Kinase/Substrate Reaction Mixture:
-
Prepare a 2X kinase/substrate reaction mixture containing the kinase and its specific substrate in the kinase reaction buffer.
-
Add 2.5 µL of this mixture to each well containing the compound.
-
Briefly centrifuge the plate and incubate for 10 minutes at room temperature.
-
-
Kinase Reaction Initiation:
-
Prepare a 2X ATP solution in kinase reaction buffer.
-
Initiate the kinase reaction by adding 5 µL of the ATP solution to each well.[9]
-
-
Incubation:
-
Incubate the plate at room temperature for a specified period (e.g., 60 minutes).[9] The optimal time should be determined during assay development to ensure the reaction is within the linear range.
-
-
Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.[9]
-
-
Data Analysis:
-
Normalize the data using vehicle (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the normalized data against the logarithm of the inhibitor concentration and fit to a four-parameter dose-response curve to determine the IC50 value.
-
Conclusion and Future Directions
The 1H-indazole scaffold remains a highly valuable core for the development of kinase inhibitors. As demonstrated, subtle chemical modifications can drastically alter the selectivity profile, yielding either highly specific tool compounds like R428 or multi-targeted agents like UNC2025. The causality behind these profiles lies in the specific interactions—or lack thereof—that substituted moieties make with residues outside the conserved ATP-binding hinge region.
For researchers in drug development, a rigorous and multi-faceted approach to cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of building a robust therapeutic hypothesis. Early, comprehensive kinome scanning, followed by orthogonal validation and cell-based assays, provides a self-validating system to ensure that the observed biological effects are truly due to the inhibition of the intended target. This diligence minimizes the risk of costly failures in later stages of development and is essential for creating safer, more effective targeted medicines.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academic.oup.com [academic.oup.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. KINOMEscan data - HMS LINCS Project [lincs.hms.harvard.edu]
- 11. Kinase Inhibitor Selectivity Profiling Using Differential Scanning Fluorimetry | Springer Nature Experiments [experiments.springernature.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1H-Indazole-5,6-diamine
This document provides essential procedural guidance for the safe handling and disposal of 1H-Indazole-5,6-diamine. As a compound frequently utilized in medicinal chemistry and drug development, its proper management is paramount to ensuring laboratory safety and environmental protection. This guide moves beyond mere instruction to explain the rationale behind each procedural step, empowering researchers to manage chemical waste with a thorough understanding of the associated risks and regulatory requirements.
Hazard Identification and Critical Risk Assessment
Effective disposal begins with a comprehensive understanding of the substance's intrinsic hazards. This compound is a solid powder that presents several health and environmental risks that dictate its handling and disposal protocols.[1] The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.
Table 1: Summary of Hazards for this compound
| Hazard Category | GHS Hazard Statement | Hazard Code | Key Implications for Handling and Disposal |
|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed.[2][3] | H302 | Ingestion must be strictly avoided. All waste must be clearly labeled to prevent accidental consumption. |
| Skin Corrosion/Irritation | Causes skin irritation.[4][5][6][7] | H315 | Direct skin contact must be prevented through appropriate PPE. Contaminated clothing and PPE must be decontaminated or disposed of as hazardous waste. |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[4][5][6][7] | H319 | Eye protection is mandatory. Any potential for dust or splash exposure requires chemical safety goggles. |
| Specific Target Organ Toxicity | May cause respiratory irritation.[3][4][5][7] | H335 | Work must be conducted in well-ventilated areas or with local exhaust ventilation to minimize dust inhalation. |
| Germ Cell Mutagenicity | Suspected of causing genetic defects. | - | This long-term health hazard underscores the need for stringent containment and disposal to prevent environmental release and exposure. |
| Environmental Hazard | Toxic to aquatic life with long lasting effects. | - | Disposal into drains or general refuse is strictly prohibited to prevent contamination of waterways and ecosystems. |
The classification of this compound as an aromatic amine also warrants caution, as this class of chemicals is subject to stringent regulatory control due to potential carcinogenicity.[8] Therefore, all waste containing this compound must be presumed hazardous and managed accordingly.
Pre-Disposal: Safe Handling and Waste Accumulation Protocol
Proper disposal is the final step in a lifecycle that begins with safe handling. Minimizing exposure and preventing uncontrolled release are critical.
Required Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][9]
-
Hand Protection: Use chemically resistant gloves, such as nitrile. Gloves must be inspected before use and disposed of as contaminated waste after handling the material.
-
Body Protection: Wear a standard laboratory coat. Ensure it is regularly cleaned or disposed of if significant contamination occurs.
-
Respiratory Protection: If work generates significant dust or is performed outside of a well-ventilated area, use a NIOSH (US) or EN 149 (EU) approved respirator.[10]
Step-by-Step Waste Collection Procedure
-
Identify as Hazardous Waste: All materials containing this compound, including pure compound, solutions, contaminated labware (e.g., pipette tips, weighing boats), and spill cleanup debris, must be classified as hazardous waste.[4][11]
-
Select a Compatible Container:
-
Use a dedicated, leak-proof container made of a material compatible with aromatic amines, such as a glass bottle or a high-density polyethylene (HDPE) jug.
-
The container must be in good condition and have a secure, tight-fitting screw-top cap.[11]
-
-
Properly Label the Waste Container:
-
Safe Accumulation:
-
Keep the hazardous waste container tightly closed at all times, except when adding waste.[11][12]
-
Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.
-
The storage area should be secure and, if possible, within secondary containment to control any potential leaks.
-
Spill and Decontamination Protocol
Accidental spills must be managed immediately to prevent exposure and environmental contamination.
-
Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or generates significant dust, evacuate the area.
-
Don Appropriate PPE: Before cleaning, ensure you are wearing the full PPE detailed in Section 2.
-
Contain the Spill: For solid spills, carefully sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[1][4][9] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand).
-
Decontaminate the Area: Wipe the spill area with a suitable solvent (e.g., soap and water), ensuring the cleaning materials are also disposed of in the hazardous waste container.
-
Wash Hands Thoroughly: After the cleanup is complete and PPE is removed, wash hands thoroughly with soap and water.[1]
Final Disposal Decision Workflow
The disposal of this compound is not optional and must follow regulated pathways. The following diagram illustrates the mandatory decision-making process for its final disposition.
Caption: Decision workflow for the proper disposal of this compound waste.
Primary Disposal Pathway: Licensed Professional Service
The only acceptable method for disposing of this compound is through a licensed and approved hazardous waste disposal company.[1][13] Waste generators are legally responsible for their waste from "cradle to grave," meaning from the point of generation to its final, verified destruction.[12][14]
The process involves:
-
Accumulating the waste as described in Section 2.
-
Contacting your institution's Environmental Health & Safety (EHS) office or a contracted waste vendor to schedule a pickup.
-
Ensuring the waste is properly packaged and labeled for transport according to Department of Transportation (DOT) or other regional regulations.
Disposal Technology: Chemical Incineration
While the laboratory researcher does not perform this step, it is crucial to understand the ultimate fate of the chemical. For organic compounds like this compound, the preferred disposal method is high-temperature incineration in a specialized facility equipped with afterburners and scrubbers.[13] This process ensures the complete destruction of the hazardous molecule, converting it into less harmful gases like carbon dioxide, water, and nitrogen oxides, with the resulting acid gases neutralized by the scrubber system.[9]
Prohibited Actions:
-
DO NOT dispose of this compound down the sink or drain. Its aquatic toxicity can damage wastewater treatment processes and harm marine life.
-
DO NOT discard it in the regular trash. This can lead to environmental contamination of soil and groundwater and poses a risk to sanitation workers.
-
DO NOT mix it with incompatible waste streams. Always consult the Safety Data Sheet (SDS) for information on incompatible materials, which typically include strong oxidizing agents.[1][9]
By adhering to these rigorous procedures, researchers can ensure they are protecting themselves, their colleagues, and the environment, thereby upholding the highest standards of laboratory safety and professional responsibility.
References
- 1. fishersci.com [fishersci.com]
- 2. This compound | C7H8N4 | CID 81900 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. 1H-Indazole | C7H6N2 | CID 9221 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.co.uk [fishersci.co.uk]
- 8. Aromatic Amine Limits → Area → Sustainability [pollution.sustainability-directory.com]
- 9. fishersci.com [fishersci.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. engineering.purdue.edu [engineering.purdue.edu]
- 12. Hazardous Waste [mde.maryland.gov]
- 13. enamine.enamine.net [enamine.enamine.net]
- 14. Chemical Waste | Environmental Health & Safety (EHS) [ehs.utexas.edu]
A Senior Application Scientist's Guide to the Safe Handling of 1H-Indazole-5,6-diamine
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to therapeutic innovation. 1H-Indazole-5,6-diamine is one such compound, a versatile building block with significant potential. However, its structural alerts—specifically the aromatic diamine functionality—necessitate a rigorous and informed approach to laboratory safety. This guide provides essential, immediate safety and logistical information for handling this compound, grounded in the principles of chemical causality and proactive risk mitigation.
Understanding the Hazard Profile: An Informed Perspective
Our core objective is to prevent exposure through all potential routes: inhalation, dermal contact, and ingestion. The operational plan detailed below is designed as a self-validating system to ensure a minimal risk environment.
Personal Protective Equipment (PPE): Your First and Last Line of Defense
The selection of appropriate PPE is not a matter of simple compliance but a critical component of experimental design. Each piece of equipment is chosen to counteract a specific, anticipated hazard.
| PPE Component | Specification | Rationale |
| Eye/Face Protection | ANSI Z.87.1 certified safety glasses with side shields or chemical splash goggles. A face shield is required when there is a risk of splashing.[6] | Protects against accidental splashes of solutions containing this compound, which can cause serious eye irritation or damage.[7][8] |
| Hand Protection | Double-gloving with nitrile gloves. | Aromatic amines can permeate standard laboratory gloves.[1][2] Double-gloving provides an additional barrier and allows for the safe removal of the outer glove if contamination occurs. |
| Body Protection | A flame-resistant lab coat, fully buttoned. | Protects against spills and contamination of personal clothing. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if engineering controls are insufficient to control airborne dust or aerosols.[6] | Fine powders of aromatic amines can be easily inhaled, leading to respiratory irritation.[5][9] |
Experimental Workflow: A Step-by-Step Guide to Safe Handling
-
Designated Area: All handling of solid this compound should be conducted in a designated area, such as a chemical fume hood or a glove box, to contain any airborne particles.
-
Donning PPE: Before handling the compound, don the prescribed PPE in the following order: lab coat, inner gloves, outer gloves, and eye/face protection.
-
Weighing: When weighing the solid, use a balance inside a chemical fume hood or a containment enclosure. Minimize the creation of dust by handling the material gently.
-
Cleaning: After weighing, decontaminate the balance and surrounding surfaces with an appropriate solvent (e.g., ethanol) and wipe clean. Dispose of the contaminated wipes in a designated hazardous waste container.
-
Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing.
-
Reaction Setup: All reactions involving this compound should be conducted in a well-ventilated fume hood.
-
Quenching: Quench reactions carefully, especially if they are exothermic. Be prepared for the potential release of fumes or aerosols.
Proper removal of PPE is as critical as its initial selection to prevent cross-contamination.
Caption: A stepwise workflow for the safe doffing of Personal Protective Equipment after handling this compound.
Emergency Procedures: Preparedness is Paramount
| Emergency Situation | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4][10] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4][8] |
| Inhalation | Move the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[5][8] |
| Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an inert absorbent material and place it in a sealed container for disposal.[11] |
Waste Disposal: A Cradle-to-Grave Responsibility
All waste contaminated with this compound, including excess solid, solutions, and contaminated labware, must be disposed of as hazardous waste.[4][7] Follow your institution's and local regulations for chemical waste disposal. Do not dispose of this material down the drain.[9]
Conclusion: Fostering a Culture of Safety
The responsible handling of potent chemical compounds like this compound is a cornerstone of scientific excellence. By understanding the potential hazards and implementing a multi-layered safety strategy, we can advance our research goals while ensuring the well-being of ourselves and our colleagues. This guide serves as a foundational document; always consult your institution's specific safety protocols and the most current regulatory guidelines.
References
- 1. tandfonline.com [tandfonline.com]
- 2. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 1H-Indazol-5-amine | C7H7N3 | CID 88012 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. spectrumchemical.com [spectrumchemical.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
